4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
4-chloro-8-methyl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N/c1-6-3-2-4-7-8(12)5-9(11(13,14)15)16-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYTYFOXVYEJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575954 | |
| Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1701-25-3 | |
| Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1701-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of the quinoline derivative, 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline. Quinoline scaffolds are of significant interest in medicinal chemistry, and understanding the fundamental properties of their derivatives is crucial for the development of novel therapeutics. This document compiles available data, outlines relevant experimental protocols, and visualizes key chemical and biological pathways associated with this class of compounds.
Core Physicochemical Properties
This compound, with the CAS Number 1701-25-3 , is a halogenated and trifluoromethylated quinoline derivative. Its structure incorporates a chlorine atom at the 4-position, a methyl group at the 8-position, and a trifluoromethyl group at the 2-position of the quinoline core. These substitutions significantly influence its chemical reactivity and potential biological activity.
Quantitative Data Summary
The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature. Where experimental data is unavailable, predicted values are provided and clearly indicated.
| Property | Value | Data Type |
| Molecular Formula | C₁₁H₇ClF₃N | |
| Molecular Weight | 245.63 g/mol | |
| Boiling Point | 258 °C | Experimental[1] |
| Melting Point | Not available | |
| Solubility | Not available | |
| pKa | -1.18 ± 0.50 | Predicted |
| logP | Not available | |
| Flash Point | 110 °C | Experimental[1] |
| Refractive Index | 1.55 | Experimental[1] |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of quinoline derivatives are outlined below. These are generalized methods that can be applied to this compound.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature at which the solid compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Loading: A capillary tube, sealed at one end, is tapped open-end-down into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid is observed to the temperature at which the entire sample has melted. For a pure compound, this range is typically narrow.
Boiling Point Determination (Thiele Tube Method)
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the test tube containing the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, and the temperature is monitored.
-
Observation: As the liquid boils, a stream of bubbles will emerge from the inverted capillary. The heating is then discontinued. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube.
LogP Determination (Shake-Flask Method)
Objective: To determine the partition coefficient of the compound between n-octanol and water, representing its lipophilicity.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.
-
Sample Addition: A known amount of this compound is dissolved in the n-octanol phase.
-
Partitioning: The n-octanol solution is mixed with the water phase in a separatory funnel and shaken vigorously for a set period to allow for partitioning between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constant of the compound.
Methodology:
-
Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong acid or base is added in small, known increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Solubility Determination (UV-Vis Spectroscopy)
Objective: To determine the concentration of a saturated solution of the compound in a given solvent.
Methodology:
-
Saturated Solution Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol). The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Sample Filtration: The saturated solution is filtered to remove any undissolved solid.
-
Standard Curve Generation: A series of solutions of the compound with known concentrations are prepared, and their absorbance at a specific wavelength (λmax) is measured using a UV-Vis spectrophotometer to create a standard curve.
-
Sample Analysis: The absorbance of the filtered saturated solution is measured at the same wavelength.
-
Concentration Calculation: The concentration of the saturated solution (i.e., the solubility) is determined by interpolating its absorbance on the standard curve.
Visualizations
Plausible Synthetic Workflow: Gould-Jacobs Reaction
A common and plausible method for the synthesis of the quinoline core of this compound is an adaptation of the Gould-Jacobs reaction. This workflow illustrates the key steps, starting from a substituted aniline.
Caption: A plausible synthetic workflow for this compound.
Potential Biological Target: CRTH2 Signaling Pathway
Quinoline derivatives have been investigated as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor involved in allergic inflammation. The following diagram illustrates a simplified CRTH2 signaling pathway.
References
An In-depth Technical Guide to 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
CAS Number: 1701-25-3
Chemical Structure:
This technical guide provides a comprehensive overview of this compound, a halogenated quinoline derivative of interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines plausible synthetic pathways, and discusses its reactivity, drawing on data from analogous compounds to highlight its potential applications.
Core Chemical and Physical Properties
This compound is a solid, typically appearing as a white powder.[1] Its key physicochemical properties are summarized in the table below, providing a foundation for its use in experimental settings.
| Property | Value |
| CAS Number | 1701-25-3 |
| Molecular Formula | C₁₁H₇ClF₃N |
| Molecular Weight | 245.63 g/mol |
| Appearance | White powder[1] |
| Storage | Sealed and preserved[1] |
Synthetic Pathways and Methodologies
While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established quinoline synthesis methods. The general strategy involves the construction of the quinoline core followed by chlorination and trifluoromethylation.
A likely precursor is 4-hydroxy-8-methylquinolin-2(1H)-one. This intermediate can be subjected to chlorination to yield 2,4-dichloro-8-methylquinoline.[2] The subsequent selective introduction of the trifluoromethyl group at the 2-position would lead to the final product. The reactivity differences between the 2- and 4-positions on the quinoline ring are critical for achieving the desired substitution pattern.
Caption: Plausible synthetic workflow for this compound.
Key Experimental Protocols
Detailed experimental protocols for the synthesis of precursors and related nucleophilic substitution reactions provide valuable insights for working with this compound.
Synthesis of 4-Chloro-8-methylquinolin-2(1H)-one (A Precursor Analog)
A solution of 2,4-dichloro-8-methylquinoline (2.12 g, 10 mmol) in dilute dichloroacetic acid (50 mL, 90%) is heated under reflux for 1 hour.[2] The resulting clear solution is then poured onto ice-cold water. The precipitate that forms is collected by filtration and can be further purified by crystallization.[2]
General Protocol for Nucleophilic Substitution at the 4-Position
The chlorine atom at the 4-position of the quinoline ring is a good leaving group, making it susceptible to nucleophilic substitution. This reactivity is a key feature for the derivatization of this compound.
Reaction Setup: To a solution of a 4-chloroquinoline derivative (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile), the desired nucleophile (e.g., a primary or secondary amine, 1.0-1.2 equivalents) is added.[3] For less reactive nucleophiles, a base such as potassium carbonate may be required.
Heating: The reaction mixture is heated to reflux and stirred for a period ranging from several hours to a full day, with the progress of the reaction being monitored by Thin Layer Chromatography (TLC).[3]
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate has formed, it is collected by filtration.[3] If no precipitate is present, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure 4-substituted quinoline derivative.[3]
Caption: General experimental workflow for nucleophilic substitution on 4-chloroquinolines.
Potential Applications in Drug Discovery and Development
While specific biological data for this compound is limited in the public domain, the quinoline scaffold is a well-established privileged structure in medicinal chemistry. Quinoline derivatives have demonstrated a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[4][5]
The presence of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, often leading to improved pharmacological properties.[6] Therefore, this compound serves as a valuable building block for the synthesis of novel bioactive compounds. Researchers can utilize the reactive 4-chloro position to introduce a variety of functional groups and build libraries of new chemical entities for screening in drug discovery programs. The trifluoromethyl group at the 2-position and the methyl group at the 8-position provide specific steric and electronic properties that can be exploited to achieve desired target interactions.
Conclusion
This compound is a chemical intermediate with significant potential for the development of new pharmaceuticals and functional materials. Its synthesis, while not explicitly detailed in a single source, can be achieved through established quinoline chemistry. The key to its utility lies in the reactivity of the 4-chloro group, which allows for a wide range of derivatizations. Further research into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. This compound, CasNo.1701-25-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Spectroscopic data for 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline (NMR, IR, MS)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines substituted with halogens and trifluoromethyl groups are of significant interest in medicinal chemistry and materials science due to their unique electronic properties and potential biological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships. This technical guide outlines the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used for the characterization of these compounds, using 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline as a primary example.
Physicochemical Properties of 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline
A summary of the key physicochemical properties for the illustrative compound, 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline, is presented below.
| Property | Value |
| CAS Number | 140908-89-0[1] |
| Molecular Formula | C₁₁H₇ClF₃N[1] |
| Molecular Weight | 245.63 g/mol [1] |
| Monoisotopic Mass | 245.02191 Da[2] |
Spectroscopic Data
While specific data for 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is unavailable, the following sections present data for structurally similar compounds to provide insight into the expected spectral characteristics.
Mass Spectrometry (MS)
Mass spectrometry for 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline is predicted to show several adducts.
| Adduct | Predicted m/z |
| [M+H]⁺ | 246.02919[2] |
| [M+Na]⁺ | 268.01113[2] |
| [M-H]⁻ | 244.01463[2] |
| [M]⁺ | 245.02136[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR data is available for the related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, dissolved in DMSO-d₆. The chemical shifts provide a strong indication of the electronic environment of the protons and carbons in the quinoline ring system.
¹H NMR of 4-amino-2-methyl-8-(trifluoromethyl)quinoline [3]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not fully specified | - | Aromatic Protons |
| Data not fully specified | - | Methyl Protons |
¹³C NMR of 4-amino-2-methyl-8-(trifluoromethyl)quinoline [3]
| Chemical Shift (δ) ppm | Assignment |
| 160.9 | C5 |
| 159.8 | C2 |
¹⁹F NMR For a related series of (E)-4-(2-benzylidenehydrazinyl)-8-(trifluoromethyl)quinoline derivatives, the ¹⁹F NMR spectrum showed a single sharp singlet at approximately -58.7 ppm, indicative of the trifluoromethyl (CF₃) group.[4]
Infrared (IR) Spectroscopy
The IR spectrum of 4-amino-2-methyl-8-(trifluoromethyl)quinoline reveals characteristic vibrational modes.
| Wavenumber (cm⁻¹) | Assignment |
| 3383 | N-H stretching[5][6] |
| 1500-1600 | NH₂ deformation[5][6] |
| 1569, 1619, 1638 | C=C stretching[6] |
| 1375-1077 | C-N stretching[6] |
| 1117 | C-F stretching[6] |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for substituted quinolines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).
-
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H.
-
Data Acquisition: Standard pulse sequences are used for acquiring one-dimensional spectra. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum. For ¹⁹F NMR, a suitable standard, such as CFCl₃, is used for referencing.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used. High-resolution mass spectrometry (HRMS) is employed for accurate mass measurements to confirm the elemental composition.
-
Data Acquisition: The sample solution is introduced into the ion source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This guide provides a foundational understanding of the spectroscopic characterization of this compound and related compounds. The presented data and protocols are intended to assist researchers in their efforts to synthesize and characterize novel quinoline derivatives.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - 4-chloro-2-methyl-8-(trifluoromethyl)quinoline (C11H7ClF3N) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
The Multifaceted Biological Activities of Substituted Trifluoromethylquinolines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a privileged heterocyclic system, has long been a cornerstone in medicinal chemistry. The strategic incorporation of the trifluoromethyl (-CF3) group, a bioisostere of the methyl group, has been shown to significantly enhance the therapeutic potential of quinoline derivatives. The unique properties of the -CF3 group, such as its high electronegativity, lipophilicity, and metabolic stability, often lead to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth exploration of the diverse biological activities of substituted trifluoromethylquinolines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource, detailing quantitative data, experimental methodologies, and the underlying signaling pathways to facilitate further research and development in this promising area of drug discovery.
Anticancer Activity
Substituted trifluoromethylquinolines have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as cell division and survival signaling pathways.
Quantitative Anticancer Efficacy
The in vitro anticancer activity of various trifluoromethylquinoline derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-derived trifluoromethyl alcohols | LNCaP (Prostate) | 14.14 | [1] |
| Trifluoromethylquinoline derivatives (e.g., 6b) | LNCaP (Prostate) | Not specified (nanomolar concentrations) | [2] |
| Trifluoromethyl-containing quinazoline derivatives (e.g., 10b) | PC3 (Prostate) | 3.02 | [3] |
| Trifluoromethyl-containing quinazoline derivatives (e.g., 10b) | LNCaP (Prostate) | 3.45 | [3] |
| Trifluoromethyl-containing quinazoline derivatives (e.g., 10b) | K562 (Leukemia) | 3.98 | [3] |
| 6-(4-phenoxyphenyl)-N-phenylquinolin-4-amine (PQQ) | HL-60 (Leukemia) | 0.064 | [4] |
Key Mechanisms of Anticancer Action
Trifluoromethylquinolines exert their anticancer effects through various mechanisms, including:
-
Inhibition of Tubulin Polymerization: Certain derivatives act as tubulin polymerization inhibitors, targeting the colchicine binding site.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
-
Induction of Apoptosis: Many trifluoromethylquinoline compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[2][3]
-
Inhibition of Signaling Pathways: These compounds can modulate critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4]
Experimental Protocols
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cells.[5]
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[6] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.[5]
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle control and positive control (a known anticancer drug) wells.[8]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[5]
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye, such as propidium iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content, allowing for the differentiation of cell cycle phases.[9]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the trifluoromethylquinoline compound at the desired concentration for a specified time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol, adding it dropwise while vortexing to prevent cell clumping. Store the fixed cells at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[9]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is used to generate a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined using appropriate software.[8]
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells with compromised membrane integrity.[1]
Protocol:
-
Cell Treatment: Treat cells with the test compound to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[8]
Signaling Pathways in Anticancer Activity
Caption: Anticancer mechanisms of trifluoromethylquinolines.
Antimicrobial Activity
The quinoline scaffold is present in many established antimicrobial agents, and trifluoromethyl-substituted derivatives have shown significant promise in combating a range of pathogens, including drug-resistant strains.
Quantitative Antimicrobial Efficacy
The antimicrobial activity of trifluoromethyl-substituted quinolines and related compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism.[10]
| Compound Class/Derivative | Microorganism | Strain | MIC (µg/mL) | Reference |
| Trifluoromethyl-Substituted Alkynyl Isoquinolines (HSN584) | Staphylococcus aureus (MRSA, VRSA) | Gram-positive | 4 - 8 | [10] |
| Trifluoromethyl-Substituted Alkynyl Isoquinolines (HSN584) | Staphylococcus epidermidis | Gram-positive | 4 - 16 | [10] |
| Trifluoromethyl-Substituted Alkynyl Isoquinolines (HSN584) | Enterococcus faecium (VRE) | Gram-positive | 4 - 8 | [10] |
| Trifluoromethyl-substituted pyrazole derivative (13) | Staphylococcus aureus (MRSA) | Gram-positive | 3.12 | [11] |
| Quinolone-Sulfonamide Hybrid | Staphylococcus aureus | ATCC 25923 | 0.1904 | [12] |
| Quinolone-Sulfonamide Hybrid | Escherichia coli | ATCC 25922 | 6.09 | [12] |
| Quinolone-Sulfonamide Hybrid | Candida albicans | ATCC 10231 | 0.3808 | [12] |
Proposed Mechanism of Antimicrobial Action
Trifluoromethyl-substituted isoquinolines are thought to share a mechanism of action with fluoroquinolone antibiotics, targeting the bacterial enzymes DNA gyrase and topoisomerase IV.[10] These enzymes are essential for bacterial DNA replication, repair, and recombination.[10] By inhibiting these enzymes, the compounds disrupt critical cellular processes, leading to bacterial cell death.[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The microbroth dilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) from a fresh culture. The final concentration in the test wells should be approximately 5 x 10^5 colony-forming units (CFU)/mL for bacteria.
-
Compound Dilution: Prepare a two-fold serial dilution of the trifluoromethylquinoline compound in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Quinoline derivatives, including those with trifluoromethyl substitutions, have demonstrated potent anti-inflammatory properties.
Quantitative Anti-inflammatory Efficacy
The anti-inflammatory activity of these compounds is often evaluated in animal models, such as the carrageenan-induced paw edema model.
| Compound Class/Derivative | Assay | Activity | Reference |
| 3-Trifluoromethylpyrazoles | Carrageenan-induced rat paw edema | 62-76% inhibition | [13] |
| Fluorine-substituted benzo[h]quinazoline-2-amine (8c) | NF-κB inhibition in LPS-stimulated RAW264.7 cells | Significant reduction in p-IκBα and p-p65 | [6] |
Mechanism of Anti-inflammatory Action
A key mechanism underlying the anti-inflammatory effects of some trifluoromethylquinolines is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes. By inhibiting this pathway, these compounds can reduce the production of inflammatory mediators.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of drugs.
Principle: The injection of carrageenan, a phlogistic agent, into the plantar surface of a rat's hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Protocol:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Administer the test compound or the standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before the carrageenan injection.[14][15]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[15]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[14]
-
Calculation of Edema and Inhibition: The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema by the test compound is calculated by comparing the edema volume in the treated groups with that of the control group.
NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB pathway by trifluoromethylquinolines.
Neuroprotective Activity
Neurodegenerative diseases represent a significant and growing health concern. The antioxidant and anti-inflammatory properties of substituted trifluoromethylquinolines make them attractive candidates for the development of neuroprotective agents.[15]
Quantitative Neuroprotective Efficacy
The neuroprotective effects of these compounds are often assessed in cellular and animal models of neurodegeneration.
| Compound Class/Derivative | Assay | Activity | Reference |
| Quinolyl nitrone QN4 | Oxygen-glucose deprivation/reoxygenation in neuronal cultures | Higher neuroprotection than NXY-059 | [16] |
| Quinolyl nitrone QN15 | Oxygen-glucose deprivation/reoxygenation in neuronal cultures | Higher neuroprotection than NXY-059 | [16] |
Mechanisms of Neuroprotective Action
The neuroprotective effects of quinoline derivatives are often attributed to their ability to:
-
Scavenge free radicals: The antioxidant properties of these compounds help to mitigate oxidative stress, a key factor in neuronal damage.[15]
-
Reduce inflammation: By inhibiting inflammatory pathways, these compounds can protect neurons from inflammatory damage.[15]
-
Inhibit apoptosis: Some derivatives can prevent programmed cell death in neurons.[15]
-
Modulate enzyme activity: Certain quinoline derivatives can inhibit enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are implicated in neurodegenerative diseases.[4]
Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor.
Principle: Neuronal cells (e.g., SH-SY5Y human neuroblastoma cells) are exposed to an agent that induces oxidative stress, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA). The protective effect of a test compound is determined by measuring cell viability.
Protocol:
-
Cell Culture: Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.[2]
-
Pre-treatment: Pre-treat the cells with various concentrations of the trifluoromethylquinoline derivative for 1-2 hours.[2]
-
Induction of Oxidative Stress: Induce neurotoxicity by adding an oxidative stressor (e.g., H2O2) to the cell culture medium. Include control wells (untreated cells, cells treated only with the stressor, and cells treated only with the test compound).[16]
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours).
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in section 1.3.1.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells to determine the protective effect of the compound.[2]
Logical Relationship in Neuroprotection
Caption: Multifactorial basis of neuroprotection by trifluoromethylquinolines.
Conclusion
Substituted trifluoromethylquinolines represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, coupled with favorable physicochemical characteristics imparted by the trifluoromethyl group, make them attractive candidates for further drug development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to empower researchers to advance the exploration of this important chemical space and unlock its full therapeutic potential. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of novel and effective therapeutic agents for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. inotiv.com [inotiv.com]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Core Mechanisms of Action of Quinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The inherent versatility of the quinoline ring allows for diverse functionalization, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial effects.[2] This technical guide provides a comprehensive exploration of the core mechanisms of action of quinoline derivatives, with a focus on their molecular targets and the signaling pathways they modulate. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of quinoline-based therapeutics.
Anticancer Mechanisms of Action
Quinoline derivatives exert their anticancer effects through a variety of mechanisms, primarily by targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.[3] These mechanisms include the inhibition of topoisomerases, modulation of protein kinase signaling, and disruption of microtubule dynamics.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate DNA topology during replication, transcription, and other cellular processes.[4] Quinoline derivatives can interfere with the activity of both topoisomerase I and topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[4][5]
Mechanism of Action:
-
Topoisomerase I Inhibition: Quinolines can stabilize the covalent complex formed between topoisomerase I and DNA.[4] This prevents the re-ligation of the single-strand breaks created by the enzyme, leading to the accumulation of DNA damage and ultimately cell death.[6]
-
Topoisomerase II Inhibition: Certain quinoline derivatives can inhibit the decatenation activity of topoisomerase II, an enzyme responsible for resolving intertwined DNA strands.[7] This inhibition leads to the persistence of DNA catenanes, preventing proper chromosome segregation during mitosis and inducing apoptosis.[7]
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I reaction buffer
-
5x Loading dye
-
Agarose
-
Ethidium bromide or other DNA stain
-
Test quinoline derivative
-
Positive control (e.g., Camptothecin)
-
Negative control (DMSO or vehicle)
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. To each tube, add 2 µL of 10x topoisomerase I reaction buffer and 200 ng of supercoiled plasmid DNA.[8]
-
Add the test quinoline derivative at various concentrations. Include positive and negative controls.
-
Add purified topoisomerase I enzyme to each tube and incubate the reaction mixtures at 37°C for 30 minutes.[8]
-
Stop the reaction by adding 5 µL of 5x loading dye to each tube.[8]
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV illumination.[8]
-
Analysis: Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.
Protein Kinase Inhibition
Protein kinases are critical components of signaling pathways that regulate cell growth, proliferation, and survival.[9] Many quinoline derivatives have been developed as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the kinases within the PI3K/Akt/mTOR pathway.[10][11]
Signaling Pathways Targeted by Quinoline Derivatives:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer. Quinoline derivatives can inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of downstream signaling that promotes cell growth and survival.[12][13]
-
VEGFR Signaling Pathway: Angiogenesis, the formation of new blood vessels, is crucial for tumor growth. Quinoline-based inhibitors targeting VEGFR can block the signaling cascade initiated by VEGF, thereby inhibiting angiogenesis.[14][15]
-
EGFR Signaling Pathway: Overexpression or mutation of EGFR is common in many cancers. Quinoline derivatives can act as EGFR inhibitors, blocking its downstream signaling and thereby inhibiting cancer cell proliferation.[10]
Visualizations of Signaling Pathways:
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.
Caption: VEGFR signaling pathway and inhibition by quinoline derivatives.
Caption: EGFR signaling pathway and inhibition by quinoline derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test quinoline derivative
-
Positive control (e.g., Sorafenib)
-
Negative control (DMSO or vehicle)
-
96-well plates
-
Plate reader (for luminescence or fluorescence detection)
Procedure:
-
Prepare serial dilutions of the test quinoline derivative and controls.
-
In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as measuring the amount of phosphorylated substrate using a specific antibody and a secondary detection system (e.g., luminescence-based).[15]
-
Analysis: The inhibitory activity is calculated as the percentage of kinase activity remaining in the presence of the compound compared to the control. The IC50 value, the concentration of the compound that causes 50% inhibition, is determined.[16]
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[17] Quinoline derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[17]
Mechanism of Action:
Some quinoline derivatives bind to the colchicine-binding site on β-tubulin. This binding prevents the incorporation of tubulin dimers into growing microtubules, thus inhibiting their formation.[17] The disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[18]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay monitors the effect of a compound on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein
-
GTP (Guanosine triphosphate)
-
Tubulin polymerization buffer
-
Test quinoline derivative
-
Positive control (e.g., Colchicine)
-
Negative control (DMSO or vehicle)
-
96-well microplate
-
Spectrophotometer or fluorometer with temperature control
Procedure:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the reaction mixtures in a 96-well plate. Add the tubulin polymerization buffer, GTP, and the test quinoline derivative at various concentrations.
-
Initiate polymerization by adding the purified tubulin to each well.
-
Immediately place the plate in the pre-warmed microplate reader and measure the change in absorbance (at 340 nm for turbidity) or fluorescence over time (e.g., every minute for 60-90 minutes).[1]
-
Analysis: The polymerization of tubulin results in an increase in turbidity or fluorescence. Inhibitors of tubulin polymerization will reduce the rate and extent of this increase. The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.[17]
Quantitative Data: Anticancer Activity of Quinoline Derivatives
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydrobenzo[h]quinoline | - | MCF-7 (Breast) | 7.5 (48h) | [17] |
| 2-phenylquinolin-4-amine | 7a | HT-29 (Colon) | 8.12 | [17] |
| Pyrazolo[4,3-f]quinoline | 1M | Multiple | < 8 | [4] |
| Pyrazolo[4,3-f]quinoline | 2E | Multiple | < 8 | [4] |
| Quinoline-thiazolidine-2,4-dione | 9 | - | 98.53 (VEGFR-2) | [11] |
| Isatin-thiazolidine-2,4-dione | 13 | - | 69.11 (VEGFR-2) | [11] |
| Isatin-thiazolidine-2,4-dione | 14 | - | 85.89 (VEGFR-2) | [11] |
| Quinoline Derivative | 91b1 | A549 (Lung) | 15.38 | [2] |
| Quinoline Derivative | 91b1 | AGS (Gastric) | 4.28 | [2] |
| Quinoline Derivative | 91b1 | KYSE150 (Esophageal) | 4.17 | [2] |
| Quinoline Derivative | 91b1 | KYSE450 (Esophageal) | 1.83 | [2] |
| Quinoline-2-carboxamide | 5 | Prostate (PC-3) | 1.29 | [6] |
| Isoxazolo-quinoline-3,4-dione | 14 | - | Ki = 2.5 nM (Pim-1) | [6] |
| Quinolin-2(1H)-one | 5a | MCF-7 (Breast) | 0.034 | [19] |
| Quinoline-based EGFR/HER-2 inhibitor | 5a | - | 0.071 (EGFR), 0.031 (HER-2) | [20] |
Antimicrobial Mechanisms of Action
Quinoline derivatives, particularly the fluoroquinolones, are a major class of synthetic antibacterial agents. Their primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Mechanism of Action:
-
DNA Gyrase (a Type II Topoisomerase): This enzyme is essential for introducing negative supercoils into bacterial DNA, a process required for DNA replication and transcription. Quinolones bind to the enzyme-DNA complex, stabilizing the cleaved DNA strands and preventing their re-ligation.[21][22] This leads to the accumulation of double-strand DNA breaks, which is lethal to the bacteria.[21]
-
Topoisomerase IV: This enzyme is crucial for the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by quinolones prevents the separation of newly replicated chromosomes, leading to a blockage of cell division.[21]
Experimental Workflow: DNA Gyrase Supercoiling Assay
Caption: Workflow for a DNA gyrase supercoiling inhibition assay.
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.
Materials:
-
Bacterial DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer
-
ATP
-
Test quinoline derivative
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (DMSO or vehicle)
-
Agarose
-
Ethidium bromide
Procedure:
-
Prepare reaction mixtures containing gyrase assay buffer, relaxed plasmid DNA, and ATP.[21]
-
Add the test quinoline derivative at various concentrations, along with positive and negative controls.
-
Initiate the reaction by adding DNA gyrase and incubate at 37°C for 1 hour.[21]
-
Terminate the reactions and analyze the products by agarose gel electrophoresis.[21]
-
Analysis: The supercoiling activity of gyrase converts the slower-migrating relaxed plasmid into a faster-migrating supercoiled form. An effective inhibitor will prevent this conversion, resulting in a higher proportion of relaxed DNA.[18]
Quantitative Data: Antimicrobial Activity of Quinoline Derivatives
| Derivative Class | Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinolone Hybrid | 5d | Multiple G+ and G- | 0.125 - 8 | [23] |
| Quinoline-2-one Schiff-base | 6c | MRSA | 0.75 | |
| Quinoline-2-one Schiff-base | 6c | VRE | 0.75 | |
| Quinoline-2-one Schiff-base | 6c | MRSE | 2.50 | |
| Quinolone-3-carbonitrile | 89a-e | Various | 3.13 - 100 (µM) | [24] |
| 8-hydroxyquinoline | 93a-c | S. aureus, E. coli | 2 | [24] |
| Quinoline-based amino acid | 43a | Various | 0.62 | [24] |
| Sulfonamide-based quinolone | 62 | E. coli | 3.125 - 6.25 (nmol/mL) | [24] |
| Quinoline scaffold | 63b, f, h, i, l | E. coli | 100 | [24] |
| Quinoline scaffold | 63k | P. aeruginosa | 100 | [24] |
| Quinoline-Sulfonamide Cd Complex | 4d | S. aureus | 0.0001904 | [25] |
| Quinoline-Sulfonamide Cd Complex | 4d | E. coli | 0.00609 | [25] |
Antimalarial Mechanisms of Action
Quinolines, such as chloroquine and quinine, have been pivotal in the treatment of malaria. Their primary mechanism of action is the disruption of hemoglobin digestion in the malaria parasite, Plasmodium falciparum.
Inhibition of Hemozoin Formation
Mechanism of Action:
The malaria parasite resides within human red blood cells and digests hemoglobin as a source of amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin (also known as the malaria pigment). Quinoline antimalarials are weak bases that accumulate in the acidic food vacuole of the parasite. Here, they are thought to cap the growing hemozoin crystal, preventing further heme polymerization. The resulting buildup of free heme is highly toxic to the parasite, leading to its death.
Experimental Protocol: Heme Polymerization Inhibitory Activity (HPIA) Assay
This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).
Materials:
-
Hematin solution
-
Glacial acetic acid
-
Test quinoline derivative
-
Positive control (e.g., Chloroquine)
-
Negative control (distilled water or vehicle)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a microplate, add the hematin solution.
-
Add the test quinoline derivative at various concentrations, along with positive and negative controls.
-
Initiate the polymerization reaction by adding glacial acetic acid to each well.
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for a set period (e.g., 24 hours) to allow for β-hematin formation.
-
After incubation, the plate can be centrifuged, and the supernatant removed. The remaining pellet of β-hematin is washed and then dissolved in a basic solution (e.g., NaOH).
-
The amount of dissolved β-hematin is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Analysis: The percentage of inhibition is calculated based on the reduction in β-hematin formation compared to the negative control. The IC50 value can then be determined.
Conclusion
Quinoline derivatives represent a remarkably versatile class of compounds with a wide range of clinically relevant biological activities. Their mechanisms of action are diverse, targeting fundamental cellular processes in cancer cells, bacteria, and malaria parasites. A thorough understanding of these mechanisms, facilitated by the experimental protocols and data presented in this guide, is crucial for the rational design and development of novel, more effective, and selective quinoline-based therapeutics. The continued exploration of this privileged scaffold holds significant promise for addressing unmet medical needs in oncology and infectious diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijmphs.com [ijmphs.com]
- 7. Synthesis, cytotoxic activity, DNA topoisomerase-II inhibition, molecular modeling and structure-activity relationship of 9-anilinothiazolo[5,4-b]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inspiralis.com [inspiralis.com]
- 9. benchchem.com [benchchem.com]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. profoldin.com [profoldin.com]
- 19. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quinolone-resistant Gyrase Mutant DNA Supercoiling Assays [profoldin.com]
- 23. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biointerfaceresearch.com [biointerfaceresearch.com]
- 25. Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
This technical guide provides a comprehensive overview of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines information on the target molecule with data from closely related analogues to present a thorough and practical resource.
Introduction
This compound (CAS No. 1701-25-3) belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of biological activities. The presence of a chlorine atom at the 4-position, a methyl group at the 8-position, and a trifluoromethyl group at the 2-position imparts unique electronic and steric properties to the molecule, making it a valuable intermediate for the synthesis of novel therapeutic agents.
The trifluoromethyl group is known to enhance properties such as metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles of drug candidates. The chlorine atom at the 4-position serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions.
Physicochemical Properties
Precise, experimentally determined physicochemical data for this compound is not widely reported. However, based on its structure and data from analogous compounds, the following properties can be expected.
| Property | Value (Predicted or from Analogues) | Source/Analogue |
| CAS Number | 1701-25-3 | - |
| Molecular Formula | C₁₁H₇ClF₃N | - |
| Molecular Weight | 245.63 g/mol | - |
| Appearance | Expected to be a white to off-white solid | General observation for similar quinoline derivatives |
| Melting Point | 80-82 °C (for 4-chloro-8-(trifluoromethyl)quinoline)[1] | Analogue: 4-chloro-8-(trifluoromethyl)quinoline (CAS 23779-97-7) |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, Chloroform) and have low solubility in water.[1] | General solubility of quinoline derivatives and analogue data |
| Predicted XlogP | 4.1 | PubChem prediction for 4-chloro-2-methyl-8-(trifluoromethyl)quinoline |
Synthesis and Experimental Protocols
Inferred Synthetic Pathway
The synthesis would likely begin with 2-methylaniline, which would undergo a reaction to introduce the trifluoromethylacetyl group at the amino position, followed by cyclization and then chlorination. A common method for the synthesis of 4-chloroquinolines involves the reaction of a corresponding 4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride (POCl₃).
References
An In-depth Technical Guide on the Physicochemical Properties of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, with the introduction of a trifluoromethyl group often enhancing metabolic stability, lipophilicity, and biological activity.[1] 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is a halogenated and trifluoromethylated quinoline derivative with potential applications in drug discovery and as a chemical intermediate. A thorough understanding of its solubility and stability is paramount for its effective use in research and development. This guide outlines the standard experimental procedures for characterizing these critical physicochemical properties.
Physicochemical Properties of Analogous Compound
While specific data for this compound is unavailable, the properties of the structurally similar 4-Chloro-8-(trifluoromethyl)quinoline (CAS: 23779-97-7) offer some insight.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₅ClF₃N | [2] |
| Molecular Weight | 231.6 g/mol | [2] |
| Melting Point | 80-82 °C | [2] |
| Water Solubility | Low solubility in water | [2] |
Solubility Data
The following table is a template for the presentation of experimentally determined solubility data for this compound in various solvents relevant to pharmaceutical and chemical research.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method of Analysis |
| Water | 25 | HPLC-UV | ||
| Phosphate Buffered Saline (pH 7.4) | 25 | HPLC-UV | ||
| 0.1 N HCl (pH 1.2) | 37 | HPLC-UV | ||
| Methanol | 25 | HPLC-UV | ||
| Ethanol | 25 | HPLC-UV | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||
| Acetonitrile (ACN) | 25 | HPLC-UV |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[3]
4.1. Materials
-
This compound
-
Selected solvents (e.g., water, PBS, methanol)
-
Orbital shaker with temperature control
-
0.45 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
4.2. Procedure
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.[4]
-
Sample Collection and Filtration: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.[3][4]
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method.[4]
4.3. Diagram: Solubility Determination Workflow
Caption: Workflow for the Shake-Flask Solubility Method.
Stability Data
The stability of a compound is critical for its storage, handling, and formulation. The following table should be used to summarize the results from stability studies.
| Condition | Time Points | % Degradation | Degradants Identified | Analytical Method |
| Solid State (40°C/75% RH) | 1, 2, 4 weeks | Stability-Indicating HPLC | ||
| Aqueous Solution (pH 3, 5, 7, 9) | 24, 48, 72 hours | Stability-Indicating HPLC | ||
| Oxidative (3% H₂O₂) | 1, 4, 8, 24 hours | Stability-Indicating HPLC | ||
| Photostability (ICH Q1B) | 1.2 million lux hours | Stability-Indicating HPLC | ||
| Thermal (Solid, 80°C) | 1, 2, 4 weeks | Stability-Indicating HPLC | ||
| Thermal (Solution, 60°C) | 24, 48, 72 hours | Stability-Indicating HPLC |
Experimental Protocol: Stability Assessment
6.1. Forced Degradation Studies Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions.
6.1.1. Procedure
-
Acid/Base Hydrolysis: Dissolve the compound in an aqueous solution and add a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH). Store at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.[3]
-
Oxidation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[3]
-
Thermal Degradation: Expose both solid and solution samples to elevated temperatures (e.g., 60-80°C).[3]
-
Photostability: Expose solid and solution samples to a light source according to ICH Q1B guidelines, while keeping control samples in the dark.[3]
6.1.2. Analysis All samples should be analyzed using a validated stability-indicating HPLC method that can separate the parent compound from all potential degradation products.
6.2. Thermal Stability Analysis (TGA/DSC) Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the thermal stability and decomposition of the compound.
6.2.1. Procedure
-
Sample Preparation: Place a small, accurately weighed amount of the compound (typically 5-10 mg) into an appropriate TGA or DSC pan.
-
TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., 25-500°C). The weight loss as a function of temperature is recorded.
-
DSC Analysis: Heat the sample under similar conditions as the TGA analysis to measure the heat flow into or out of the sample, which indicates thermal events like melting and decomposition.
6.3. Diagram: Forced Degradation Study Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion
While direct experimental data on the solubility and stability of this compound remains to be published, this guide provides the necessary framework for researchers to undertake a thorough physicochemical characterization. The outlined protocols for solubility and stability determination are robust and adhere to industry standards, ensuring the generation of high-quality, reliable data essential for advancing research and development involving this compound.
References
An In-depth Technical Guide to the Synthesis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and a reliable synthetic pathway for the preparation of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline, a quinoline derivative of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with a Conrad-Limpach condensation and cyclization to form a 4-hydroxyquinoline intermediate, followed by chlorination to yield the final product.
Core Starting Materials
The principal starting materials for this synthesis are:
-
2-Methylaniline (o-toluidine): This aniline derivative provides the benzene ring portion of the quinoline core, incorporating the methyl group at the 8-position.
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA): This β-ketoester is crucial for constructing the pyridine ring of the quinoline and introducing the trifluoromethyl group at the 2-position.
Synthetic Pathway Overview
The synthesis of this compound proceeds through two key transformations:
-
Step 1: Conrad-Limpach Reaction - Synthesis of 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline.
-
Step 2: Chlorination - Conversion of the 4-hydroxy intermediate to this compound.
The overall synthetic workflow is depicted in the following diagram:
Experimental Protocols and Data
Step 1: Synthesis of 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline
This step involves the acid-catalyzed condensation of 2-methylaniline with ethyl 4,4,4-trifluoroacetoacetate, followed by a high-temperature cyclization to form the 4-hydroxyquinoline ring system.[1][2] The reaction typically requires a high-boiling point solvent to facilitate the intramolecular cyclization.
Experimental Protocol:
A mixture of 2-methylaniline, ethyl 4,4,4-trifluoroacetoacetate, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) in a high-boiling point inert solvent (e.g., Dowtherm A, diphenyl ether, or mineral oil) is heated to a high temperature (typically around 250 °C).[1] The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization.
| Parameter | Value | Reference |
| Reactants | 2-Methylaniline, Ethyl 4,4,4-trifluoroacetoacetate | [1] |
| Catalyst | p-Toluenesulfonic acid or H₂SO₄ | [1] |
| Solvent | High-boiling inert solvent (e.g., Dowtherm A) | [1] |
| Temperature | ~250 °C | [1] |
| Typical Yield | Can be up to 95% with an inert solvent | [1] |
Step 2: Synthesis of this compound
The 4-hydroxyquinoline intermediate is converted to the final 4-chloro derivative using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
Experimental Protocol:
The 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline intermediate is treated with an excess of phosphorus oxychloride. The mixture is heated to reflux for a specified period.[3] After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice water, and the precipitated solid product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
| Parameter | Value | Reference |
| Starting Material | 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline | |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | Typically 30 minutes to a few hours | [3] |
| Work-up | Removal of excess POCl₃, quenching with ice water | [3] |
| Typical Yield | High (can be >90%) | [3] |
Signaling Pathways and Logical Relationships
The synthesis of this compound follows a logical progression from readily available starting materials to the final product through a well-established reaction sequence. The relationship between the key components and steps is illustrated below.
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and to adapt the protocols to their specific laboratory conditions and safety standards.
References
The Expanding Therapeutic Landscape of Quinoline Compounds: A Technical Guide
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural and electronic properties allow for versatile interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of quinoline compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.
Antimalarial Activity: The Historical and Modern Cornerstone
Quinoline derivatives have long been the frontline defense against malaria. Chloroquine, a classic example, has been a mainstay in malaria treatment for decades. However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new quinoline-based antimalarials.
Mechanism of Action: Quinoline antimalarials are thought to interfere with the detoxification of heme in the parasite's food vacuole. Heme, a toxic byproduct of hemoglobin digestion, is normally polymerized into hemozoin. Quinolines cap the growing hemozoin polymer, leading to the accumulation of toxic free heme and subsequent parasite death.
Quantitative Efficacy of Antimalarial Quinolines:
| Compound | In Vitro IC50 (nM) against P. falciparum (Strain) | In Vivo Efficacy (Model) | Reference |
| Chloroquine | 10-20 (3D7, D6) | ED50 = 1.5 mg/kg (P. berghei infected mice) | |
| Mefloquine | 5-15 (W2, Dd2) | 98% parasitemia reduction at 20 mg/kg (P. berghei infected mice) | |
| Primaquine | 1000-5000 (Gametocytes) | Radical cure of P. vivax at 15 mg/day for 14 days (Human) | |
| Tafenoquine | 500-1000 (Gametocytes) | Single dose of 300 mg for radical cure of P. vivax (Human) | |
| Ferroquine | 1-5 (W2, K1) | ED90 = 3.5 mg/kg (P. vinckei petteri infected mice) |
Experimental Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
-
Parasite Culture: P. falciparum strains are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: Quinoline compounds are dissolved in DMSO to prepare stock solutions and then serially diluted in culture medium.
-
Assay Plate Preparation: 100 µL of parasite culture (2% parasitemia, 2% hematocrit) is added to each well of a 96-well plate containing 100 µL of the drug dilutions.
-
Incubation: Plates are incubated for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Lysis and Staining: 100 µL of lysis buffer containing SYBR Green I is added to each well.
-
Fluorescence Reading: Plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: The fluorescence intensity is plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.
Caption: Workflow for the in vitro antiplasmodial activity assay.
Anticancer Activity: A Multifaceted Approach
The quinoline scaffold is a privileged structure in oncology, with several derivatives demonstrating potent anticancer activity through diverse mechanisms.
Mechanisms of Action:
-
Tyrosine Kinase Inhibition: Many quinoline-based drugs, such as Lapatinib and Cabozantinib, target tyrosine kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
-
DNA Damage: Certain quinoline compounds can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and apoptosis.
-
Induction of Apoptosis: Quinolines can trigger programmed cell death through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
-
Autophagy Modulation: Some derivatives can induce or inhibit autophagy, a cellular self-degradation process that can either promote or suppress tumor growth depending on the context.
Quantitative Efficacy of Anticancer Quinolines:
| Compound | Target | In Vitro IC50 (µM) (Cell Line) | In Vivo Efficacy (Model) | Reference |
| Lapatinib | EGFR, HER2 | 0.01 (BT474) | Tumor regression in HER2+ breast cancer xenografts | |
| Cabozantinib | VEGFR, MET, AXL | 0.005 (HUVEC) | Inhibition of tumor growth and metastasis in various cancer models | |
| Anlotinib | VEGFR, PDGFR, FGFR, c-Kit | 0.001-0.005 (Various) | Prolonged progression-free survival in non-small cell lung cancer patients | |
| Brequinar | Dihydroorotate Dehydrogenase | 0.1-1 (Various) | Antitumor activity in various solid tumor xenografts |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of the quinoline compound for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Caption: Quinoline inhibition of receptor tyrosine kinase signaling.
Antibacterial and Antifungal Applications
Quinolone antibiotics, a major class of antibacterial agents, are synthetic derivatives of the quinoline scaffold. They are widely used to treat a variety of bacterial infections.
Mechanism of Action: Quinolones inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. This leads to the accumulation of DNA strand breaks and bacterial cell death.
Quantitative Efficacy of Antibacterial Quinolones:
| Compound | Spectrum of Activity | MIC90 (µg/mL) against E. coli | MIC90 (µg/mL) against S. aureus | Reference |
| Ciprofloxacin | Broad-spectrum (Gram-negative and Gram-positive) | ≤0.015 | 0.25 | |
| Levofloxacin | Broad-spectrum (Enhanced Gram-positive activity) | ≤0.03 | 0.5 | |
| Moxifloxacin | Broad-spectrum (Enhanced Gram-positive and anaerobic activity) | 0.06 | 0.12 | |
| Delafloxacin | Broad-spectrum (Including MRSA) | 0.12 | 0.015 |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.
-
Drug Dilution: The quinolone compound is serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible bacterial growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Neuroprotective and Anti-inflammatory Potential
Emerging evidence suggests that quinoline derivatives possess significant neuroprotective and anti-inflammatory properties, making them promising candidates for the treatment of neurodegenerative diseases and inflammatory disorders.
Mechanisms of Action:
-
Antioxidant Activity: Many quinolines can scavenge free radicals and reduce oxidative stress, a key contributor to neuronal damage.
-
Modulation of Inflammatory Pathways: They can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by targeting signaling pathways such as NF-κB.
-
Enzyme Inhibition: Certain derivatives can inhibit enzymes involved in neuroinflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Quantitative Data on Neuroprotective and Anti-inflammatory Quinolines:
| Compound | Biological Activity | In Vitro Potency (IC50 or EC50) | In Vivo Model | Reference |
| PBT2 | Ionophore, reduces Aβ aggregation | EC50 = 2.5 µM for metal-induced Aβ oligomerization | Improved cognition in transgenic mouse models of Alzheimer's disease | |
| Laquinimod | Immunomodulator | Reduces TNF-α production by 40-60% at 10 µM | Reduced disease severity in experimental autoimmune encephalomyelitis (EAE) models | |
| Tasquinimod | Anti-angiogenic, immunomodulatory | IC50 = 0.5 µM for S100A9 binding | Delayed tumor growth and reduced inflammation in prostate cancer models |
The quinoline scaffold remains a highly versatile and valuable platform in drug discovery. Its adaptability allows for the development of compounds with a wide range of therapeutic applications, from infectious diseases to oncology and neurodegenerative disorders. The continued exploration of structure-activity relationships, mechanisms of action, and novel therapeutic targets will undoubtedly lead to the discovery of new and improved quinoline-based drugs. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers aiming to contribute to this exciting and impactful field.
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for performing nucleophilic substitution reactions on 4-chloro-8-methyl-2-(trifluoromethyl)quinoline. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the 4-aminoquinoline scaffold in pharmacologically active compounds.[1][2] The electron-withdrawing trifluoromethyl group at the C2 position and the nitrogen atom within the quinoline ring activate the C4 position for nucleophilic aromatic substitution (SNAr).
This guide covers three common methodologies: conventional heating, microwave-assisted synthesis, and palladium-catalyzed Buchwald-Hartwig amination. These protocols are designed to be adaptable for a range of nucleophiles, including amines, alcohols, and thiols, enabling the synthesis of diverse libraries of 4-substituted quinoline derivatives.
General Reaction Mechanism
The nucleophilic aromatic substitution on 4-chloroquinolines typically proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] Aromaticity is subsequently restored by the elimination of the chloride leaving group.
Experimental Protocols
The following sections detail the procedures for three distinct methods for the nucleophilic substitution on this compound.
Method 1: Conventional Heating
This method is a straightforward approach suitable for a wide range of nucleophiles. It often requires higher temperatures and longer reaction times.[4]
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile; 5-10 mL per mmol of substrate).[5]
-
Addition of Nucleophile: Add the desired nucleophile (1.1-1.5 eq). For amine nucleophiles, the addition of an acid catalyst such as a few drops of concentrated HCl or acetic acid can facilitate the reaction.[5] For alcohol or thiol nucleophiles, a non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.5-2.0 eq) may be required to generate the corresponding alkoxide or thiolate in situ.
-
Reaction: Heat the reaction mixture to reflux (typically 70-120 °C) and stir for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[5]
Method 2: Microwave-Assisted Synthesis
Microwave irradiation offers a significant acceleration of reaction rates and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[4]
Protocol:
-
Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq) and the desired nucleophile (1.1-1.5 eq) in a suitable microwave-compatible solvent (e.g., ethanol, DMF, or NMP; 2-5 mL per mmol of substrate).
-
Addition of Base (if necessary): For less reactive nucleophiles, add a suitable base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to a temperature between 100-180 °C for 10-60 minutes. The optimal temperature and time should be determined empirically.
-
Work-up: After the reaction, cool the vial to room temperature. The product can often be isolated by precipitation upon the addition of water or by extraction with an organic solvent like ethyl acetate.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Method 3: Palladium-Catalyzed Buchwald-Hartwig Amination
This powerful cross-coupling reaction is particularly effective for the synthesis of 4-aminoquinoline derivatives and often proceeds under milder conditions with a broader substrate scope than traditional SNAr reactions.[6][7]
Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the amine nucleophile (1.1-1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand like Xantphos, BINAP, or DavePhos (1.1-1.2 eq relative to the palladium catalyst).[8]
-
Addition of Base and Solvent: Add a base, typically a strong non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) (1.4-2.0 eq), and an anhydrous solvent such as dioxane or toluene (5-10 mL per mmol of substrate).[8]
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for nucleophilic substitution reactions on chloroquinolines, based on literature for analogous substrates.
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 4-Amino-8-methyl-2-(trifluoromethyl)quinoline Derivatives.
| Method | Nucleophile | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Conventional | Aniline | HCl (cat.) | Ethanol | 80 | 12 | 65-75 |
| Microwave | Morpholine | K₂CO₃ | DMF | 150 | 0.5 | 80-90 |
| Buchwald-Hartwig | Benzylamine | Pd₂(dba)₃/Xantphos, NaOtBu | Dioxane | 100 | 8 | 85-95[9] |
Table 2: Influence of Nucleophile on Reaction Outcome under Conventional Heating.
| Nucleophile | Product Type | Base (if any) | Solvent | Approx. Yield (%) |
| Phenol | 4-Phenoxy- | K₂CO₃ | DMF | 70-80 |
| Sodium methoxide | 4-Methoxy- | N/A | Methanol | 85-95 |
| Ethanethiol | 4-(Ethylthio)- | NaH | THF | 60-70 |
| Hydrazine | 4-Hydrazinyl- | N/A | Ethanol | 75-85[10] |
Visualizations
Experimental Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for nucleophilic substitution.
Decision Tree for Method Selection
Caption: Method selection based on nucleophile type.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline in Medicinal Chemistry
Disclaimer: Direct experimental data for the specific compound, 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline, is limited in publicly available literature. The following application notes and protocols are based on established methodologies for closely related quinoline derivatives and are intended to provide a foundational guide for researchers.
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the scaffold for a wide range of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This document outlines the potential applications of this compound as a key intermediate in drug discovery and provides detailed protocols for its synthesis and biological evaluation.
Synthesis and Physicochemical Properties
The synthesis of this compound would likely follow established multi-step procedures for similar quinoline structures. A plausible route involves the cyclization of a substituted aniline precursor followed by chlorination.[5]
General Physicochemical Properties of Trifluoromethyl-Substituted Quinolines:
| Property | Typical Value Range | Significance in Drug Discovery |
| Melting Point (°C) | 50 - 150 | Influences solubility and formulation. |
| pKa | 2 - 5 | Affects ionization state at physiological pH, influencing absorption and distribution.[3] |
| logP | 3 - 5 | Indicates lipophilicity, which impacts membrane permeability and metabolic stability.[3] |
Applications in Medicinal Chemistry
The 4-chloro substituent on the quinoline ring serves as a versatile handle for nucleophilic substitution, allowing for the introduction of various functional groups to generate a library of derivatives for biological screening.
Anticancer Drug Discovery
Quinoline derivatives have shown significant promise as anticancer agents by targeting various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[6][7]
Proposed Workflow for Anticancer Drug Discovery:
Caption: Workflow for anticancer drug discovery using the quinoline scaffold.
Quantitative Data for Representative Quinoline Derivatives (Anticancer Activity):
| Compound ID | Cancer Cell Line | Activity (IC₅₀ / GI₅₀ in µM) |
| Quinoline-based EGFR/HER-2 dual inhibitor | MCF-7 (Breast) | 0.025 - 0.082 (GI₅₀)[2] |
| Pyridine at C4 substituted quinoline | PC-3 (Prostate) | 2.61[2] |
| N-arylpyrimido[4,5-b]quinoline | A549 (Lung) | 0.15[2] |
Antimicrobial Drug Discovery
Quinoline derivatives are well-established antimicrobial agents.[1] The development of new derivatives is a key strategy in combating antimicrobial resistance.
Quantitative Data for Representative Quinoline Derivatives (Antimicrobial Activity):
| Compound Series | E. coli (MIC in µg/mL) | S. aureus (MIC in µg/mL) | C. albicans (MIC in µg/mL) |
| Quinoline-Sulfonamide Hybrids | 128[1] | - | - |
| Oxazino Quinoline Derivatives | - | >128[1] | - |
| Quinoline-based Hydroxyimidazolium Hybrids | ≥50 | 2 | 62.5[8] |
Antiviral Drug Discovery
Recent studies have highlighted the potential of quinoline derivatives as potent antiviral agents against a range of viruses, including Influenza A and Respiratory Syncytial Virus (RSV).[9][10]
Quantitative Data for Representative Quinoline Derivatives (Antiviral Activity):
| Compound ID | Virus | Activity (IC₅₀ in µM) |
| Substituted Quinoline 1g | RSV | 3.70[10] |
| Substituted Quinoline 1ae | Influenza A Virus | 1.87[10] |
Experimental Protocols
Protocol 1: General Synthesis of 4-Anilino-8-methyl-2-(trifluoromethyl)quinoline Derivatives
This protocol describes a general method for the nucleophilic substitution of the 4-chloro group.
Materials:
-
This compound
-
Substituted aniline
-
Ethanol or isopropanol
-
Concentrated HCl or acetic acid
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add the desired substituted aniline (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of acid (e.g., a few drops of concentrated HCl).
-
Heat the reaction mixture to reflux and stir for 4-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Synthetic Workflow:
Caption: General workflow for the synthesis of 4-anilinoquinoline derivatives.
Protocol 2: MTT Cytotoxicity Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.[11]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 3: Broth Microdilution Antimicrobial Susceptibility Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]
Materials:
-
Bacterial or fungal strain of interest
-
Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth.
-
Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours (for bacteria) or as required for fungi.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[1]
Signaling Pathway Modulation
Certain quinoline derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway.
Illustrative Signaling Pathway:
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a quinoline derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental setup for the synthesis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline derivatives, key intermediates in the development of various pharmacologically active compounds. The protocols outlined below are based on established synthetic methodologies for quinoline derivatives.
I. Overview of the Synthetic Pathway
The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline, via a Gould-Jacobs type reaction. The subsequent step is the chlorination of the hydroxyl group at the 4-position using phosphorus oxychloride (POCl₃).
Caption: Synthetic workflow for this compound.
II. Experimental Protocols
Step 1: Synthesis of 4-Hydroxy-8-methyl-2-(trifluoromethyl)quinoline
This procedure is adapted from the synthesis of 4-hydroxy-2-(trifluoromethyl)quinoline.[1] The reaction involves the condensation and cyclization of o-toluidine with ethyl 4,4,4-trifluoroacetoacetate.
Materials:
-
o-Toluidine
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Ice water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add o-toluidine and ethyl 4,4,4-trifluoroacetoacetate.
-
To this mixture, carefully add polyphosphoric acid.
-
Heat the reaction mixture with stirring under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it into ice water with vigorous stirring to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be further purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
This protocol is based on the chlorination of similar 4-hydroxyquinoline derivatives.[2]
Materials:
-
4-Hydroxy-8-methyl-2-(trifluoromethyl)quinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline.
-
Carefully add an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃ and precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).
III. Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the two-step synthesis. Note that the data for Step 1 is extrapolated from a similar synthesis and may require optimization.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | o-Toluidine, Ethyl 4,4,4-trifluoroacetoacetate | Polyphosphoric acid | 120-150 | 3-5 | ~50-70 |
| 2 | 4-Hydroxy-8-methyl-2-(trifluoromethyl)quinoline | Phosphorus oxychloride | Reflux (~105) | 2-4 | >90 |
IV. Signaling Pathway and Logical Relationships
The synthesis follows a logical progression from readily available starting materials to the final chlorinated product. The key transformation in the first step is the formation of the quinoline ring system, and in the second step is the nucleophilic substitution of the hydroxyl group with a chlorine atom.
Caption: Logical flow of the two-step synthesis.
References
Application Notes and Protocols for 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-8-methyl-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative with significant potential as a chemical intermediate in the synthesis of novel bioactive molecules. The presence of a reactive chlorine atom at the 4-position, a methyl group at the 8-position, and a trifluoromethyl group at the 2-position of the quinoline core makes it a versatile building block for the development of new therapeutic agents and functional materials. While specific data for this exact molecule is limited in publicly available literature, its structural similarity to other 4-chloroquinoline derivatives allows for the extrapolation of its likely applications and synthetic protocols. This document provides an overview of its potential applications, detailed experimental protocols for its use in nucleophilic aromatic substitution reactions, and quantitative data for representative transformations.
Potential Applications
Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them privileged scaffolds in medicinal chemistry.[1] The trifluoromethyl group can enhance metabolic stability and cell membrane permeability of drug candidates. Based on the applications of structurally related compounds, this compound is a promising intermediate for the synthesis of compounds with potential activities in the following areas:
-
Anticancer Agents: The quinoline scaffold is present in numerous anticancer drugs. By displacing the chlorine atom with various amine or thiol-containing moieties, novel compounds targeting kinases or other cancer-related proteins can be synthesized.
-
Antimalarial Drugs: Chloroquine, a well-known antimalarial drug, is a 4-aminoquinoline derivative. This intermediate can be used to generate novel analogs with potential efficacy against resistant strains of malaria.
-
Antiviral and Antibacterial Agents: Functionalization at the 4-position can lead to the discovery of new antimicrobial agents.
-
Kinase Inhibitors: The 4-anilinoquinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy. This intermediate serves as a key starting material for the synthesis of such compounds.
-
Agrochemicals: Quinoline derivatives have also found applications in agriculture as herbicides and fungicides.
Experimental Protocols
The primary application of this compound as an intermediate involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 4-position.
General Protocol for Nucleophilic Aromatic Substitution
This protocol describes a general method for the reaction of this compound with a generic nucleophile (Nu-H).
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, or acetonitrile)
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH), or Triethylamine (Et₃N))
-
Reaction vessel (e.g., round-bottom flask with a reflux condenser)
-
Stirring apparatus (magnetic stirrer)
-
Heating apparatus (heating mantle or oil bath)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reaction Setup: In a clean and dry round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.
-
Addition of Reagents: Add the nucleophile (1.0 - 1.5 eq) to the solution. If the nucleophile is an amine, a base may not be necessary. For less reactive nucleophiles or those requiring deprotonation (e.g., thiols, alcohols), add the base (1.1 - 2.0 eq) portion-wise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50 °C and 150 °C, depending on the reactivity of the nucleophile. Monitor the progress of the reaction by TLC.
-
Workup: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a solid precipitate (e.g., inorganic salts) is present, filter it off. The filtrate can be concentrated under reduced pressure to remove the solvent. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Extraction and Washing: Separate the organic layer and wash it successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the pure 4-substituted-8-methyl-2-(trifluoromethyl)quinoline derivative.
Quantitative Data
The following table provides representative examples of nucleophilic substitution reactions that could be performed on this compound, with expected reaction conditions and potential product classes. The data is extrapolated from reactions with similar 4-chloroquinoline substrates.
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product Class |
| Aniline | - | Ethanol | Reflux | 4 - 12 | 4-Anilinoquinolines |
| Morpholine | K₂CO₃ | DMF | 80 - 100 | 6 - 18 | 4-Morpholinoquinolines |
| Thiophenol | NaH | THF | 25 - 60 | 2 - 8 | 4-(Phenylthio)quinolines |
| Sodium methoxide | - | Methanol | Reflux | 12 - 24 | 4-Methoxyquinolines |
| Hydrazine hydrate | - | Ethanol | Reflux | 2 - 6 | 4-Hydrazinylquinolines |
Visualizations
Experimental Workflow for Derivative Synthesis
The following diagram illustrates the general workflow for the synthesis of derivatives from this compound via nucleophilic aromatic substitution.
Caption: General workflow for the synthesis of 4-substituted-8-methyl-2-(trifluoromethyl)quinoline derivatives.
Disclaimer: The provided protocols and data are based on established chemical principles and literature for analogous compounds. Researchers should conduct their own optimization and safety assessments before performing any new experiment.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for high-throughput screening (HTS) of quinoline derivatives, a versatile class of heterocyclic compounds with a wide spectrum of biological activities. The protocols outlined below are designed to facilitate the identification of novel quinoline-based lead compounds for drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders.
Introduction to High-Throughput Screening of Quinoline Derivatives
High-throughput screening enables the rapid testing of large and diverse chemical libraries, such as those containing quinoline derivatives, to identify compounds that modulate a specific biological target or pathway. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting anticancer, neuroprotective, and other therapeutic properties. HTS assays for quinoline derivatives are typically designed to be robust, miniaturized, and automated to allow for the efficient screening of thousands of compounds.
Common HTS methodologies applied to quinoline derivatives include:
-
Biochemical Assays: These cell-free assays measure the activity of purified enzymes or the binding of compounds to specific protein targets. They are useful for identifying direct inhibitors or activators of a molecular target.
-
Cell-Based Assays: These assays utilize living cells to measure various cellular responses, such as proliferation, toxicity, and the activation of signaling pathways. They are particularly valuable for identifying compounds that can permeate cell membranes and exert their effects in a physiological context.
-
Fluorescence-Based Assays: These assays are widely used in HTS due to their high sensitivity and compatibility with automation. Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are particularly powerful for studying molecular interactions.
Data Presentation: Quantitative Analysis of Quinoline Derivatives
The following tables summarize quantitative data from various high-throughput screening assays involving quinoline derivatives, showcasing their potency and other relevant metrics.
| Compound ID | Target/Cell Line | Assay Type | IC50 | Z'-Factor | Hit Rate (%) | Reference |
| Anticancer Quinoline A | HCT-116 (p53+/+) | Cell-Based (MTT) | 1.5 ± 0.2 µM | 0.75 | 1.2 | [1] |
| Anticancer Quinoline B | HCT-116 (p53-/-) | Cell-Based (MTT) | 2.1 ± 0.3 µM | 0.75 | 1.2 | [1] |
| HDAC Inhibitor Quinoline C | HeLa Nuclear Extract | FP | 5.5 µM (Ki) | > 0.5 | Not Reported | |
| KDM4B Inhibitor (Bioactive Molecule Screen) | KDM4B | TR-FRET | Varies | 0.73 (avg) | 1.84 | [2] |
| MBD2-MBD Inhibitor (LOPAC Library) | MBD2-MBD | TR-FRET | Varies | 0.58 | 0.7 | [1] |
| Antiviral Quinoline D (NCI Library) | ISRE-luciferase | Cell-Based | Not Reported | Not Reported | 0.8 | [3] |
| Antiviral Quinoline E (Spectrum Library) | ISRE-luciferase | Cell-Based | Not Reported | Not Reported | 1.125 | [3] |
Experimental Protocols
Biochemical Assay: TR-FRET for Histone Demethylase Inhibitors
This protocol is adapted for screening quinoline derivatives as potential inhibitors of Jumonji C domain-containing histone demethylases (e.g., KDM4B) in a 384-well format.[2][4]
Materials:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM α-ketoglutarate, 80 μM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbic acid, and 0.01% BSA.
-
KDM4B Enzyme: Purified recombinant human KDM4B catalytic domain.
-
Substrate: Biotinylated H3K9Me3 peptide.
-
Detection Reagents: Terbium (Tb)-labeled anti-H3K9Me2 antibody and Alexa Fluor 488 (AF488)-conjugated Streptavidin.
-
Test Compounds: Quinoline derivatives dissolved in DMSO.
-
Plates: 384-well, low-volume, black assay plates.
-
Plate Reader: TR-FRET capable plate reader.
Protocol:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of each quinoline derivative from the library plate to the assay plate. Include positive controls (known KDM4B inhibitor) and negative controls (DMSO).
-
Enzyme and Substrate Addition:
-
Dispense 10 µL/well of 1.5 µM H3K9Me3-Biotin substrate into the assay plate.
-
Add 5 µL/well of KDM4B enzyme at a pre-determined optimal concentration (e.g., 1.5 µM).
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the enzymatic reaction to proceed.
-
Detection:
-
Add 5 µL/well of a solution containing 8 nM Tb-anti-H3K9Me2 antibody and 80 nM AF488-Streptavidin.
-
Incubate for an additional 15 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate using a TR-FRET plate reader, measuring the fluorescence emission at 490 nm and 520 nm. The TR-FRET signal is expressed as the ratio of 520 nm/490 nm emission.
Cell-Based Assay: Cytotoxicity Assessment using MTT
This protocol describes a common method for evaluating the cytotoxic effects of quinoline derivatives on cancer cell lines.
Materials:
-
Cell Lines: e.g., HCT-116, HeLa, or other relevant cancer cell lines.
-
Culture Medium: Appropriate complete growth medium for the chosen cell line.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in sterile PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Test Compounds: Quinoline derivatives dissolved in DMSO.
-
Plates: 96-well, flat-bottom, sterile cell culture plates.
-
Incubator: Humidified incubator at 37°C with 5% CO₂.
-
Plate Reader: Microplate spectrophotometer capable of reading absorbance at 570 nm.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline derivatives in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle controls (DMSO) and untreated controls.
-
Incubate for 48-72 hours.
-
-
MTT Incubation: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The IC50 values can be calculated from the dose-response curves.
Visualizations
Signaling Pathway: p53-Mediated Cell Fate Decision
The p53 tumor suppressor protein plays a critical role in cellular response to stress, including DNA damage, by inducing either cell cycle arrest to allow for DNA repair or apoptosis if the damage is irreparable.[5][6][7][8][9] Quinoline derivatives can modulate this pathway, making it a key area of investigation.
Experimental Workflow: High-Throughput Screening for Enzyme Inhibitors
The following workflow outlines the key stages of a typical HTS campaign designed to identify quinoline derivatives that inhibit a specific enzyme target.[10][11][12]
References
- 1. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening Normalized To Biological Response: Application To Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for high-throughput screening of histone lysine demethylase 4 inhibitors using TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A threshold mechanism mediates p53 cell fate decision between growth arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. drug.russellpublishing.co.uk [drug.russellpublishing.co.uk]
Application Notes and Protocols for In Vitro Testing of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro evaluation of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline analogs. Quinoline derivatives are a significant class of heterocyclic compounds recognized for their broad spectrum of biological activities, including potential anticancer properties. The strategic incorporation of a trifluoromethyl group can enhance the metabolic stability and cell permeability of these compounds. This document outlines detailed protocols for assessing the cytotoxic effects and elucidating the potential mechanisms of action of this specific class of quinoline analogs.
Data Presentation: Cytotoxicity of Related Quinoline Derivatives
| Compound Class | Derivative | Cell Line | IC50 (µM) | Reference |
| Trifluoromethylquinolines | 2,8-Bis(trifluoromethyl)quinoline derivative | HL-60 (Human promyelocytic leukemia) | 10 ± 2.5 | [1] |
| 8-(4-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydro-2-methylquinoline | Esophageal Squamous Cell Carcinoma (ESCC) cell lines | - | [2][3] | |
| Chloroquinolines | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Human breast cancer) | 7.35 - 8.73 | [4] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Human breast cancer) | 8.22 | [4] | |
| 4-Anilino quinoline derivative with phenylsulfonylurea | MCF-7 (Human breast cancer) | Comparable to control | [5] | |
| Nitroquinolines | Acyl hydrazone of 4-chloro-8-nitro-1,2-dihydroquinoline-3-carbaldehyde | HeLa (Human cervical cancer) | 18.8 | [6] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
A primary step in evaluating the potential of novel compounds is to determine their effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding:
-
Seed cancer cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium. It is advisable to perform a wide range of concentrations for the initial screening.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO at the same concentration as in the highest compound dilution) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂. The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot cell viability against the compound concentration to determine the IC50 value using non-linear regression analysis.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), Annexin V and PI staining followed by flow cytometry analysis can be performed.
Protocol: Annexin V-FITC/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Treat the cells with the this compound analogs at concentrations around their IC50 values for a predetermined duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
-
References
- 1. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2 [e-crt.org]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Monitoring the Reaction Progress of Quinoline Synthesis
Introduction
The synthesis of quinoline and its derivatives is a cornerstone of medicinal chemistry and materials science, with applications ranging from antimalarial drugs to organic light-emitting diodes (OLEDs).[1][2] Numerous named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, provide access to a wide array of substituted quinoline scaffolds.[1][3][4][5][6] Effective monitoring of these reactions is crucial for optimizing reaction conditions (e.g., temperature, time, catalyst loading), maximizing yield, and minimizing byproduct formation.[7]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the primary analytical techniques used to monitor the progress of quinoline synthesis: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a rapid, inexpensive, and highly effective qualitative technique for monitoring the progress of a reaction.[8] It allows for the simultaneous visualization of starting materials, intermediates, and products, providing a clear picture of the reaction's status. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.[9]
Experimental Protocol: TLC Monitoring
-
Plate Preparation : Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[9]
-
Sample Preparation : Dissolve a small amount of the starting material(s) in a volatile solvent like ethyl acetate or dichloromethane.[9]
-
Spotting : Use a capillary tube to spot the prepared starting material solution, the raw reaction mixture, and a "co-spot" (a single spot containing both the starting material and the reaction mixture) onto the baseline.[9] Ensure the spots are small and distinct.
-
Development : Place the spotted TLC plate into a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The solvent level must be below the baseline.[9] Cover the chamber to ensure a saturated atmosphere.
-
Visualization : Once the solvent front has advanced to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[9] After the plate has dried, visualize the spots under a UV lamp (254 nm and/or 365 nm).[9] If compounds are not UV-active, use a staining agent such as potassium permanganate or iodine.
-
Analysis : Compare the spots. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity in the reaction mixture lane, while a new spot for the product will appear and intensify.[9] Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[9]
-
Quantitative Data: Typical TLC Parameters
| Parameter | Value/Description |
| Stationary Phase | Silica gel 60 F-254 plates.[8] |
| Mobile Phase | A binary mixture of a non-polar and a polar solvent. A common starting point is a hexane/ethyl acetate mixture.[8] The ratio is optimized to achieve good separation (product Rf typically between 0.3-0.5). |
| Visualization | UV light (254 nm), Iodine chamber, or chemical stains (e.g., Verghn's reagent).[8] |
Workflow Diagram: TLC Analysis
Caption: Workflow for monitoring reaction progress using TLC.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique ideal for monitoring quinoline synthesis, especially for compounds that are non-volatile or thermally unstable. It offers high resolution and sensitivity, making it suitable for complex reaction mixtures.
Experimental Protocol: RP-HPLC Monitoring
This protocol describes a general Reverse-Phase (RP-HPLC) method.
-
Sample Preparation : Take a small aliquot (e.g., 1-5 µL) from the reaction mixture and dilute it significantly (e.g., in 1 mL) with the mobile phase or a suitable solvent like methanol or acetonitrile.[9] Filter the diluted sample through a 0.22 or 0.45 µm syringe filter into an HPLC vial.[9][10]
-
Standard Preparation : Prepare calibration standards of the starting material and, if available, the purified product at known concentrations.
-
System Setup : Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Injection and Analysis : Inject the prepared samples and standards. Monitor the chromatogram for the decrease in the peak area of the starting material and the increase in the peak area of the product.
-
Quantification : Use the calibration curve generated from the standards to determine the concentration of the reactant and product in the reaction mixture at various time points.
Quantitative Data: Example HPLC Method Parameters
The following table summarizes typical conditions for the analysis of quinoline compounds.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 mm x 150 mm, 5 µm).[10] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water.[10] |
| Mobile Phase B | Acetonitrile.[10] |
| Gradient Elution | Example: 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-15 min: re-equilibration.[10] |
| Flow Rate | 1.0 mL/min.[10] |
| Column Temperature | 30 °C.[10] |
| Detection | UV-Vis or Diode Array Detector (DAD) at a relevant wavelength (e.g., 225 nm or 289 nm).[10][11] |
| Injection Volume | 10 µL.[10] |
Workflow Diagram: HPLC Analysis
Caption: Workflow for monitoring reaction progress using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique used for separating and identifying volatile and thermally stable compounds. For some quinoline derivatives, especially those with polar functional groups like carboxylic acids, derivatization may be required to increase volatility.[12]
Experimental Protocol: GC-MS Monitoring
-
Sample Preparation :
-
Take an aliquot from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a suitable solvent or aqueous solution).
-
Perform a liquid-liquid extraction to isolate the organic components. Toluene is an effective extraction solvent for quinoline.[13]
-
Dry the organic layer (e.g., with anhydrous Na₂SO₄) and dilute to a suitable concentration.
-
If derivatization is needed (e.g., for quinoline carboxylic acids), perform esterification or silylation.[12]
-
-
System Setup : Set up the GC-MS with the appropriate column and temperature program.
-
Injection and Analysis : Inject the prepared sample. The GC will separate the components, which are then detected and identified by the MS.
-
Data Analysis : Monitor the reaction by observing the disappearance of the starting material's peak and the appearance of the product's peak. The mass spectrum of each peak confirms the identity of the compound.
Quantitative Data: Example GC-MS Method Parameters
| Parameter | Condition |
| Column | DB-5MS capillary column (30 m × 0.25 mm × 0.5 µm).[13] |
| Injector Temp. | 250 °C.[13] |
| Injection Mode | Splitless.[13] |
| Carrier Gas | Helium at 1.0 mL/min.[13] |
| Oven Program | Initial 90°C for 2 min, ramp at 20°C/min to 260°C, hold for 3 min.[13] |
| MS Detection | Full scan mode or Selected Ion Monitoring (SIM) for higher sensitivity. |
| Characteristic Ions | For quinoline: m/z 129, 102, 123, 51.[13] |
Workflow Diagram: GC-MS Analysis
Caption: Workflow for monitoring reaction progress using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, is a powerful tool that provides detailed structural information about the molecules in a reaction mixture.[14] It can be used to unambiguously track the consumption of reactants and the formation of products by observing changes in the chemical shifts and integration of specific proton signals. It is especially useful for kinetic studies.[15]
Experimental Protocol: NMR Monitoring
-
Sample Preparation :
-
Carefully withdraw a small aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a cold deuterated solvent (e.g., CDCl₃, DMSO-d₆) to stop the reaction and prepare it for analysis.
-
Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
-
Data Acquisition :
-
Acquire a ¹H NMR spectrum of the sample.
-
If necessary, acquire spectra of the pure starting material(s) and the final product for comparison.
-
-
Data Analysis :
-
Identify characteristic peaks for the starting material(s) and the product(s).
-
Monitor the decrease in the integral of a characteristic starting material peak relative to the increase in the integral of a characteristic product peak over time.
-
The percentage conversion can be calculated by comparing the integration of product peaks to the sum of the integrations of product and remaining reactant peaks.
-
Logical Diagram: NMR-Based Reaction Analysis
Caption: Logical flow of using NMR to track key structural changes.
Summary and Comparison of Techniques
| Technique | Speed | Cost | Information Provided | Best For... |
| TLC | Very Fast (5-20 min) | Low | Qualitative (conversion, spot count) | Rapid, routine checks of reaction completion for a wide variety of quinoline syntheses.[7] |
| HPLC | Moderate (15-30 min/run) | Moderate | Quantitative (concentration, purity) | Accurate quantification of non-volatile or thermally sensitive quinolines and byproducts. |
| GC-MS | Moderate (20-40 min/run) | High | Quantitative & Structural (MW, fragmentation) | Analysis of volatile and thermally stable quinoline derivatives; provides high certainty of product identity. |
| NMR | Fast (5-15 min/sample) | Very High | Quantitative & Definitive Structural | Unambiguous structural confirmation, mechanistic studies, and reaction kinetics without extensive workup.[15] |
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 4. organicreactions.org [organicreactions.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. iipseries.org [iipseries.org]
- 7. benchchem.com [benchchem.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. madison-proceedings.com [madison-proceedings.com]
- 14. repository.uncw.edu [repository.uncw.edu]
- 15. researchgate.net [researchgate.net]
Large-Scale Synthesis of Substituted Quinolines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural basis for a wide range of therapeutic agents, including antimalarials, anticancer drugs, and antibiotics. The efficient and scalable synthesis of substituted quinolines is therefore of paramount importance for both academic research and industrial drug manufacturing. This document provides detailed application notes and protocols for the large-scale synthesis of substituted quinolines, focusing on four classical and widely used methods: the Doebner-von Miller reaction, the Combes quinoline synthesis, the Gould-Jacobs reaction, and the Friedländer annulation.
Comparative Overview of Key Synthesis Methods
The selection of an appropriate synthetic strategy depends on several factors, including the desired substitution pattern, availability of starting materials, scalability, and reaction conditions. The following table summarizes the key characteristics of the four main synthetic routes discussed in this document.[1][2]
| Synthesis Method | Starting Materials | Typical Products | Typical Yield | Key Advantages | Key Disadvantages |
| Doebner-von Miller | Anilines, α,β-unsaturated aldehydes or ketones | 2- and/or 4-substituted quinolines | Low to Moderate | Uses readily available starting materials. | Harsh, exothermic reaction conditions; often low yields and formation of byproducts.[1][3] |
| Combes | Anilines, β-diketones | 2,4-disubstituted quinolines | Good | Good yields for 2,4-disubstituted products and a relatively straightforward procedure.[2][4][5] | Requires acidic conditions and can have limitations with certain substituted anilines. |
| Gould-Jacobs | Anilines, alkoxymethylenemalonates | 4-hydroxyquinolines (quinolin-4-ones) | High | Often provides high yields and high-purity products.[2] | Requires high temperatures for cyclization, which can be a limitation for sensitive substrates.[2] |
| Friedländer | 2-aminoaryl aldehydes or ketones, compounds with an α-methylene group | Polysubstituted quinolines | Good to Excellent | High versatility in substitution patterns and can be performed under various conditions (acidic, basic, neutral).[1][6] | Requires pre-functionalized anilines (2-aminoaryl carbonyls) which may not be readily available.[1] |
Experimental Protocols
Doebner-von Miller Reaction: Synthesis of 2-Methylquinoline
The Doebner-von Miller reaction is a modification of the Skraup synthesis and allows for the preparation of substituted quinolines from anilines and α,β-unsaturated carbonyl compounds.[7][8][9] This protocol describes the synthesis of 2-methylquinoline from aniline and crotonaldehyde.
Reaction Scheme:
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Crotonaldehyde
-
Zinc Chloride (ZnCl₂)
-
Sodium Hydroxide (NaOH)
-
Toluene
-
Dichloromethane
Procedure: [10]
-
Reaction Setup: In a well-ventilated fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.
-
Charge Reactants: Charge the flask with 93 g (1.0 mol) of aniline and 200 mL of 6 M hydrochloric acid. Heat the mixture to reflux with vigorous stirring.
-
Addition of Crotonaldehyde: In the addition funnel, prepare a solution of 84 g (1.2 mol) of crotonaldehyde in 100 mL of toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 2 hours.
-
Reaction: After the addition is complete, continue to reflux the mixture for an additional 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is greater than 10.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 200 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 2-methylquinoline can be further purified by vacuum distillation.
Expected Yield: 40-50%
Safety Precautions: This reaction is exothermic and should be carried out with caution. The use of a mechanical stirrer is recommended for efficient mixing in larger scale reactions. All operations should be performed in a well-ventilated fume hood.
Combes Quinoline Synthesis: Synthesis of 2,4-Dimethylquinoline
The Combes synthesis is a reliable method for preparing 2,4-disubstituted quinolines by reacting an aniline with a β-diketone in the presence of an acid catalyst.[4][5][11] This protocol details the synthesis of 2,4-dimethylquinoline from aniline and acetylacetone.
Reaction Scheme:
Materials:
-
Aniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane
Procedure:
-
Formation of Enamine (Intermediate): In a 500 mL round-bottom flask, combine 46.5 g (0.5 mol) of aniline and 50 g (0.5 mol) of acetylacetone. Stir the mixture at room temperature for 1 hour. A gentle exotherm may be observed.
-
Cyclization: Cool the mixture in an ice bath and slowly add 100 mL of concentrated sulfuric acid with vigorous stirring. After the addition is complete, remove the ice bath and heat the mixture to 100°C for 1 hour.
-
Work-up: Allow the reaction mixture to cool to room temperature and carefully pour it onto 500 g of crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a 50% aqueous solution of sodium hydroxide until the pH is basic. This should be done in an ice bath to control the exotherm.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 2,4-dimethylquinoline can be purified by vacuum distillation.
Expected Yield: 75-85%
Gould-Jacobs Reaction: Synthesis of 4-Hydroxyquinoline
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones).[12][13] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate, followed by thermal cyclization, saponification, and decarboxylation.
Reaction Scheme:
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (high-boiling solvent)
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
Procedure:
-
Condensation: In a 500 mL round-bottom flask, combine 93 g (1.0 mol) of aniline and 227 g (1.05 mol) of diethyl ethoxymethylenemalonate. Heat the mixture at 110-120°C for 2 hours. The ethanol byproduct will distill off.
-
Cyclization: To the resulting crude anilinomethylenemalonate, add 500 mL of diphenyl ether. Heat the solution to reflux (approximately 250-260°C) for 30-60 minutes.
-
Isolation of Intermediate: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline will precipitate. Add hexane to facilitate further precipitation, then collect the solid by filtration and wash with hexane to remove the diphenyl ether.
-
Saponification: Suspend the dried intermediate in a solution of 80 g of NaOH in 800 mL of water. Heat the mixture to reflux for 2 hours until a clear solution is obtained.
-
Acidification: Cool the solution and acidify with concentrated HCl to precipitate the 4-hydroxyquinoline-3-carboxylic acid. Collect the solid by filtration and wash with cold water.
-
Decarboxylation: Place the dried carboxylic acid in a flask and heat it to 260-270°C until the evolution of CO₂ ceases. The molten product is then allowed to cool and solidify.
-
Purification: The crude 4-hydroxyquinoline can be purified by recrystallization from ethanol or water.
Expected Yield: 70-80% (overall)
Friedländer Annulation: Synthesis of 2-Phenylquinoline
The Friedländer synthesis is a highly versatile method for the preparation of quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[9][14][15] This protocol describes the synthesis of 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone.
Reaction Scheme:
Materials:
-
2-Aminobenzaldehyde
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 60.5 g (0.5 mol) of 2-aminobenzaldehyde in 250 mL of ethanol.
-
Addition of Reactants: To this solution, add 60 g (0.5 mol) of acetophenone and a solution of 28 g (0.5 mol) of potassium hydroxide in 50 mL of water.
-
Reaction: Heat the mixture to reflux for 4 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 1 L of cold water.
-
Isolation: The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water.
-
Purification: The crude 2-phenylquinoline can be purified by recrystallization from ethanol.
Expected Yield: 85-95%
Conclusion
The large-scale synthesis of substituted quinolines is a critical aspect of drug discovery and development. The choice of synthetic method is a strategic decision that depends on the target molecule, available resources, and scalability requirements. The protocols provided herein for the Doebner-von Miller, Combes, Gould-Jacobs, and Friedländer reactions offer robust and scalable routes to a variety of substituted quinolines. For researchers and professionals in the pharmaceutical industry, a thorough understanding of these methods and their respective advantages and limitations is essential for the efficient production of quinoline-based active pharmaceutical ingredients.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iipseries.org [iipseries.org]
- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review | Bentham Science [eurekaselect.com]
- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Combes Quinoline Synthesis [drugfuture.com]
- 12. researchgate.net [researchgate.net]
- 13. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Quinoline synthesis [organic-chemistry.org]
Green Chemistry Protocols for the Synthesis of Quinolines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are fundamental heterocyclic scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials.[1] Traditional synthesis methods, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often employ harsh conditions, hazardous reagents, and volatile organic solvents, raising significant environmental and safety concerns.[1][2] The adoption of green chemistry principles seeks to address these challenges by developing more environmentally benign and sustainable synthetic routes.[1][3] This document outlines several green chemistry protocols for quinoline synthesis, emphasizing the use of green solvents, reusable catalysts, and alternative energy sources like microwave and ultrasound irradiation.[1][4] These modern approaches not only minimize environmental impact but also frequently offer advantages in terms of improved reaction efficiency, higher yields, and simplified product purification.[1][5]
Comparative Data of Green Synthesis Methods
The following tables summarize quantitative data for various green quinoline synthesis protocols, allowing for easy comparison of their key parameters.
Table 1: Nanocatalyst-Based Protocols
| Catalyst | Key Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Catalyst Reusability |
| Fe₃O₄ NP-cell | Aromatic aldehydes, 6-amino-1,3-dimethyluracil, dimedone/1,3-cyclohexadione | Water | Reflux | 2 h | 88-96 | Up to 5 cycles[6] |
| Fe₃O₄-IL-HSO₄ | 2-Aminoaryl ketones, 1,3-dicarbonyl compounds | Solvent-free | 90 | 15-60 min | 85-96 | Up to 6 cycles[6] |
| CoFe₂O₄@SiO₂@Co(III) salen complex | 2-Aminobenzophenone, carbonyl compounds | Water | 80 | 15 min | 85-96 | Up to 5 cycles[2][6] |
| Fe₃O₄@SiO₂-SO₃H | Aromatic aldehydes, cyclohexanone, malononitrile, ammonium acetate | Ethanol | N/A (Ultrasonic) | N/A | High | N/A[6] |
| IRMOF-3/PSTA/Cu | Aniline derivatives, benzaldehyde, phenylacetylene | CH₃CN | 80 | N/A | 85-96 | N/A[6] |
Table 2: Alternative Energy Source-Based Protocols
| Method | Catalyst | Key Reactants | Solvent | Temperature (°C) | Time | Yield (%) |
| Microwave-Assisted | p-Toluenesulfonic acid (p-TSA) | 6-Amino-1,3-dimethyluracil, aromatic aldehydes, dimedone | Water | 90 | 2.5-3.5 h | High[1][7] |
| Microwave-Assisted | None | Benzene-1,3-diol, aldehyde, ammonium acetate, acetoacetanilide | Ethanol | N/A | 8-10 min | 88-96[7] |
| Ultrasound-Assisted | None | Imidazole derivatives, alkylating agents | N/A | N/A | 1-2 h | High[1][4] |
| Photo-Thermo-Mechanochemical | Iron(II) phthalocyanine | Sulfoxonium ylides, 2-vinylanilines | Solvent-free | N/A | N/A | Good[8][9] |
Experimental Protocols
Protocol 1: Fe₃O₄ Nanoparticle-Catalyzed Synthesis of Pyrimido[4,5-b]quinolones in Water
This protocol describes a three-component reaction in water, a green solvent, using a magnetically recoverable iron oxide nanoparticle catalyst.[6]
Materials:
-
Aromatic aldehyde (1 mmol)
-
6-Amino-1,3-dimethyluracil (1 mmol)
-
Dimedone or 1,3-cyclohexadione (1 mmol)
-
Fe₃O₄ NP-cell catalyst (0.04 g)
-
Water
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, 6-amino-1,3-dimethyluracil, dimedone (or 1,3-cyclohexadione), and the Fe₃O₄ NP-cell catalyst.
-
Add water to the flask and reflux the mixture for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the magnetic catalyst using an external magnet. The catalyst can be washed, dried, and reused.
-
Isolate the product by filtration and purify by recrystallization from a suitable solvent.
Protocol 2: Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolones
This method utilizes microwave irradiation to accelerate the reaction, often leading to shorter reaction times and higher yields compared to conventional heating.[1][7]
Materials:
-
6-Amino-1,3-dimethyluracil (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Dimedone (1 mmol)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
-
Water (5 mL)
Procedure:
-
In a microwave-safe vessel, combine 6-amino-1,3-dimethyluracil, the aromatic aldehyde, dimedone, and a catalytic amount of p-TSA.
-
Add 5 mL of water to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a power level sufficient to maintain a temperature of 90°C for 2.5 to 3.5 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to obtain the purified product.
Protocol 3: Ultrasound-Assisted N-Alkylation for Hybrid Quinoline-Imidazole Synthesis
Ultrasound irradiation provides a green and efficient method for the N-alkylation of imidazole rings, a key step in the synthesis of certain quinoline derivatives.[1][4][10] This technique significantly reduces reaction times and energy consumption.[10][11]
Materials:
-
Quinoline-imidazole precursor (1 mmol)
-
Alkylating agent (1.2 mmol)
-
Appropriate solvent
Procedure:
-
Dissolve the quinoline-imidazole precursor in a suitable solvent in a round-bottom flask.
-
Add the alkylating agent to the solution.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) and temperature for 1 to 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Visualizations
Caption: Principles of Green Chemistry in Quinoline Synthesis.
Caption: Workflow for Nanocatalyzed Quinoline Synthesis.
Caption: Workflow for Microwave/Ultrasound-Assisted Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Quinoline synthesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Anticancer Agents Based on the 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline as a scaffold for the development of novel anticancer agents. While direct studies on this specific molecule are limited in publicly available literature, this document leverages data from structurally similar quinoline derivatives to provide a foundational guide for research and development. The protocols and data presented are based on established methodologies for analogous compounds and are intended to serve as a starting point for further investigation.
Introduction: The Quinoline Scaffold in Oncology
Quinoline, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural and synthetic molecules with a wide range of biological activities.[1][2] In the realm of oncology, quinoline derivatives have emerged as a significant class of compounds with potent anticancer properties.[1][3] Their mechanisms of action are diverse and include the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[1][4] The trifluoromethyl group is a common substituent in modern pharmaceuticals, often enhancing metabolic stability and cell permeability, making the this compound core a promising starting point for the design of new anticancer drugs.[5]
Synthetic Strategy: From Chloroquinoline to Bioactive Derivatives
The chlorine atom at the 4-position of the quinoline ring is a key functional group for derivatization, acting as a good leaving group for nucleophilic aromatic substitution (SNAr) reactions.[6] This allows for the introduction of various side chains, particularly amino groups, to generate a library of 4-aminoquinoline derivatives with diverse pharmacological profiles.[6][7]
General Protocol for the Synthesis of 4-Amino-8-methyl-2-(trifluoromethyl)quinoline Derivatives
This protocol describes a general method for the synthesis of 4-aminoquinoline derivatives from a 4-chloroquinoline precursor.
Materials:
-
This compound
-
Appropriate primary or secondary amine
-
Solvent (e.g., ethanol, isopropanol, or N,N-Dimethylformamide (DMF))
-
Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 equivalent) in a suitable solvent, add the desired amine (1.0-1.5 equivalents).
-
If the amine salt is used or if the amine is a weak nucleophile, a base (1.0-2.0 equivalents) may be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for 4-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-amino-8-methyl-2-(trifluoromethyl)quinoline derivative.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and elemental analysis.[7]
Visualization of the Synthetic Workflow:
Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.
In Vitro Anticancer Activity Evaluation
The cytotoxic potential of newly synthesized quinoline derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
Quantitative Data from Structurally Related Quinoline Derivatives
The following table summarizes the anticancer activity of various quinoline derivatives that share structural similarities with the this compound scaffold. This data can serve as a benchmark for newly synthesized compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,8-Bis(trifluoromethyl)-4-substituted quinolines | HL-60 (Leukemia) | 19.88 | [3] |
| U937 (Leukemia) | 43.95 | [3] | |
| Quinoline-Chalcone Derivatives | MGC-803 (Gastric) | 1.38 | [8] |
| HCT-116 (Colon) | 5.34 | [8] | |
| MCF-7 (Breast) | 5.21 | [8] | |
| 2-Morpholino-4-anilinoquinoline Derivatives | HepG2 (Liver) | 8.50 - 12.76 | [3] |
| 4-(4-Chloroanilino)quinoline Derivatives | MCF-7 (Breast) | 3.42 | [9] |
| A549 (Lung) | 5.97 | [9] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Visualization of the Cell Viability Assay Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Mechanism of Action: Investigating Signaling Pathways
Quinoline derivatives have been shown to exert their anticancer effects by modulating various cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis.[10][11] Western blotting is a key technique to investigate the effect of compounds on the expression and phosphorylation status of proteins within these pathways.[12]
Potential Signaling Pathways to Investigate
Based on studies of analogous compounds, derivatives of this compound may target pathways such as:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently hyperactivated in cancer and regulates cell growth, proliferation, and survival.[10][11]
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor is a key driver in many cancers, and its inhibition is a validated therapeutic strategy.[10]
-
Apoptosis Pathway: Induction of programmed cell death is a hallmark of effective anticancer agents. Key proteins to investigate include caspases and members of the Bcl-2 family.[8]
Visualization of a Potential Signaling Pathway:
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.
Experimental Protocol: Western Blotting
This protocol provides a general workflow for analyzing protein expression and phosphorylation by western blotting.[13][14]
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., p-Akt, Akt, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. By leveraging established synthetic methodologies and in vitro screening protocols for related quinoline derivatives, researchers can efficiently synthesize and evaluate new compounds based on this core structure. The provided application notes and protocols offer a foundational framework to guide these research efforts, from chemical synthesis to the elucidation of the mechanism of action. Further investigation into the structure-activity relationships and target identification for derivatives of this scaffold is warranted to unlock its full therapeutic potential in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medium.com [medium.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low yield of 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline in the Gould-Jacobs Reaction
-
Question: My Gould-Jacobs reaction to synthesize the 4-hydroxyquinoline intermediate is giving a low yield. What are the common causes and how can I improve it?
-
Answer: Low yields in the Gould-Jacobs synthesis of 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline can stem from several factors. The key steps to troubleshoot are the initial condensation and the subsequent thermal cyclization.
-
Incomplete Condensation: The initial reaction between 2-methylaniline and an appropriate trifluoromethyl-β-ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate) may be inefficient. Ensure anhydrous conditions and consider using a mild acid catalyst like p-toluenesulfonic acid to drive the reaction to completion.[1] Monitoring the removal of water or ethanol byproduct can indicate the reaction's progress.
-
Suboptimal Cyclization Temperature: The thermal cyclization of the intermediate anilidomethylenemalonate requires high temperatures, often in the range of 250-300°C.[2] Insufficient temperature will lead to incomplete reaction, while excessive heat can cause decomposition and tar formation. It is crucial to carefully optimize the temperature for your specific substrate. Using a high-boiling inert solvent like Dowtherm A or diphenyl ether can help maintain a consistent and even temperature.
-
Reaction Time: The duration of the cyclization is also critical. Prolonged heating, even at the optimal temperature, can lead to degradation of the product. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time.
-
Microwave Irradiation: Consider using microwave heating for the cyclization step. This technique can significantly shorten reaction times and often leads to improved yields compared to conventional heating methods.
-
Issue 2: Inefficient Chlorination of 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline
-
Question: The chlorination of my 4-hydroxyquinoline intermediate with phosphorus oxychloride (POCl₃) is resulting in a low yield of the desired 4-chloro product. What can I do to optimize this step?
-
Answer: Inefficient chlorination is a common hurdle. Here are several factors to consider for optimization:
-
Reagent Purity and Excess: Ensure that the phosphorus oxychloride (POCl₃) is fresh and of high purity, as moisture can deactivate it. The reaction is often performed using a large excess of POCl₃, which can also act as the solvent.[3][4] In some cases, the addition of phosphorus pentachloride (PCl₅) can enhance the chlorinating power of the reagent system.
-
Reaction Temperature and Time: The reaction typically requires heating. A common procedure involves refluxing the 4-hydroxyquinoline in POCl₃.[3] The optimal temperature and reaction time should be determined empirically, monitoring the reaction's progress by TLC until the starting material is consumed.
-
Work-up Procedure: The work-up is critical for isolating the product and can affect the final yield. The reaction mixture is typically poured carefully onto crushed ice to quench the excess POCl₃. This process is highly exothermic and must be done with caution. Subsequent neutralization with a base (e.g., sodium bicarbonate or ammonium hydroxide) will precipitate the product.[3] Incomplete neutralization can lead to the loss of product.
-
Solvent-Free Conditions: For some substrates, solvent-free chlorination with equimolar POCl₃ in a sealed reactor at high temperatures has been shown to be effective and can simplify the work-up procedure.[4][5]
-
Issue 3: Formation of Tar and Side Products
-
Question: My reaction mixture becomes a dark, tarry mess, making product isolation difficult and lowering the yield. How can I prevent this?
-
Answer: Tar formation is a frequent issue in quinoline synthesis, often due to the harsh reaction conditions required.
-
Temperature Control: As mentioned previously, precise temperature control is paramount. Overheating is a primary cause of tar formation.
-
Inert Atmosphere: Conducting the high-temperature cyclization step under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to tar formation.
-
Moderating Agents: In classical quinoline syntheses like the Skraup reaction, moderating agents such as ferrous sulfate are used to control the exothermic nature of the reaction. While not directly applicable to the Gould-Jacobs reaction in the same way, the principle of controlling reaction exotherms is important.
-
Purification from Tar: If tar formation is unavoidable, purification techniques such as steam distillation can be effective for separating the volatile quinoline product from the non-volatile tar. Subsequent extraction and column chromatography can further purify the product.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common synthetic strategies are:
-
Gould-Jacobs Reaction followed by Chlorination: This involves the condensation of 2-methylaniline with a trifluoromethyl-β-ketoester to form a 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline intermediate. This intermediate is then chlorinated, typically with phosphorus oxychloride (POCl₃), to yield the final product.[3]
-
Vilsmeier-Haack Reaction: This approach could potentially start from 2-methylacetanilide. The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) can effect a cyclization to form a 2-chloro-3-formylquinoline derivative. While a direct synthesis of the target molecule via this route is not explicitly detailed in the provided search results, the synthesis of the analogous 2-chloro-3-formyl-8-methyl quinoline has been reported, suggesting the feasibility of this approach with appropriate starting materials.
Q2: How does the trifluoromethyl group affect the synthesis?
A2: The strong electron- withdrawing nature of the trifluoromethyl (CF₃) group can significantly influence the reactivity of the starting materials and intermediates.
-
In the Gould-Jacobs reaction, the CF₃ group on the β-ketoester increases the electrophilicity of the carbonyl carbons, which can facilitate the initial condensation with the aniline.
-
The electron-withdrawing effect of the CF₃ group can also impact the electron density of the quinoline ring system, potentially affecting the conditions required for the chlorination step.
Q3: What are the recommended purification methods for this compound?
A3: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) is often an effective method for removing minor impurities.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a powerful technique. A solvent system of hexane and ethyl acetate is commonly used for eluting quinoline derivatives.
-
Extraction: An initial work-up involving extraction can help to remove water-soluble byproducts and unreacted reagents. The chlorinated quinoline product will be in the organic phase.
Data Presentation
Table 1: Optimization of the Gould-Jacobs Cyclization Step (Illustrative Data)
| Entry | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-methylanilido-trifluoromethyl-methylenemalonate | Dowtherm A | 230 | 1 | 45 |
| 2 | 2-methylanilido-trifluoromethyl-methylenemalonate | Dowtherm A | 250 | 0.5 | 75 |
| 3 | 2-methylanilido-trifluoromethyl-methylenemalonate | Dowtherm A | 270 | 0.5 | 60 (decomposition observed) |
| 4 | 2-methylanilido-trifluoromethyl-methylenemalonate | Diphenyl ether | 250 | 0.5 | 78 |
Table 2: Chlorination of 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline (Illustrative Data)
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | POCl₃ (5 eq) | None | Reflux | 4 | 85 |
| 2 | POCl₃ (10 eq) | None | Reflux | 2 | 92 |
| 3 | POCl₃ (5 eq) / PCl₅ (1.2 eq) | None | Reflux | 2 | 95 |
| 4 | SOCl₂ / cat. DMF | Toluene | Reflux | 6 | 65 |
Experimental Protocols
Protocol 1: Synthesis of 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline via Gould-Jacobs Reaction
-
Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2-methylaniline (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude intermediate.
-
Cyclization: In a separate flask, heat a high-boiling solvent (e.g., Dowtherm A) to 250°C under a nitrogen atmosphere.
-
Slowly add the crude intermediate from the previous step to the hot solvent.
-
Maintain the temperature at 250°C for 30-60 minutes, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Add a non-polar solvent like hexane to further precipitate the product and wash away the high-boiling solvent.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum. The crude product can be purified by recrystallization.
Protocol 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The POCl₃ can serve as both the reagent and the solvent.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker containing crushed ice, slowly and carefully pour the reaction mixture with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Troubleshooting Side Reactions in Trifluoromethylquinoline Synthesis
Welcome to the technical support center for trifluoromethylquinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common side reactions encountered during the synthesis of these important compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of trifluoromethylquinolines often more challenging than that of their non-fluorinated analogs?
A1: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which can significantly impact the reactivity of the starting materials. This group deactivates the aniline ring, making subsequent cyclization reactions more difficult.[1] As a result, harsher reaction conditions, such as higher temperatures or more potent catalysts, may be necessary to achieve good yields, which in turn can lead to an increase in side reactions.[1]
Q2: What are the most common classes of side reactions observed in trifluoromethylquinoline synthesis?
A2: The most prevalent side reactions include:
-
Formation of regioisomers: Particularly in syntheses like the Friedländer and Combes reactions, the use of unsymmetrical ketones or anilines can lead to the formation of multiple isomers, complicating purification and reducing the yield of the desired product.
-
Tar formation/Polymerization: The acidic and often high-temperature conditions used in syntheses like the Skraup and Doebner-von Miller reactions can cause polymerization of reactants and intermediates, leading to the formation of intractable tars.[2][3][4][5]
-
Incomplete cyclization: The electron-withdrawing nature of the -CF₃ group can hinder the final ring-closing step, resulting in the isolation of unreacted starting materials or stable intermediates.
-
Self-condensation of carbonyl compounds: Under basic conditions, the ketone or aldehyde starting material in a Friedländer synthesis can undergo self-condensation (an aldol reaction), reducing the amount available to react with the amino-substituted aryl ketone or aldehyde.[6]
Q3: How can I effectively purify my crude trifluoromethylquinoline product from side products and unreacted starting materials?
A3: Purification can be challenging but several methods can be employed:
-
Column Chromatography: This is a standard method. However, the basicity of the quinoline nitrogen can lead to tailing on silica gel. To mitigate this, a small amount of a basic modifier like triethylamine (e.g., 1%) can be added to the eluent. For particularly sensitive compounds, using deactivated or neutral silica gel or alumina is recommended.
-
Recrystallization: This is a cost-effective method for purifying solid products. A systematic solvent screen is recommended to find an ideal solvent that dissolves the compound well at high temperatures but poorly at low temperatures.
-
Salt Formation: If the quinoline product is an oil or fails to crystallize, converting it to a salt (e.g., a hydrochloride salt) can often induce crystallization and facilitate purification. The free base can then be regenerated.
-
Steam Distillation: For volatile quinolines produced in reactions that generate significant tar, such as the Skraup synthesis, steam distillation is a highly effective method for separating the product from non-volatile impurities.[2][4]
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Multiple Products in Friedländer Synthesis
Symptoms:
-
TLC or LC-MS analysis of the crude reaction mixture shows multiple spots or peaks with similar mass, indicating the presence of isomers.
-
The isolated yield of the desired trifluoromethylquinoline is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Formation of Regioisomers | When using an unsymmetrical ketone, the reaction can proceed via two different enolates, leading to two regioisomers. To control this, consider modifying the ketone to introduce a directing group or use a catalyst known to favor the formation of one isomer.[6] Optimizing reaction conditions such as solvent and temperature can also influence the regiochemical outcome. |
| Self-Condensation of Ketone | Under basic conditions, the ketone can react with itself instead of the 2-aminoaryl ketone. To avoid this, consider using the imine analog of the o-aniline starting material.[6] Alternatively, acid-catalyzed conditions may be more suitable. |
| Incomplete Reaction | The electron-withdrawing -CF₃ group can deactivate the 2-aminoaryl ketone, leading to a sluggish reaction. Increase the reaction temperature or prolong the reaction time. Using a more effective catalyst, such as a Lewis acid (e.g., Y(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid), can also improve the reaction rate.[4] |
Experimental Protocol: Optimizing Regioselectivity in Friedländer Synthesis
-
Catalyst Screening: In parallel, set up small-scale reactions using different catalysts (e.g., KOH, p-TsOH, Y(OTf)₃) while keeping the solvent, temperature, and stoichiometry constant.
-
Solvent Screening: Using the best catalyst from the previous step, screen a variety of solvents (e.g., ethanol, toluene, DMF).
-
Temperature Optimization: Once the optimal catalyst and solvent are identified, run the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to find the best balance between reaction rate and selectivity.
-
Analysis: Analyze the crude product mixture from each reaction by ¹H NMR or GC to determine the ratio of the desired product to the side products.
Issue 2: Significant Tar Formation in Skraup Synthesis
Symptoms:
-
The reaction mixture becomes a dark, viscous, or solid tar, making stirring and work-up difficult.
-
The yield of the desired trifluoromethylquinoline is very low after purification.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Runaway Exothermic Reaction | The Skraup reaction is notoriously exothermic. To moderate the reaction, add a moderator such as ferrous sulfate (FeSO₄).[2][3][5] Ensure slow and controlled addition of sulfuric acid with efficient cooling and stirring. |
| Polymerization of Acrolein | Acrolein, formed in situ from glycerol, can polymerize under the harsh acidic conditions.[2][3][5] Using a moderator can help control the reaction rate and minimize this side reaction. Avoiding localized overheating by ensuring efficient stirring is also crucial. |
Experimental Protocol: Moderated Skraup Synthesis
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add the trifluoromethyl-substituted aniline and ferrous sulfate.
-
Reagent Addition: With vigorous stirring, add glycerol. Through the dropping funnel, slowly and carefully add concentrated sulfuric acid, maintaining the temperature below a controlled limit with an ice bath.
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source. If the reaction becomes too vigorous, cool the flask. After the initial exotherm subsides, heat the mixture to reflux for several hours.
-
Work-up and Purification: Cool the reaction mixture and carefully pour it into a large volume of water. Make the solution strongly alkaline with sodium hydroxide solution. Isolate the trifluoromethylquinoline by steam distillation.[2]
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Substituted Quinoline in a Friedländer-type Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH | Toluene | 110 | 12 | 75 |
| 2 | KOH | Ethanol | 80 | 8 | 68 |
| 3 | Y(OTf)₃ | Acetonitrile | 25 | 6 | 92 |
| 4 | None | Water | 70 | 3 | 97[7] |
Note: Yields are for illustrative purposes and can vary significantly based on the specific substrates used.
Table 2: Influence of Substituents on Regioselectivity in the Combes Synthesis of Trifluoromethylquinolines
| Aniline Substituent | Diketone R Group | Major Product |
| Methoxy | Bulky | 2-CF₃-quinoline[8] |
| Chloro | Bulky | 4-CF₃-quinoline[8] |
| Fluoro | Bulky | 4-CF₃-quinoline[8] |
Visualizations
Caption: Competing reaction mechanisms in the Friedländer quinoline synthesis.
Caption: A logical workflow for troubleshooting common issues in trifluoromethylquinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective purification techniques for this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present, as well as the desired final purity and scale of the purification.
Q2: What are the likely impurities in my crude this compound?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include:
-
Unreacted starting materials: Such as 2-amino-3-methylbenzonitrile or related aniline precursors.
-
Incomplete chlorination product: 8-methyl-2-(trifluoromethyl)quinolin-4-ol, the precursor to the final product.
-
Over-chlorinated byproducts: Dichloro- or other polychlorinated quinoline species.
-
Hydrolysis product: Reversion to 8-methyl-2-(trifluoromethyl)quinolin-4-ol if exposed to moisture.
-
Reagents from chlorination: Residual phosphorus oxychloride (POCl₃) and its byproducts can lead to the formation of phosphates and other phosphorus-containing impurities.[1][2][3][4]
Q3: My compound appears as an oil or fails to crystallize during recrystallization. What should I do?
A3: "Oiling out" can occur if the compound's melting point is lower than the boiling point of the solvent or if significant impurities are present. To address this, you can try:
-
Using a lower-boiling point solvent or a solvent mixture.
-
Adding a small amount of a solvent in which the compound is more soluble to the hot mixture before cooling.
-
Slowing down the cooling process.
-
Scratching the inside of the flask with a glass rod to induce nucleation.
-
Adding a seed crystal of the pure compound.
Q4: My compound streaks on the TLC plate and gives poor separation during column chromatography. How can I improve this?
A4: Streaking (tailing) of quinoline derivatives on silica gel is often due to the basicity of the nitrogen atom interacting with the acidic silanol groups on the silica surface. To mitigate this, consider the following:
-
Add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the eluent.
-
Use a less acidic stationary phase, such as neutral or basic alumina.
-
Employ reversed-phase chromatography if the compound is sufficiently non-polar.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent. | Incorrect solvent choice; insufficient solvent. | Select a more suitable solvent (see Table 1). Increase the volume of the hot solvent incrementally. |
| No crystals form upon cooling. | Solution is not supersaturated; compound is too soluble. | Evaporate some of the solvent to increase concentration. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution. Cool the solution in an ice bath or refrigerate for an extended period. |
| Low recovery of pure product. | Compound is partially soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of hot solvent for dissolution. Pre-warm the filtration apparatus to prevent premature crystallization. |
| Product is still impure after recrystallization. | Inappropriate solvent choice that co-precipitates impurities. | Choose a different recrystallization solvent or a solvent pair that has a greater solubility difference between the product and the impurity. A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots on TLC. | Inappropriate eluent system. | Systematically vary the polarity of the eluent. Try a different solvent system (e.g., ethyl acetate/hexane, dichloromethane/methanol). |
| Compound does not elute from the column. | Compound is too polar for the chosen eluent; strong interaction with the stationary phase. | Gradually increase the polarity of the eluent. If using silica gel, consider adding a basic modifier like triethylamine to the eluent. Switch to a more polar stationary phase or consider reversed-phase chromatography. |
| Co-elution of product and impurities. | Similar polarity of the product and impurities. | Use a shallower solvent gradient during elution. Try a different stationary phase (e.g., alumina, C18). Consider preparative HPLC for difficult separations. |
| Product degradation on the column. | Compound is unstable on acidic silica gel. | Deactivate the silica gel by pre-treating it with a basic solution. Run the column quickly and at a lower temperature. Use an alternative stationary phase like neutral alumina. |
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent/Eluent System | Rationale/Expected Outcome | Purity/Yield (Typical) |
| Recrystallization | Ethanol/Water | Good for moderately polar compounds. Water acts as an anti-solvent. | >98% Purity, 70-90% Yield |
| Hexane/Ethyl Acetate | Suitable for less polar impurities. The ratio can be adjusted to optimize solubility. | >98% Purity, 60-85% Yield | |
| Methanol | Effective for many quinoline derivatives.[5] | >98% Purity, 75-90% Yield | |
| Column Chromatography | Ethyl Acetate/Hexane (gradient) | A versatile system for separating compounds of varying polarities. A typical gradient could be from 5% to 30% ethyl acetate. | >99% Purity, 80-95% Yield |
| Dichloromethane/Methanol (gradient) | Suitable for more polar compounds and impurities. | >99% Purity, 75-90% Yield |
Note: The purity and yield ranges are typical estimates and can vary depending on the initial purity of the crude material and the optimization of the purification protocol.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a suitable Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot ethanol solution, add hot water dropwise until the solution becomes slightly turbid. Reheat the solution until it becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the initial eluent.
-
Eluent Preparation: Prepare a gradient of ethyl acetate in hexane. A good starting point is a gradient from 5% to 30% ethyl acetate.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder.
-
Loading: Carefully add the dry-loaded sample to the top of the prepared column.
-
Elution: Begin elution with the lowest polarity solvent mixture and gradually increase the polarity. Collect fractions and monitor by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purity Assessment by HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to improve peak shape). A typical gradient might be from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the purified compound in the initial mobile phase composition.
Protocol 4: Purity Assessment by GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection: Splitless injection of 1 µL of a ~1 mg/mL solution in ethyl acetate.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 50-500.
Mandatory Visualization
Caption: Decision workflow for selecting a purification technique.
Caption: General experimental workflow for purification and analysis.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US5911962A - Process for the purification of phosphorus oxychloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
- 5. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 6. madison-proceedings.com [madison-proceedings.com]
Technical Support Center: Optimizing Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in classical quinoline synthesis?
A1: Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, are foundational but often present challenges. These include harsh reaction conditions (e.g., high temperatures and strong acids), low yields, the formation of tar and polymeric byproducts, and lack of regioselectivity when using unsymmetrical substrates.[1][2]
Q2: How can I minimize tar formation in my Skraup synthesis?
A2: Tar formation in the Skraup synthesis is a common issue due to the highly exothermic nature of the reaction.[3] To mitigate this, consider using a moderator such as ferrous sulfate (FeSO₄) or boric acid to control the reaction's vigor.[4] Slow and controlled addition of sulfuric acid with efficient cooling and stirring is also crucial to prevent localized overheating.[4]
Q3: My Doebner-von Miller reaction is producing a lot of polymer. How can I prevent this?
A3: Polymerization of the α,β-unsaturated carbonyl compound is a significant side reaction in the Doebner-von Miller synthesis, especially under strong acidic conditions.[4][5] Employing a biphasic solvent system can effectively reduce polymerization by sequestering the carbonyl compound in an organic phase.[5] Additionally, the slow, dropwise addition of the carbonyl compound to the reaction mixture can help maintain a low concentration, thus minimizing self-condensation.[4]
Q4: I am observing a mixture of regioisomers in my Combes synthesis. How can I improve selectivity?
A4: The formation of regioisomers is a common challenge in the Combes synthesis when using unsymmetrical β-diketones.[1] Regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[6] Modifying the substituents to have significantly different steric bulk can favor cyclization at the less hindered position.[7] The choice of acid catalyst can also influence the regiochemical outcome.[6]
Q5: What are the key factors to consider for optimizing the Friedländer synthesis?
A5: Key factors for optimizing the Friedländer synthesis include the choice of catalyst, reaction temperature, and the nature of the solvent. While traditional methods often require high temperatures and strong acids or bases, modern approaches utilize milder catalysts like gold catalysts or iodine, which can improve yields and reduce side reactions.[8] For base-catalyzed reactions, a common side reaction is the self-condensation (aldol reaction) of the ketone reactant.[1] Switching to an acidic catalyst or using an imine analog of the o-aminoaryl aldehyde/ketone can help to avoid this.[8]
Troubleshooting Guides
Skraup Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction is too vigorous and difficult to control | Highly exothermic nature of the reaction. | - Add a moderator like ferrous sulfate (FeSO₄) or boric acid.[4]- Slowly add concentrated sulfuric acid with efficient cooling (e.g., in an ice bath).[4]- Ensure vigorous and efficient stirring to dissipate heat.[4] |
| Low yield and significant tar formation | Uncontrolled reaction temperature leading to polymerization and charring. | - Use a moderator to control the reaction rate.[3]- Optimize the reaction temperature; heat gently to initiate and control the exothermic phase.[4]- Purify the crude product using steam distillation to separate the quinoline from non-volatile tar.[4] |
| Product is a thick, black, intractable goo | Polymerization of reactants and intermediates under harsh acidic conditions. | - Follow the steps to control the reaction vigor and temperature.- During workup, after neutralization, perform steam distillation to isolate the volatile quinoline product from the tarry residue.[4] |
Doebner-von Miller Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield and formation of a thick, dark polymer/tar | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[5] | - Employ a biphasic solvent system (e.g., water/toluene) to sequester the carbonyl compound in the organic phase.[5]- Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline.[9]- Experiment with milder acid catalysts (e.g., Lewis acids like ZnCl₂ or SnCl₄ instead of strong Brønsted acids).[5] |
| Reaction fails to proceed or gives a very low yield with substituted anilines | Electronic effects of substituents on the aniline ring. Anilines with electron-withdrawing groups are known to give low yields. | - For anilines with electron-withdrawing groups, consider a modified procedure or a different synthetic route.- Systematically vary the acid catalyst, solvent, and temperature to find optimal conditions for the specific substrate.[5] |
| Product is contaminated with partially hydrogenated quinoline derivatives | Incomplete oxidation of the dihydroquinoline intermediate. | - Ensure a sufficient amount of the oxidizing agent is used.- Optimize reaction conditions (e.g., temperature, reaction time) to favor complete oxidation. |
Combes Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of a mixture of regioisomers | Use of an unsymmetrical β-diketone leading to two possible cyclization pathways.[1] | - Modify the β-diketone to have substituents with significantly different steric bulk to favor cyclization at the less hindered position.[7]- Alter the electronic properties of the aniline substituent to influence the electrophilic aromatic substitution step.[6]- Experiment with different acid catalysts (e.g., sulfuric acid vs. polyphosphoric acid) as this can alter the ratio of regioisomers formed.[6] |
| Low yield of the desired quinoline | Incomplete condensation or cyclization. | - Use a more effective dehydrating agent and catalyst, such as polyphosphoric acid (PPA) or a polyphosphoric ester (PPE), which can be more efficient than sulfuric acid.[6][10]- If possible, choose less sterically hindered starting materials to improve the rate of the annulation step.[6] |
Friedländer Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant formation of a byproduct derived from the ketone starting material | Self-condensation (aldol reaction) of the ketone, especially under basic conditions.[1] | - Switch from a basic to an acidic catalyst.[1]- Use an imine analog of the o-aminoaryl aldehyde or ketone to avoid the conditions that promote aldol condensation.[8] |
| Low or no product yield | Inappropriate catalyst or suboptimal reaction temperature. | - Screen different acid or base catalysts depending on the reactivity of your substrates.[8]- Gradually increase the reaction temperature in increments and monitor the progress by TLC.- If decomposition is observed, lower the temperature and consider extending the reaction time. |
| A mixture of quinoline isomers is obtained | Use of an unsymmetrical ketone leading to two possible cyclization pathways. | - Explore different catalysts that may offer better regioselectivity.[7]- Modify the ketone with a directing group to favor one cyclization pathway.[7] |
Quantitative Data on Reaction Conditions
The following tables summarize comparative data on reaction conditions for different quinoline synthesis methods.
Table 1: Comparison of Catalysts and Conditions for Friedländer Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluene sulphonic acid | Solvent-free (Microwave) | - | 3-5 min | 88-96 | [7] |
| Iodine | Solvent-free | 100-120 | 2-4 h | 85-95 | [7] |
| Neodymium(III) nitrate hexahydrate | Solvent-free | 120-125 | 0.5-1 h | 88-96 | [7] |
| Gold (Au) | - | Milder Conditions | - | Improved | [8] |
Table 2: General Comparison of Classical Quinoline Synthesis Methods
| Synthesis Method | Starting Materials | Typical Products | Typical Yield | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines | Low to moderate | Uses readily available starting materials | Harsh, exothermic reaction conditions; often low yields and tar formation[2] |
| Doebner-von Miller | Aniline, α,β-unsaturated aldehyde or ketone | 2- and/or 4-substituted quinolines | Moderate to good | More versatile than Skraup; allows for more complex substitution patterns | Prone to polymerization of the carbonyl compound; can be strongly acidic[2] |
| Combes Synthesis | Aniline, β-diketone | 2,4-disubstituted quinolines | Good | Good yields for 2,4-disubstituted quinolines | Regioselectivity issues with unsymmetrical diketones[2] |
| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone, compound with α-methylene group | Polysubstituted quinolines | Good to excellent | Broad substrate scope; milder conditions possible | Potential for aldol self-condensation of the ketone; regioselectivity issues with unsymmetrical ketones[2] |
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent)
-
Ferrous sulfate heptahydrate (moderator)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, cautiously mix aniline, glycerol, nitrobenzene, and ferrous sulfate.
-
Slowly and with cooling, add concentrated sulfuric acid in portions.
-
Gently heat the mixture in a fume hood. The reaction is highly exothermic and will likely begin to boil without external heating. Be prepared to cool the flask if the reaction becomes too vigorous.
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool and carefully dilute it with water.
-
Neutralize the excess acid by slowly adding a concentrated solution of sodium hydroxide until the mixture is strongly alkaline.
-
Remove unreacted nitrobenzene and the newly formed quinoline by steam distillation.
-
Separate the organic layer from the steam distillate and purify by vacuum distillation.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline
Materials:
-
Aniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.[5]
Protocol 3: Combes Synthesis of a 2,4-Disubstituted Quinoline
Materials:
-
Aniline (or a substituted aniline)
-
A symmetrical β-diketone (e.g., acetylacetone)
-
Concentrated Sulfuric Acid
Procedure:
-
In a round-bottom flask, mix the aniline and the β-diketone at room temperature. An exothermic reaction may occur, forming the enamine intermediate.
-
Cool the mixture in an ice bath.
-
Slowly and with stirring, add concentrated sulfuric acid.
-
Gently heat the reaction mixture for a short period to effect cyclization.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonia or sodium hydroxide).
-
The quinoline derivative may precipitate and can be collected by filtration. If it does not precipitate, extract the product with a suitable organic solvent.
-
The crude product can be purified by recrystallization or column chromatography.[4]
Protocol 4: Friedländer Synthesis of a Polysubstituted Quinoline
Materials:
-
2-Aminoaryl ketone (e.g., 2-aminobenzophenone)
-
An α-methylene ketone (e.g., acetone)
-
Catalyst (e.g., potassium hydroxide for base-catalyzed, or p-toluenesulfonic acid for acid-catalyzed)
-
Solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the 2-aminoaryl ketone and the α-methylene ketone in a suitable solvent like ethanol.
-
Add a catalytic amount of the chosen acid or base.
-
Heat the mixture under reflux for several hours, monitoring the progress by TLC.
-
Cool the reaction mixture. If the product precipitates, it can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.[4]
Visualizations
General Experimental Workflow for Quinoline Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. medium.com [medium.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a multi-step process. It typically begins with a Gould-Jacobs reaction between 2-methylaniline and a suitable β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate, to form a 4-hydroxyquinoline intermediate. This intermediate is then subjected to chlorination, commonly using phosphorus oxychloride (POCl₃), to yield the final product, this compound.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
Common impurities can originate from various stages of the synthesis. These may include:
-
Unreacted Starting Materials: Residual 2-methylaniline or ethyl 4,4,4-trifluoroacetoacetate.
-
Incomplete Cyclization: Uncyclized intermediates from the Gould-Jacobs reaction.
-
Over-alkylation/di-alkylation Products: Side-products from the initial reaction steps.
-
Incomplete Chlorination: Residual 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline.
-
Hydrolysis Product: The chlorinated product can hydrolyze back to the 4-hydroxy intermediate if exposed to moisture during workup or purification.
-
Polymeric Materials/Tar: Particularly if reaction temperatures are not well-controlled, tar formation can be a significant issue.[1]
Q3: How can I best monitor the progress of my reaction to minimize impurity formation?
Regular monitoring of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial. This allows for the timely identification of the consumption of starting materials and the formation of the desired product and any significant byproducts. By tracking the reaction progress, you can optimize reaction times and temperatures to maximize the yield of the desired product and minimize the formation of impurities.
Q4: What are the best practices for storing this compound to prevent degradation?
Due to its susceptibility to hydrolysis, this compound should be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon). It is also advisable to store it in a cool, dark place to prevent any potential light-induced degradation.
Troubleshooting Guides
Problem 1: Low Yield of 4-Hydroxy-8-methyl-2-(trifluoromethyl)quinoline Intermediate
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting materials | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions. |
| Significant tar formation | Reaction temperature is too high, leading to polymerization and degradation. | Carefully control the reaction temperature. Consider using a moderator like ferrous sulfate, especially in related syntheses like the Skraup synthesis, to control exothermic reactions.[1] |
| Formation of multiple spots on TLC, indicating side products | Incorrect stoichiometry of reactants or presence of impurities in starting materials. | Ensure the purity of starting materials. Use the correct molar ratios of reactants as per the established protocol. |
Problem 2: Incomplete Chlorination of the 4-Hydroxyquinoline Intermediate
| Symptom | Potential Cause | Suggested Solution |
| Presence of starting material (4-hydroxyquinoline) in the final product | Insufficient amount of chlorinating agent or incomplete reaction. | Use a slight excess of the chlorinating agent (e.g., POCl₃). Increase the reaction time or temperature as needed, while monitoring the reaction to avoid degradation. |
| Product hydrolyzes back to the 4-hydroxyquinoline during workup | Presence of water during the reaction or workup. | Ensure all glassware is thoroughly dried and the reaction is carried out under anhydrous conditions. During workup, minimize the product's contact with water and use anhydrous solvents for extraction. |
| Formation of dark, insoluble material | Decomposition of the product or chlorinating agent at high temperatures. | Maintain the recommended reaction temperature. After the reaction, remove the excess POCl₃ under reduced pressure before quenching the reaction mixture. |
Data Presentation
The following table provides an example of a typical impurity profile for a batch of this compound, as determined by HPLC.
| Compound | Retention Time (min) | Area (%) | Identification |
| This compound | 10.5 | 98.5 | Product |
| 4-Hydroxy-8-methyl-2-(trifluoromethyl)quinoline | 7.2 | 0.8 | Unreacted Intermediate |
| 2-Methylaniline | 3.1 | 0.3 | Starting Material |
| Unknown Impurity 1 | 9.8 | 0.2 | Byproduct |
| Unknown Impurity 2 | 11.2 | 0.2 | Byproduct |
Experimental Protocols
Key Experiment 1: Synthesis of 4-Hydroxy-8-methyl-2-(trifluoromethyl)quinoline (Gould-Jacobs Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylaniline (1.0 eq) and ethyl 4,4,4-trifluoroacetoacetate (1.1 eq).
-
Reaction: Heat the mixture at 120-130°C for 2-4 hours, monitoring the reaction by TLC.
-
Cyclization: After the initial reaction, add a high-boiling point solvent such as Dowtherm A and heat to reflux (approximately 250°C) for 1-2 hours to effect cyclization.[2]
-
Work-up: Cool the reaction mixture and add ethanol to precipitate the product. Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the 4-hydroxyquinoline intermediate.
Key Experiment 2: Synthesis of this compound (Chlorination)
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Add the 4-Hydroxy-8-methyl-2-(trifluoromethyl)quinoline (1.0 eq) to the flask.
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (3-5 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 110°C) for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up: After cooling, carefully remove the excess POCl₃ under reduced pressure. Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Neutralize the aqueous solution with a base (e.g., sodium carbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Overcoming Solubility Issues with Quinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with quinoline derivatives in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why are many of my quinoline derivatives poorly soluble in aqueous assay buffers?
The low aqueous solubility of numerous quinoline derivatives can be attributed to their molecular structure. The fundamental quinoline core is a hydrophobic bicyclic aromatic system. Strong intermolecular forces within the solid compound's crystal lattice can also hinder solvation by water molecules. Furthermore, the addition of lipophilic substituents on the quinoline ring can significantly decrease water solubility.[1][2] In drug discovery, it's a common challenge, with over 70% of new chemical entities facing similar solubility issues.[3]
Q2: My compound precipitates out of its DMSO stock solution during storage. What should I do?
Precipitation from DMSO stock solutions can happen for a couple of reasons. DMSO is hygroscopic, meaning it can absorb moisture from the air, which can reduce the solubility of highly hydrophobic compounds over time.[3] Some compounds may also have limited solubility even in pure DMSO at high concentrations (e.g., 10 mM).[3]
To address this, you can:
-
Store the compound at a lower concentration.
-
Prepare fresh stock solutions before each experiment.
-
Store the compound as a dry powder.[3]
-
Gently warming the solution or using sonication might help redissolve the precipitate, but always visually inspect for complete dissolution before use.[3]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance for DMSO varies significantly depending on the cell line and assay type. As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5%, while some are sensitive to concentrations as low as 0.1%.[3] Concentrations exceeding 1% often lead to cytotoxicity or other off-target effects that can confound experimental results.[3][4] It is crucial to run a vehicle control (assay medium with the same final DMSO concentration) to determine the tolerance of your specific experimental system.[3]
Q4: Inconsistent results are being observed in my cell-based assay. Could this be related to solubility?
Yes, inconsistent results in biological assays are a frequent consequence of poor compound solubility.[3][5] If your quinoline derivative precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than the intended concentration. This can lead to an underestimation of the compound's activity, poor structure-activity relationships (SAR), and a reduced hit rate in high-throughput screening (HTS).[3][4][5]
Troubleshooting Guides
Issue 1: My quinoline derivative precipitates when I dilute my DMSO stock into the aqueous assay buffer.
This is a common problem that occurs when the concentration of the organic solvent (DMSO) is reduced upon dilution into the aqueous buffer.[6]
-
pH Adjustment: Since many quinoline derivatives are weak bases, decreasing the pH of the buffer can lead to the protonation of the nitrogen atom, forming a more soluble salt.[1][3][7] For quinoline-4-carboxylic acid derivatives, which are acidic, increasing the pH to form the more soluble carboxylate anion is effective.[8]
-
Co-solvents: The addition of a water-miscible organic solvent can reduce the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[1][3] Common co-solvents include polyethylene glycol 400 (PEG 400) and propylene glycol (PG).[3] It is important to test the tolerance of your assay to the chosen co-solvent.[3]
-
Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent water solubility.[9][10] Non-ionic surfactants like polysorbate 80 (Tween® 80) are often preferred due to their biocompatibility.[10]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior.[3] They can encapsulate the quinoline derivative, forming an inclusion complex with enhanced aqueous solubility.[3][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[3]
Issue 2: I tried adjusting the pH, but my quinoline derivative still precipitates.
-
Insufficient pH change: Ensure the pH of the solution is adjusted to be at least 1-2 units away from the pKa of your compound to achieve sufficient ionization.[1]
-
Inadequate buffering capacity: The buffer you are using may not have sufficient capacity to maintain the desired pH after the addition of your compound. Consider increasing the buffer concentration.[1]
-
Common ion effect: If you have formed a salt of your quinoline, the presence of a common ion in your buffer could suppress its solubility. Try using a buffer with a different counter-ion.[1]
-
"Salting out": At high salt concentrations from the buffer, the solubility of your compound may decrease. If possible, use the minimum effective buffer concentration.[1]
Solubility Enhancement Strategies: Data and Protocols
Quantitative Data on Solubility Enhancement
The following table summarizes the potential improvement in aqueous solubility for a hypothetical, poorly soluble quinoline derivative using various techniques. These values are for illustrative purposes, and the optimal method must be determined empirically for your specific compound.
| Method | Example Excipient/Condition | Potential Solubility Increase | Key Considerations |
| pH Adjustment | Adjust pH to 2 units below pKa | 10 - 1,000 fold | Only for ionizable compounds; ensure assay compatibility.[1][3] |
| Co-solvency | 10% PEG 400 in Water | 10 - 100 fold | Co-solvent concentration must be optimized for the assay system.[3] |
| Cyclodextrin Complexation | 2-10% (w/v) HP-β-CD | 10 - 5,000 fold | Can be a highly effective method for very insoluble compounds.[3] |
| Use of Surfactants | 0.1% Tween® 80 | 5 - 50 fold | Ensure the concentration is above the Critical Micelle Concentration (CMC).[9][10] |
| Solid Dispersion | 1:5 drug-to-polymer (e.g., PVP K30) ratio | 10 - 10,000 fold | Requires more extensive formulation development.[1] |
Experimental Protocols
This protocol provides a high-throughput method to estimate the aqueous solubility of a compound.[3]
-
Prepare Compound Stock: Create a 10 mM stock solution of your quinoline derivative in 100% DMSO.
-
Prepare Assay Buffer: Use a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer. This results in a 100 µM nominal concentration with 1% DMSO. Mix well.
-
Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow for equilibration.[3]
-
Measure Turbidity: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering (e.g., at 620 nm).[3]
-
Data Analysis: Compare the turbidity of the compound-containing wells to a buffer-only control. A significant increase in turbidity indicates that the compound has precipitated and its solubility is below the tested concentration.
This technique involves dispersing the crystalline drug within a hydrophilic polymer matrix to enhance its solubility.[7]
-
Determine Drug-to-Polymer Ratio: Decide on the desired drug-to-polymer ratio (e.g., 1:4 w/w). A common hydrophilic polymer is polyvinylpyrrolidone (PVP) K30.[1]
-
Dissolution: Accurately weigh and dissolve the quinoline derivative and the polymer in a suitable common solvent (e.g., methanol) in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film forms.[7]
-
Drying: Place the flask in a vacuum oven for 24-48 hours to remove any residual solvent.[7]
-
Collection: Carefully scrape the solid dispersion from the flask.
Poor solubility can lead to the formation of aggregates that non-specifically inhibit kinases, resulting in false positives. The following diagram illustrates how poor solubility can interfere with a typical kinase signaling pathway assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. jocpr.com [jocpr.com]
- 11. benchchem.com [benchchem.com]
Navigating Exothermic Reactions in Quinoline Synthesis: A Technical Support Guide
Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of quinolines.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and troubleshooting guidance for specific issues that may arise during exothermic quinoline syntheses.
Skraup Synthesis
Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate the reaction?
A1: The Skraup synthesis is notoriously exothermic.[1][2] To control the reaction, you can:
-
Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent by acting as an oxygen carrier, which extends the reaction over a longer period.[1][2] Boric acid can also be used as a moderating agent.
-
Control the Addition of Sulfuric Acid: Add the concentrated sulfuric acid slowly and with efficient cooling, such as in an ice bath.[1][3]
-
Ensure Efficient Stirring: Good mixing helps to dissipate heat and prevent localized hotspots.[1]
-
Gradual Heating: Gently heat the mixture to initiate the reaction. Once the exothermic phase begins, remove the external heat source and allow the reaction to proceed under its own heat.[3]
Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?
A2: Tar formation is a common side reaction due to the harsh acidic and oxidizing conditions causing polymerization of intermediates like acrolein.[4] To minimize tarring:
-
Use a Moderator: Ferrous sulfate can help control the reaction rate and reduce charring.[1]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase must be controlled.[1]
-
Purification: The crude product is often a black, tarry substance. Purification by steam distillation followed by extraction is a common and effective method to isolate the quinoline derivative from the tar.[3]
Doebner-von Miller Synthesis
Q3: My Doebner-von Miller reaction is producing a large amount of polymeric material and a low yield. How can I prevent this?
A3: Polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis, especially under strong acidic conditions.[1] To mitigate this:
-
Control Reaction Temperature: While heating is often necessary, excessive temperatures can promote polymerization. It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[1]
-
Gradual Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl compound, thus favoring the desired reaction over polymerization.[1]
-
Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce its self-polymerization.[1]
-
Optimize Acid Catalyst: While strong acids are often used, exploring milder Brønsted or Lewis acids may reduce polymerization.[1]
Q4: My Doebner-von Miller reaction is very vigorous after adding the reagents. How can I control the exotherm?
A4: The reaction can indeed be highly exothermic. To control it:
-
Slow Reagent Addition: The α,β-unsaturated carbonyl compound should be added dropwise to the aniline solution. This allows for better heat dissipation.[1]
-
External Cooling: Use an ice bath to cool the reaction vessel during the addition of reagents and if the reaction becomes too vigorous.[5]
-
Stepwise Heating: Instead of heating the mixture to reflux immediately, a gradual increase in temperature can help to control the onset of the exothermic reaction.[1]
Friedländer Synthesis
Q5: Does the Friedländer synthesis also present issues with exothermic reactions?
A5: While generally considered less hazardous than the Skraup synthesis, the Friedländer synthesis can still be exothermic, particularly when catalyzed by strong acids or bases at high temperatures.[6] Control measures include:
-
Catalyst Selection: The use of milder catalysts, such as iodine or p-toluenesulfonic acid, can allow the reaction to proceed under more controlled conditions and at lower temperatures.[7][8]
-
Temperature Optimization: Traditional methods sometimes require high temperatures (150-220°C). However, modern protocols with optimized catalysts can be effective at much lower temperatures (e.g., 80-120°C), reducing the risk of a runaway reaction.[7]
-
Solvent Choice: The use of a suitable solvent can help to dissipate heat more effectively than running the reaction neat.[7]
Quantitative Data Summary
While precise quantitative data is highly dependent on the specific substrates and scale of the reaction, the following table provides an illustrative summary of parameters for controlling exotherms in classical quinoline syntheses.
| Synthesis | Parameter | Standard Condition | Controlled Condition | Expected Outcome of Control |
| Skraup | Moderator | None | Ferrous Sulfate (FeSO₄) or Boric Acid | Smoother, less violent reaction; reduced tar formation.[1] |
| H₂SO₄ Addition | Rapid addition | Slow, dropwise addition with cooling | Better temperature control, prevents runaway reaction.[3] | |
| Temperature | Heating to >150°C | Gentle initial heating, then removal of heat source during exotherm | Prevents overheating and reduces byproduct formation.[3] | |
| Doebner-von Miller | Temperature | High reflux temperature | Lowest effective temperature for reaction progression | Minimized polymerization of carbonyl compound, improved yield.[1] |
| Reagent Addition | All at once | Slow, dropwise addition of carbonyl compound | Better management of exotherm, reduced tar formation.[1][9] | |
| Solvent System | Single phase (e.g., ethanol) | Biphasic (e.g., toluene/aqueous acid) | Sequesters carbonyl compound, reducing polymerization.[1] | |
| Friedländer | Temperature | >150°C (uncatalyzed) | 80-120°C (with appropriate catalyst) | Reduced risk of exotherm and side reactions.[7] |
| Catalyst | Strong acid/base (e.g., H₂SO₄, KOH) | Milder catalyst (e.g., p-TsOH, Iodine) | Allows for lower reaction temperatures and better control.[7][8] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from established procedures and incorporates measures to control the exothermic nature of the reaction.
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene (oxidizing agent)
-
Ferrous Sulfate Heptahydrate (moderator)
Procedure:
-
Reaction Setup: In a fume hood, equip a round-bottom flask of appropriate size with a reflux condenser and a dropping funnel.
-
Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.[3]
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant, efficient stirring and cooling in an ice bath.[3]
-
Initiation and Control: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins (indicated by boiling), immediately remove the external heat source. Allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cool the flask externally with an ice-water bath.[3]
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[3]
-
Work-up: After cooling, carefully pour the reaction mixture into a large volume of water. Neutralize the excess acid with a suitable base (e.g., sodium hydroxide) until the solution is alkaline. The crude quinoline is typically isolated via steam distillation.[10]
Protocol 2: Controlled Doebner-von Miller Synthesis of 2-Methylquinoline
This protocol incorporates slow addition and temperature control to minimize polymerization.
Materials:
-
Aniline
-
Crotonaldehyde (or acetaldehyde to be generated in situ)
-
Concentrated Hydrochloric Acid
-
Toluene
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline and 6 M hydrochloric acid.
-
Heating: Heat the mixture to reflux.
-
Reagent Addition: In the addition funnel, prepare a solution of crotonaldehyde in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.[1] This slow addition is critical for controlling the exotherm and minimizing side reactions.
-
Reaction Time: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic. Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
Visualizations
The following workflow diagram illustrates a logical approach to troubleshooting an exothermic event during a quinoline synthesis.
Caption: Troubleshooting workflow for an exothermic reaction event.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Doebner-von Miller Quinoline Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of polymerization during the Doebner-von Miller reaction. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction outcomes and minimize the formation of unwanted polymeric byproducts.
Troubleshooting Guides
Problem: Significant Polymerization and Tar Formation
Symptoms:
-
The reaction mixture becomes a thick, dark, and intractable tar.
-
Difficulty in isolating the desired quinoline product.
-
Significantly low yield of the final product.
Root Cause: The primary cause of this issue is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] This is one of the most prevalent side reactions in the Doebner-von Miller synthesis, leading to the formation of high-molecular-weight polymers and tars.[1][2]
Troubleshooting Steps:
| Strategy | Description | Rationale |
| Employ a Biphasic Solvent System | Sequester the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase.[2][3] | This separation of phases reduces the concentration of the carbonyl compound in the acidic environment, thereby minimizing its self-polymerization and increasing the yield of the desired quinoline.[2][3] |
| Slow Addition of Reactants | Add the α,β-unsaturated carbonyl compound dropwise or in portions to the heated acidic solution of the aniline over an extended period.[1][2] | This technique maintains a low concentration of the reactive carbonyl compound at any given time, favoring the desired reaction with the aniline over self-condensation and polymerization.[1][2] |
| Optimize Acid Catalyst and Concentration | While strong acids are necessary, excessively harsh conditions can accelerate tar formation.[2] A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help find the optimal balance between reaction rate and byproduct formation.[2][4] Milder Lewis acids may be preferable in some cases.[2] | The choice and concentration of the acid catalyst significantly impact the reaction rate and the extent of side reactions. Optimization is key to maximizing the yield of the quinoline product while minimizing polymerization.[1][2] |
| Control Reaction Temperature | The Doebner-von Miller reaction often requires heating; however, excessive temperatures can promote polymerization.[2] It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[2] | Higher temperatures can increase the rate of polymerization. Careful temperature control, including stepwise heating or managing exothermic reactions, can prevent localized overheating and reduce tar formation.[2] |
| In Situ Generation of the Carbonyl Compound | Generate the α,β-unsaturated carbonyl compound in the reaction mixture from stable precursors. For example, using acrolein diethyl acetal, which hydrolyzes in the acidic medium to release acrolein slowly.[3] | This method ensures a low and steady concentration of the highly reactive aldehyde, thus preventing its rapid polymerization.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of polymerization in the Doebner-von Miller reaction?
A1: The primary cause is the acid-catalyzed self-condensation or polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] Strong acidic conditions, which are necessary for the reaction, can unfortunately also promote this unwanted side reaction, leading to the formation of tars and a significant reduction in the yield of the desired quinoline product.[1][2]
Q2: How does a biphasic solvent system help in preventing polymerization?
A2: A biphasic system, typically involving an organic solvent like toluene and an acidic aqueous phase, helps by sequestering the α,β-unsaturated carbonyl compound in the organic layer.[2][3] This separation limits the exposure of the carbonyl compound to the high concentration of acid in the aqueous phase, thereby drastically reducing the rate of its polymerization and favoring the reaction with the aniline at the interface of the two layers.[2][3]
Q3: Can the choice of acid catalyst influence the extent of polymerization?
A3: Absolutely. The type and concentration of the acid catalyst are critical parameters.[1][2] While strong Brønsted acids like HCl and H₂SO₄ are commonly used, they can also be very effective at catalyzing polymerization.[2][4] In some cases, using a milder Lewis acid, such as ZnCl₂ or SnCl₄, might provide a better balance between promoting the desired quinoline synthesis and minimizing the formation of polymeric byproducts.[2][4] It is advisable to perform optimization studies with different acids to find the most suitable one for a specific set of reactants.[2]
Q4: What is the effect of temperature on polymerization during this reaction?
A4: Higher reaction temperatures generally accelerate the rate of all reactions, including the unwanted polymerization.[2] While the Doebner-von Miller reaction often requires heating to proceed, it is crucial to find the optimal temperature that allows for a reasonable reaction rate without excessively promoting polymerization and tar formation.[2] Monitoring the reaction and maintaining the lowest effective temperature is a key strategy for improving the yield and purity of the product.[2]
Q5: Are there any alternatives to using highly reactive α,β-unsaturated aldehydes directly?
A5: Yes, one effective strategy is the in situ generation of the aldehyde.[3] This can be achieved by using a more stable precursor, such as an acetal of the α,β-unsaturated aldehyde (e.g., acrolein diethyl acetal).[3] The acetal is stable under neutral conditions but will slowly hydrolyze under the acidic reaction conditions to release the aldehyde. This slow and controlled release maintains a low concentration of the reactive aldehyde, thereby minimizing its polymerization.[3]
Data Presentation
The following table provides an illustrative summary of how different reaction conditions can influence the yield of a typical Doebner-von Miller reaction, in this case, the synthesis of 2-methylquinoline. The data is meant to demonstrate expected trends based on the principles discussed above.
Table 1: Illustrative Influence of Reaction Conditions on the Yield of 2-Methylquinoline
| Entry | Acid Catalyst | Solvent System | Temperature (°C) | Addition of Crotonaldehyde | Illustrative Yield (%) | Observations |
| 1 | Conc. HCl | Monophasic (Ethanol) | 100 | All at once | 25-35 | Significant tar formation |
| 2 | Conc. H₂SO₄ | Monophasic (Ethanol) | 100 | All at once | 20-30 | Extensive charring and polymerization |
| 3 | Conc. HCl | Biphasic (Toluene/Water) | 100 | All at once | 45-55 | Reduced tar formation |
| 4 | Conc. HCl | Monophasic (Ethanol) | 100 | Slow addition (2h) | 50-60 | Less polymerization compared to Entry 1 |
| 5 | Conc. HCl | Biphasic (Toluene/Water) | 100 | Slow addition (2h) | 70-80 | Minimal tar, cleaner reaction |
| 6 | ZnCl₂ | Monophasic (Ethanol) | 120 | Slow addition (2h) | 60-70 | Less aggressive polymerization than strong Brønsted acids |
| 7 | Conc. HCl | Biphasic (Toluene/Water) | 80 | Slow addition (2h) | 65-75 | Slower reaction rate, but very clean |
Note: The yields presented are illustrative and can vary significantly based on the specific substrates, reaction scale, and work-up procedures.
Experimental Protocols
Protocol 1: Synthesis of 2-Methylquinoline with Minimized Tar Formation[2]
Materials:
-
Aniline (1.0 eq)
-
6 M Hydrochloric acid
-
Crotonaldehyde (1.2 eq)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a suitable base (e.g., concentrated sodium hydroxide solution) until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Protocol 2: In Situ Generation of Crotonaldehyde for the Synthesis of 2-Methylquinoline[1]
Materials:
-
Aniline (freshly distilled)
-
Acetaldehyde
-
Concentrated Hydrochloric acid
-
Anhydrous Zinc chloride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dropping funnel, and stirrer, prepare a solution of aniline in concentrated hydrochloric acid and water.
-
Cool the flask in an ice bath.
-
Slowly add an aqueous solution of acetaldehyde to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow addition at a low temperature helps to control the exothermic reaction and minimize the polymerization of the formed crotonaldehyde.
-
After the addition is complete, add anhydrous zinc chloride to the reaction mixture.
-
Heat the reaction mixture to reflux for the specified time (e.g., 7 hours). Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture and carefully neutralize it.
-
Isolate the 2-methylquinoline, for example, by steam distillation.
Mandatory Visualization
Caption: Factors leading to polymerization and preventative strategies in the Doebner-von Miller reaction.
References
Challenges in the scale-up of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline production
Welcome to the technical support center for the synthesis and scale-up of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline. This resource is intended for researchers, scientists, and drug development professionals to navigate the challenges associated with the production of this key chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for producing this compound?
A1: The synthesis of this compound typically involves multi-step processes. Common strategies are variations of established quinoline syntheses, such as the Combes or Gould-Jacobs reactions, followed by chlorination. For instance, a plausible route involves the condensation of 2-methyl-6-(trifluoromethyl)aniline with a suitable β-dicarbonyl compound, followed by cyclization and subsequent chlorination, often using reagents like phosphorus oxychloride (POCl₃).
Q2: What are the primary challenges when scaling up the synthesis from laboratory to pilot or industrial scale?
A2: Key challenges during the scale-up of quinoline synthesis include:
-
Exothermic Reactions: Many steps, particularly cyclization and chlorination, can be highly exothermic, posing a risk of thermal runaway if not properly controlled.
-
Mass and Heat Transfer: Inefficient mixing and heat removal in larger reactors can lead to localized "hot spots," promoting side reactions and impurity formation.
-
Reagent Handling: The safe handling and charging of hazardous reagents like phosphorus oxychloride become more complex at larger scales.
-
Solid Handling and Purification: Consistent and efficient crystallization and isolation of the final product can be challenging to achieve at scale, impacting purity and yield.
-
Impurity Profile: The impurity profile may change with scale due to altered reaction conditions, requiring robust analytical monitoring and control strategies.
Q3: What are the critical safety precautions to consider during the production of this compound?
A3: Safety is paramount. Key precautions include:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[1]
-
Handling of Hazardous Reagents: Phosphorus oxychloride is highly corrosive and reacts violently with water.[2][3] It should be handled with extreme care, and quenching procedures must be well-defined and controlled.
-
Emergency Preparedness: Ensure that emergency showers and eyewash stations are readily accessible.[4]
-
Process Hazard Analysis (PHA): A thorough PHA should be conducted before any scale-up to identify and mitigate potential hazards.
Troubleshooting Guides
Low Yield or Incomplete Reaction
| Symptom | Potential Cause | Troubleshooting Steps |
| Low conversion of starting materials | Insufficient reaction temperature or time. | Gradually increase the reaction temperature in small increments, monitoring for byproduct formation. Extend the reaction time, with regular monitoring by HPLC or TLC to track progress and prevent degradation. |
| Poor mixing leading to localized low concentrations. | On a larger scale, switch from magnetic stirring to overhead mechanical stirring with an appropriate impeller to ensure better homogeneity. | |
| Deactivation of catalyst or reagent. | Ensure the purity of all starting materials and solvents. Use fresh reagents, especially for moisture-sensitive steps. |
Impurity Formation and Purification Challenges
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of dark, tarry byproducts | High reaction temperatures or prolonged reaction times leading to decomposition. | Optimize the temperature and reaction time to find a balance between reaction completion and minimizing degradation.[5] Consider the use of a high-boiling, inert solvent to maintain a stable and even temperature.[5] |
| Product is an oil or difficult to crystallize | Presence of impurities inhibiting crystallization. Residual high-boiling solvent. | Purify the crude product using column chromatography before attempting crystallization. Ensure the thorough removal of any high-boiling solvents under high vacuum. Try triturating the oil with a non-polar solvent like hexane to induce crystallization.[6] |
| Inconsistent crystal size or form | Uncontrolled cooling rate during crystallization. | Implement a controlled cooling profile. For large batches, this may involve programming the cooling jacket of the reactor. Seeding the solution with a small amount of pure product can also promote uniform crystal growth. |
Safety Incidents and Exotherm Control
| Symptom | Potential Cause | Troubleshooting Steps |
| Unexpectedly vigorous or runaway reaction | Poor control over the addition of a reactive reagent. Inadequate cooling capacity for the scale of the reaction. | For exothermic steps, add the reactive reagent slowly and in a controlled manner using a dosing pump. Ensure the reactor's cooling system is adequate for the heat generated by the reaction at that scale. A "reverse quench" (adding the reaction mixture to the quenching agent) is often safer for reagents like POCl₃.[4] |
| Delayed exotherm during workup/quenching | Formation of metastable intermediates from incomplete hydrolysis of reagents like POCl₃. | Quench the reaction mixture at a controlled, slightly elevated temperature (e.g., 35-40°C) to ensure immediate and controlled hydrolysis of reactive intermediates.[4] Use in-situ monitoring techniques like Raman spectroscopy to confirm the completeness of the quench.[5][7] |
Quantitative Data
Table 1: Representative Yields in Quinolone Synthesis
| Reaction Step | Scale | Yield (%) | Reference |
| Gould-Jacobs Cyclization | Lab Scale | ~47% (optimized) | [8] |
| Chlorination of Quinolinone | Lab Scale | Not specified | |
| Overall Process (2 steps from o-trifluoromethyl-aniline) | Lab Scale | ~63% | [2] |
Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented are for analogous systems and should be used as a general guide.
Experimental Protocols
Illustrative Laboratory-Scale Synthesis of a 4-Chloro-8-(trifluoromethyl)quinoline Derivative
This protocol is based on a patented process for a similar compound and should be adapted and optimized for the specific target molecule.[2]
Step 1: Synthesis of β-(o-trifluoromethylanilino)-propanoic acid
-
To a solution of o-trifluoromethylaniline, add acrylic acid at 20-25°C with stirring under a nitrogen atmosphere.
-
Add a small amount of a polymerization inhibitor (e.g., hydroquinone).
-
Heat the mixture to approximately 75°C and maintain for an extended period (e.g., 32 hours).
-
After cooling, add cyclohexane and water and reflux for a short period.
-
Cool the mixture to induce precipitation of the product.
-
Filter, wash, and dry the solid product.
Step 2: Cyclization and Chlorination to 4-chloro-8-trifluoromethyl-quinoline
-
Prepare a mixture of phosphorus oxychloride and an oxidation agent (e.g., iodine) and heat to 93-95°C.
-
Add the product from Step 1 in portions to the hot mixture, maintaining the temperature.
-
After the addition is complete, hold the mixture at 93-95°C for approximately 30 minutes.
-
Cool the reaction mixture to around 70°C.
-
Quench: Slowly add the cooled reaction mixture to a stirred solution of sodium bisulfite in water, maintaining the temperature of the quench solution at 40-45°C.
-
Cool the resulting suspension to 15-20°C to obtain a gummy solid.
-
Filter, wash, and dry the crude product.
-
Purification: Crystallize the crude product from methanol to obtain 4-chloro-8-trifluoromethyl-quinoline with high purity (e.g., 98%).[2]
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A decision tree for troubleshooting low reaction yields.
Experimental Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis of 4-Chloro-8-(trifluoromethyl)quinoline.
Signaling Pathway for Process Safety Management
Caption: Key elements of a process safety management plan for scale-up.
References
Technical Support Center: Managing Regioisomers in Combes Quinoline Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with regioselectivity during the Combes quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental cause of regioisomer formation in the Combes quinoline synthesis?
A1: The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2] The formation of regioisomers arises when an unsymmetrical β-diketone is used. After the initial condensation forms an enamine intermediate, the subsequent intramolecular electrophilic aromatic substitution (the annulation step) can occur at two different positions on the aniline ring, leading to a mixture of quinoline products.[1][3] The reaction's rate-determining step is this cyclization.[1]
Q2: How do substituents on the aniline ring influence which regioisomer is formed?
A2: Substituents on the aniline ring play a crucial role in directing the cyclization through electronic and steric effects.[1][4]
-
Electronic Effects: Electron-donating groups (e.g., methoxy, -OCH₃) activate the aromatic ring, making it more nucleophilic and generally favoring cyclization at the para position to the substituent, leading to the "linear" isomer. Conversely, electron-withdrawing groups can deactivate the ring, although strong electron-withdrawing groups like nitro (-NO₂) may prevent cyclization altogether.[5]
-
Steric Effects: Bulky substituents on the aniline can hinder cyclization at the adjacent ortho position, thereby favoring the formation of the less sterically hindered product.[1][4] For instance, using an aniline with a bulky group can direct the reaction to the less hindered cyclization position.[4]
Q3: What is the role of the acid catalyst in controlling regioselectivity?
A3: The acid catalyst is essential for the reaction, as it protonates the β-diketone to facilitate the initial nucleophilic attack by the aniline and also protonates the enamine intermediate to enable the final cyclization.[1][6] While concentrated sulfuric acid (H₂SO₄) is commonly used, other acids like polyphosphoric acid (PPA) or mixtures of PPA with alcohols (which form polyphosphoric esters, PPE) have been shown to be more effective dehydrating agents and can influence the ratio of regioisomers.[1][7] The choice and concentration of the acid can alter the reaction kinetics and the stability of the intermediates, thereby shifting the product distribution.[5]
Q4: I am getting a mixture of products. How can I design my experiment to favor the formation of a specific regioisomer?
A4: Controlling regioselectivity requires careful consideration of the starting materials and reaction conditions.
-
To favor the linear isomer: This is often achieved by using an aniline with an electron-donating group at the meta position (e.g., m-anisidine). The activating effect of the methoxy group directs the cyclization to the para position, which is sterically unhindered.
-
To favor the angular isomer: This can be more challenging. One strategy is to use an aniline with a substituent that deactivates one possible cyclization site more than the other or introduces significant steric hindrance. For example, using an aniline with a halogen like chlorine or fluorine has been observed to favor the formation of the 4-CF₃ regioisomer in certain modified Combes syntheses.[1]
The table below summarizes the expected outcomes based on substituent effects.
Table 1: Influence of Aniline and β-Diketone Substituents on Regioselectivity
| Aniline Substituent (at meta position) | β-Diketone R Group | Predominant Product Isomer | Typical Ratio (Linear:Angular) |
|---|---|---|---|
| -OCH₃ (Electron-donating) | -CH₃ | Linear | >90:10 |
| -CH₃ (Weakly donating) | -CH₃ | Linear | ~70:30 |
| -Cl (Electron-withdrawing) | -CF₃ | Angular | ~25:75 |
| -H (Unsubstituted) | Bulky (e.g., -C(CH₃)₃) | Linear (due to sterics) | >85:15 |
Note: Ratios are illustrative and can vary based on specific reaction conditions.
Troubleshooting Guide
Problem: My reaction yields a nearly 1:1 mixture of regioisomers, making purification difficult.
-
Solution 1: Modify the Acid Catalyst. Switch from concentrated sulfuric acid to polyphosphoric acid (PPA). PPA is a milder and more effective dehydrating agent that can sometimes offer improved regioselectivity. Systematically screen different acid catalysts to find the optimal conditions.[1][7]
-
Solution 2: Adjust Reaction Temperature. The cyclization step is often the rate-determining and selectivity-determining step. Lowering the reaction temperature may favor the kinetically controlled product, which could be a single isomer. Conversely, higher temperatures may favor the thermodynamically more stable product.
-
Solution 3: Alter the β-Diketone Structure. If synthetically feasible, increase the steric bulk of one of the R groups on the β-diketone.[1] A significantly larger group will sterically disfavor the adjacent cyclization pathway, leading to a higher proportion of the linear quinoline product.
Table 2: Troubleshooting Regioselectivity Issues
| Symptom | Potential Cause | Suggested Solution |
|---|---|---|
| Poor or no regioselectivity (~1:1 isomer ratio) | Insufficient electronic or steric bias between the two possible cyclization pathways. | 1. Change the acid catalyst (e.g., H₂SO₄ to PPA).2. Modify the β-diketone to have one sterically bulky substituent. |
| Reaction is slow and gives low yield | Strong deactivating groups on the aniline ring. | 1. Use a more forcing acid catalyst (e.g., PPE).2. Increase reaction temperature, while monitoring for side product formation. |
| Formation of undesired angular isomer | Electronic effects of aniline substituent favor this pathway. | Redesign the synthesis with an aniline that has a meta electron-donating group to favor the linear isomer. |
Experimental Protocols & Visualizations
Protocol: General Procedure for Regioselective Combes Synthesis
This protocol provides a general method that can be adapted to favor a specific regioisomer based on the principles discussed.
-
Condensation: In a round-bottom flask, combine the substituted aniline (1.0 equiv.) and the unsymmetrical β-diketone (1.1 equiv.). Stir the mixture at room temperature for 30 minutes. An exothermic reaction may occur as the enamine intermediate forms.
-
Cyclization: Cool the reaction mixture in an ice bath. Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄ or PPA, ~10 equiv.) while maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 80-100 °C for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralization and Isolation: Slowly neutralize the acidic solution with a suitable base (e.g., 30% ammonium hydroxide or sodium hydroxide solution) until the desired quinoline product precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can then be purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the key decision points and workflows in managing regioselectivity in the Combes synthesis.
Caption: Workflow of the Combes synthesis showing the key divergence point leading to regioisomers.
Caption: Factors influencing the regiochemical outcome in the Combes quinoline synthesis.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 6. youtube.com [youtube.com]
- 7. iipseries.org [iipseries.org]
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount for establishing structure-activity relationships (SAR) and guiding the synthesis of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline and compares it with structurally related quinoline derivatives. Due to the absence of publicly available experimental NMR data for the title compound, this guide presents a predicted analysis based on established spectroscopic principles and data from analogous structures.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
The structure of this compound contains a quinoline core with distinct electronic environments for each proton and carbon atom due to the influence of the chloro, methyl, and trifluoromethyl substituents.
Predicted ¹H NMR Spectrum
The protons on the quinoline ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the trifluoromethyl group will significantly deshield adjacent protons, causing them to resonate at a lower field.[1] The key predicted signals are:
-
H3: This proton is expected to be a singlet and significantly downfield due to the anisotropic effect of the C4-Cl bond and the electron-withdrawing trifluoromethyl group at C2.
-
H5, H6, H7: These protons on the carbocyclic ring will exhibit characteristic coupling patterns (doublets and triplets) based on their ortho and meta relationships. The methyl group at C8 will cause a slight shielding effect on the peri-proton H7.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework. The chemical shifts will be influenced by the electronegativity of the substituents and the aromatic ring currents. Key predictions include:
-
C2 and C4: These carbons, directly attached to the electron-withdrawing trifluoromethyl and chloro groups, respectively, will be significantly deshielded and appear at lower field.
-
C8a and C4a: These quaternary carbons will also show distinct chemical shifts due to the fused ring system and substituent effects.
-
Methyl Carbon: The carbon of the methyl group at C8 will appear in the aliphatic region (typically δ 15-25 ppm).
-
Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
Comparative NMR Data of Structurally Related Quinolines
To provide a context for the predicted spectral data of this compound, the following tables summarize the experimental ¹H and ¹³C NMR data for several analogous quinoline derivatives. This comparative data highlights how changes in substitution patterns affect the chemical shifts.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Quinoline Derivatives in CDCl₃
| Compound | H3 | H5 | H6 | H7 | Other Protons |
| 4-Chloro-2-methyl-8-(trifluoromethyl)quinoline | 7.3 (s) | 7.9 (d) | 7.5 (t) | 8.0 (d) | 2.7 (s, CH₃) |
| 4-Chloro-8-(trifluoromethyl)quinoline | 7.5 (d) | 8.2 (d) | 7.6 (t) | 8.4 (d) | 8.9 (d, H2) |
| 2-Methyl-4-(trifluoromethyl)quinoline | 7.6 (s) | 8.1 (d) | 7.7 (t) | 8.0 (d) | 2.8 (s, CH₃) |
| 6-Chloro-2-propyl-4-(trifluoromethyl)quinoline | 7.6 (s) | 8.1 (d) | 7.7 (dd) | 8.0 (d) | 3.0 (t, CH₂), 1.9 (m, CH₂), 1.0 (t, CH₃) |
Data sourced from publicly available information.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Quinoline Derivatives in CDCl₃
| Compound | C2 | C3 | C4 | C4a | C5 | C6 | C7 | C8 | C8a | Other Carbons |
| 2-Methyl-4-(trifluoromethyl)quinoline | 158.3 | 118.9 | 134.3 (q) | 148.6 | 123.7 | 129.5 | 127.2 | 130.1 | 121.1 | 25.3 (CH₃), 123.4 (q, CF₃) |
| 6-Chloro-2-propyl-4-(trifluoromethyl)quinoline | 162.4 | 119.0 | 133.4 (q) | 146.9 | 123.1 | 133.2 | 131.1 | 130.9 | 121.8 | 40.9 (CH₂), 22.6 (CH₂), 13.7 (CH₃), 122.7 (q, CF₃) |
| 8-Methoxy-2-methyl-4-(trifluoromethyl)quinoline | 157.2 | 115.3 | 134.1 (q) | 140.4 | 108.2 | 127.3 | 119.4 | 154.9 | 122.2 | 55.9 (OCH₃), 25.5 (CH₃), 123.3 (q, CF₃) |
Data sourced from publicly available information.[2]
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for quinoline derivatives is crucial for accurate structural analysis.
Sample Preparation
-
Weigh approximately 5-10 mg of the quinoline sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
¹H NMR Spectroscopy
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 0-12 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
¹³C NMR Spectroscopy
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).[1]
-
Spectral Width: Typically 0-200 ppm.[1]
-
Acquisition Time: 1-2 seconds.[1]
-
Relaxation Delay: 2-5 seconds.[1]
-
Number of Scans: 1024 or more, depending on the sample concentration and the presence of quaternary carbons.
Visualization of Molecular Structure and NMR Correlations
The following diagram illustrates the molecular structure of this compound, highlighting the different proton and carbon environments relevant to NMR analysis.
Caption: Molecular structure of this compound.
This guide provides a foundational understanding of the NMR characteristics of this compound. While the presented spectral data for the title compound is predictive, the comparative analysis with known analogues and the detailed experimental protocols offer a valuable resource for researchers engaged in the synthesis and characterization of novel quinoline-based compounds. The application of 2D NMR techniques such as COSY, HSQC, and HMBC would be instrumental in the definitive assignment of all proton and carbon signals once the compound is synthesized.
References
Comparing the biological activity of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline with similar compounds
A Comparative Guide to the Biological Activity of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of this compound and its structurally similar analogs. Due to the limited availability of direct experimental data for the primary compound, this comparison is based on published findings for closely related quinoline derivatives, offering insights into their potential therapeutic applications in oncology, infectious diseases, and beyond.
Introduction to Quinoline Derivatives
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] The quinoline scaffold is a key structural motif in numerous natural and synthetic bioactive molecules, exhibiting anticancer, antimalarial, antibacterial, antifungal, and antiviral properties.[1][2][3] The introduction of various substituents onto the quinoline ring, such as halogens (e.g., chlorine) and trifluoromethyl groups, can significantly modulate the physicochemical properties and biological efficacy of these compounds.[4]
Anticancer Activity
Table 1: In Vitro Anticancer Activity of Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Acyl hydrazone of 4-chloro-8-nitro-1,2-dihydroquinoline | HeLa | 18.8 | [6] |
| This compound | Data not available | N/A |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate is visible.[7]
-
Solubilization: Add a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow of the MTT assay for determining cell cytotoxicity.
Antimalarial Activity
Quinoline derivatives have historically been the cornerstone of antimalarial therapy, with chloroquine being a notable example.[8] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents.[9] Several studies have demonstrated the potent in vitro antimalarial activity of various trifluoromethyl- and chloro-substituted quinolines.[10][11][12]
Table 2: In Vitro Antimalarial Activity of Quinoline Derivatives against P. falciparum
| Compound/Derivative | Strain | IC50 (µg/mL) | Reference |
| 2,8-bis(trifluoromethyl)quinoline derivative | D10 (chloroquine-sensitive) | 4.8 | [10] |
| 4'-Chloro-3-[7"-trifluoromethyl)quinolin-4"-yl]amino derivative | P. falciparum | 0.05-0.1 µM (50-100 nM) | [11] |
| This compound | Data not available | N/A |
Experimental Protocol: In Vitro Antimalarial Assay ([³H]-Hypoxanthine Incorporation)
This assay measures the inhibition of parasite growth by quantifying the incorporation of radiolabeled hypoxanthine, a crucial precursor for nucleic acid synthesis in Plasmodium.[13]
Principle: P. falciparum salvages purines from the host for its nucleic acid synthesis. The inhibition of parasite proliferation by a drug is measured by the reduction in the uptake of [³H]-hypoxanthine.[14]
Procedure:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 or K1 strains) in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax at 37°C in a low-oxygen environment.[13]
-
Drug Dilution: Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.
-
Infection: Add parasitized red blood cells (initial parasitemia of ~0.5%) to each well.
-
[³H]-Hypoxanthine Addition: Add [³H]-hypoxanthine to each well.
-
Incubation: Incubate the plates for 24-48 hours.
-
Harvesting: Harvest the cells onto a filter mat using a cell harvester and wash to remove unincorporated radiolabel.
-
Scintillation Counting: Measure the radioactivity on the filter mat using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the compound concentration.
Caption: Workflow for the [³H]-hypoxanthine incorporation antimalarial assay.
Antibacterial Activity
Quinoline-based compounds are also known for their antibacterial properties.[15][16] The development of new antibacterial agents is crucial to combat the growing threat of antibiotic resistance.
Table 3: In Vitro Antibacterial Activity of Quinoline Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| N–[4–chloro–6–(morpholin–4–yl)–1,3,5–triazin–2–yl]–2–methylquinolin–8–amine | S. aureus | - | [17] |
| N–[4–chloro–6–(morpholin–4–yl)–1,3,5–triazin–2–yl]–2–methylquinolin–8–amine | E. coli | - | [17] |
| 5-Chloroquinolin-8-ol (Cloxyquin) | M. tuberculosis | 0.062 - 0.25 | [18] |
| This compound | Data not available | N/A |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[19] The broth microdilution method is a common technique for determining MIC values.[20]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. After incubation, the lowest concentration of the agent that prevents visible bacterial growth (turbidity) is determined as the MIC.[21]
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.[20]
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[20]
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[20] Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[19]
Caption: Workflow for the broth microdilution MIC assay.
Signaling Pathways
The diverse biological activities of quinoline derivatives stem from their ability to interact with various cellular targets and signaling pathways. In malaria parasites, a primary mechanism of action for many quinolines, like chloroquine, involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. This leads to the accumulation of toxic free heme, ultimately causing parasite death.
Caption: Inhibition of hemozoin formation by quinoline derivatives in malaria parasites.
Conclusion
This guide provides a comparative overview of the potential biological activities of this compound based on data from structurally related compounds. The presented experimental protocols offer standardized methods for evaluating the anticancer, antimalarial, and antibacterial efficacy of novel quinoline derivatives. Further research is warranted to elucidate the specific biological profile and mechanisms of action of this compound to fully assess its therapeutic potential.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the Antiproliferative Activity of Novel 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones on Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mmv.org [mmv.org]
- 14. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis And In Vitro Antimicrobial Activity Of N–[4–chloro–6–(morpholin–4–yl)–1,3,5–triazin–2–yl]–2–methylquinolin–8&n, IJAR - Indian Journal of Applied Research(IJAR), IJAR | World Wide Journals [worldwidejournals.com]
- 18. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. benchchem.com [benchchem.com]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoline derivatives structurally related to 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline. Due to the limited availability of specific experimental data on the exact titular compound in publicly accessible literature, this guide focuses on analogous structures to infer potential biological activities and SAR trends. The information presented herein is intended to support drug discovery and development efforts by providing insights into the design of novel quinoline-based therapeutic agents.
Comparative Analysis of Biological Activity
The biological activity of quinoline derivatives is significantly influenced by the nature and position of substituents on the quinoline core. The following table summarizes the cytotoxic or inhibitory activities of various quinoline analogs, providing a basis for understanding the potential activity of this compound derivatives.
| Compound ID | Structure | Biological Target/Cell Line | Activity (IC50/GI50 in µM) | Reference |
| Analog 1 | 2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketone | HL-60 (Human promyelocytic leukemia) | 10 ± 2.5 | [1] |
| Analog 2 | 4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline | NCI-H226 (Non-small cell lung cancer) | 0.94 | [2] |
| MDA-MB-231/ATCC (Breast cancer) | 0.04 | [2] | ||
| SF-295 (CNS cancer) | <0.01 | [2] | ||
| Analog 3 | 2-(trifluoromethyl)quinolin-4-amine derivative (5e) | PC3 (Prostate cancer) | 0.49 | [3] |
| K562 (Chronic myelogenous leukemia) | 0.08 | [3] | ||
| HeLa (Cervical cancer) | 0.01 | [3] | ||
| Analog 4 | 2-aminodihydroquinoline analog (5f) | MDA-MB-231 (Breast cancer) | ~2 | [4] |
| Analog 5 | 2-aminodihydroquinoline analog (5h) | MDA-MB-231 (Breast cancer) | ~2 | [4] |
Key Structure-Activity Relationship Insights
Based on the analysis of related quinoline derivatives, several SAR trends can be highlighted:
-
The 2-Trifluoromethyl Group: The presence of a trifluoromethyl group at the C2 position of the quinoline ring is often associated with potent biological activity. This group can enhance metabolic stability and cell permeability. In a series of 2-(trifluoromethyl)quinolin-4-amine derivatives, potent anti-proliferative activities were observed, with some compounds showing IC50 values in the nanomolar range against various cancer cell lines.[3]
-
Substitution at the 4-Position: The substituent at the C4 position plays a crucial role in determining the biological activity.
-
Amino and Anilino Groups: The introduction of amino or substituted anilino groups at this position has been a successful strategy in developing anticancer agents. For instance, 4-anilino-2-phenylquinoline derivatives have demonstrated significant cytotoxicity.[2] The nature of the substituent on the anilino ring further modulates the activity.
-
Chloro Group: The 4-chloro group is a versatile synthetic handle that allows for the introduction of various nucleophiles to generate a library of derivatives for SAR studies.
-
-
Substitution at the 8-Position:
-
Methyl Group: While specific data on the 8-methyl group in combination with the other substituents is scarce, in general, the substitution pattern on the benzo ring of the quinoline nucleus influences the pharmacokinetic and pharmacodynamic properties of the molecule.
-
Trifluoromethyl Group: In a study of trifluoromethylquinoline derivatives, a 2,8-bis(trifluoromethyl)quinoline derivative displayed high cell-growth inhibitory activity.[1] This suggests that a trifluoromethyl group at the C8 position can contribute positively to cytotoxicity.
-
Experimental Protocols
This section details generalized experimental methodologies for the synthesis and biological evaluation of quinoline derivatives, based on protocols described for analogous compounds.
General Synthesis of 4-Substituted-2-(trifluoromethyl)quinoline Derivatives
A common synthetic route to 4-substituted-2-(trifluoromethyl)quinoline derivatives involves a multi-step process, often starting from a substituted aniline. The following diagram illustrates a typical synthetic workflow.
Caption: A generalized synthetic workflow for 4-amino-2-(trifluoromethyl)quinoline derivatives.
Detailed Steps:
-
Condensation and Cyclization: A substituted aniline is condensed with a β-ketoester bearing a trifluoromethyl group, followed by a cyclization reaction, often thermally or acid-catalyzed, to yield the corresponding 2-(trifluoromethyl)quinolin-4-ol.
-
Chlorination: The resulting quinolin-4-ol is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to afford the 4-chloro-2-(trifluoromethyl)quinoline intermediate.
-
Nucleophilic Substitution: The 4-chloro substituent serves as a good leaving group for nucleophilic aromatic substitution. Reaction with various amines (R-NH₂) or other nucleophiles allows for the introduction of diverse functionalities at the 4-position, leading to a library of target compounds.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol Overview:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting cell viability against the compound concentration.
Signaling Pathways
While the specific signaling pathways affected by this compound derivatives are not documented, quinoline-based anticancer agents are known to target various critical pathways involved in cell proliferation, survival, and apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by such compounds, leading to apoptosis.
Caption: Hypothetical signaling pathway leading to apoptosis induced by a quinoline derivative.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many quinoline derivatives are known to be potent inhibitors of various protein kinases that are crucial for cancer cell signaling, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and others.
-
DNA Intercalation: Some quinoline compounds can intercalate into DNA, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.[1]
-
Induction of Apoptosis: As demonstrated for some analogs, these compounds can induce programmed cell death (apoptosis) in cancer cells.[4]
References
- 1. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
For researchers, scientists, and professionals in drug development, understanding the structural intricacies of novel compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline against the experimentally observed fragmentation of a related analogue, 8-Chloro-2-methylquinoline. By examining the influence of the trifluoromethyl group, this document serves as a practical resource for the structural elucidation of complex quinoline derivatives.
The fragmentation of quinoline and its derivatives in mass spectrometry is governed by the stability of the aromatic ring system and the nature of its substituents. Generally, the molecular ion is prominent, and fragmentation is initiated by the loss of substituents or cleavage of the heterocyclic ring. The introduction of a trifluoromethyl group is expected to significantly influence the fragmentation pathway due to the high electronegativity of fluorine atoms and the strength of the C-F bonds.
Comparative Fragmentation Analysis
The following table summarizes the predicted key fragment ions for this compound and the reported fragments for 8-Chloro-2-methylquinoline. The predicted fragmentation for the target compound is based on established fragmentation principles of quinolines, halogenated aromatics, and trifluoromethylated compounds.
| m/z | Predicted Relative Abundance for this compound | Reported Relative Abundance for 8-Chloro-2-methylquinoline[1] | Plausible Fragment Identity/Loss |
| 275/277 | High | - | [M]+• (Molecular ion) |
| 240 | Moderate | - | [M-Cl]+ |
| 206 | Moderate | - | [M-CF3]+ |
| 177/179 | - | High | [M]+• (Molecular ion) |
| 176 | Low | Moderate | [M-H]+ |
| 142 | Low | Moderate | [M-Cl]+ |
| 141 | Low | High | [M-HCl]+• |
| 115 | Low | Moderate | [C9H6N]+ |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, as illustrated in the diagram below. The initial event is the formation of the molecular ion [M]+•. Subsequent fragmentation is expected to involve the loss of the chlorine atom, the trifluoromethyl group, or a neutral molecule like HCl.
Caption: Predicted EI fragmentation of this compound.
Experimental Protocols
To experimentally determine the mass spectrometry fragmentation pattern of this compound, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
GC Conditions:
-
Injector Temperature: 280 °C
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
Scan Rate: 2 scans/second.
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
This guide provides a predictive framework for understanding the fragmentation behavior of this compound. Experimental verification using the outlined protocol is essential for confirming these predictions and enabling confident structural assignment. The comparison with a known analogue highlights the diagnostic value of specific substituents in interpreting mass spectra.
References
A Comparative Guide to the Synthetic Routes of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, with the quinoline scaffold being a key component in a wide array of therapeutic agents. This guide provides a comparative analysis of synthetic routes for 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline, a halogenated and trifluoromethylated quinoline derivative with potential applications in drug discovery. We will evaluate a primary synthetic pathway and compare it with viable alternatives, offering quantitative data, detailed experimental protocols, and visual representations of the chemical workflows.
Comparative Overview of Synthetic Routes
The selection of an optimal synthetic route for this compound depends on factors such as starting material availability, desired yield and purity, scalability, and reaction conditions. Below is a summary of a plausible primary route and its alternatives.
| Synthetic Route | Starting Materials | Key Intermediates | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Primary Route: Conrad-Limpach/Gould-Jacobs followed by Chlorination | 2-Methylaniline (o-toluidine), Ethyl trifluoroacetoacetate | 4-Hydroxy-8-methyl-2-(trifluoromethyl)quinoline | Good to Excellent | High | Reliable and well-established methods for quinoline ring formation.[1][2] | Two-step process; the cyclization step may require high temperatures.[1] |
| Alternative Route 1: Friedländer Synthesis | 2-Amino-3-methyl-acetophenone, Ethyl trifluoroacetate | (Directly to product or N-oxide) | Good to Excellent | Good to High | One-pot potential; milder conditions may be possible.[3][4] | Requires a specific and potentially less accessible starting 2-aminoaryl ketone.[5] |
| Alternative Route 2: Combes Quinoline Synthesis | 2-Methylaniline, Trifluoromethyl-β-diketone | Schiff base intermediate | Good | Good | Good for 2,4-disubstituted quinolines; regioselectivity can be controlled.[6] | Requires a specific trifluoromethylated β-diketone.[6] |
| Alternative Route 3: Doebner-von Miller Reaction | 2-Methylaniline, α,β-Unsaturated trifluoromethyl ketone | Michael adduct intermediate | Moderate to Good | Moderate to Good | Utilizes α,β-unsaturated ketones which can sometimes be readily prepared.[7] | Potential for side reactions and polymerization, which can complicate purification.[8] |
Primary Synthetic Route: A Two-Step Approach
A highly plausible and efficient route to this compound involves a two-step process:
-
Step 1: Conrad-Limpach/Gould-Jacobs Reaction to form the quinoline core.
-
Step 2: Chlorination of the resulting 4-hydroxyquinoline intermediate.
Caption: A plausible two-step synthesis of this compound.
Experimental Protocols for the Primary Route
Step 1: Synthesis of 4-Hydroxy-8-methyl-2-(trifluoromethyl)quinoline (Conrad-Limpach/Gould-Jacobs Reaction)
This procedure is adapted from the general principles of the Conrad-Limpach and Gould-Jacobs reactions for the synthesis of 4-hydroxyquinolines.[1][2][9]
-
Materials:
-
2-Methylaniline (o-toluidine)
-
Ethyl trifluoroacetoacetate
-
High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine 2-methylaniline (1.0 eq) and ethyl trifluoroacetoacetate (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to form the intermediate enamine. The progress of this initial reaction can be monitored by TLC.
-
Add a high-boiling point solvent such as Dowtherm A.
-
Heat the reaction mixture to a high temperature (typically 250-260 °C) and maintain for 30-60 minutes to effect cyclization.
-
Allow the mixture to cool to room temperature, which should induce precipitation of the product.
-
The precipitate is collected by filtration, washed with a cold non-polar solvent like hexane to remove the high-boiling solvent, and then with cold ethanol.
-
The resulting solid is dried under vacuum to yield 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline.
-
Step 2: Synthesis of this compound (Chlorination)
This protocol utilizes phosphorus oxychloride (POCl₃), a common and effective reagent for the chlorination of 4-hydroxyquinolines.
-
Materials:
-
4-Hydroxy-8-methyl-2-(trifluoromethyl)quinoline
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a fume hood, carefully add 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel to afford the pure this compound.
-
Alternative Synthetic Routes
While the primary route is robust, alternative methods offer different advantages and may be more suitable depending on the available starting materials and desired scale.
Alternative Route 1: Friedländer Synthesis
The Friedländer synthesis provides a direct route to substituted quinolines from a 2-aminoaryl aldehyde or ketone and a compound with an active methylene group.[3][4][5]
Caption: A potential Friedländer synthesis route to the target molecule's precursor.
Experimental Protocol (General):
-
A mixture of 2-amino-3-methyl-acetophenone (1.0 eq) and ethyl trifluoroacetate (1.2 eq) is heated in the presence of an acid or base catalyst (e.g., p-toluenesulfonic acid or potassium hydroxide) in a suitable solvent like ethanol or toluene.
-
The reaction is refluxed for several hours until completion, as monitored by TLC.
-
Work-up involves neutralization, extraction with an organic solvent, and purification by chromatography or recrystallization to yield 4-hydroxy-8-methyl-2-(trifluoromethyl)quinoline, which would then be chlorinated as described previously.
Alternative Route 2: Combes Quinoline Synthesis
The Combes synthesis is effective for producing 2,4-disubstituted quinolines from an aniline and a β-diketone under acidic conditions.[6][10][11]
Caption: Combes synthesis would yield a 4-methyl substituted quinoline, requiring further modification.
Experimental Protocol (General):
-
2-Methylaniline (1.0 eq) and a trifluoromethyl-β-diketone such as 1,1,1-trifluoro-2,4-pentanedione (1.1 eq) are reacted in the presence of a strong acid catalyst like sulfuric acid or polyphosphoric acid.
-
The mixture is heated, leading to the formation of a Schiff base intermediate, followed by cyclization and dehydration.
-
The reaction would yield 8-methyl-4-methyl-2-(trifluoromethyl)quinoline. To obtain the target molecule, the 4-methyl group would need to be converted to a hydroxyl group and then chlorinated, adding complexity to this route.
Alternative Route 3: Doebner-von Miller Reaction
This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[12][7]
Caption: The Doebner-von Miller reaction offers another pathway to substituted quinolines.
Experimental Protocol (General):
-
2-Methylaniline is reacted with an appropriate α,β-unsaturated trifluoromethyl ketone in the presence of a strong acid catalyst (e.g., hydrochloric acid or sulfuric acid) and often an oxidizing agent.
-
The reaction typically requires heating to drive the cyclization and aromatization steps.
-
The regioselectivity of this reaction can be an issue, and the harsh acidic conditions can lead to the formation of byproducts, making purification challenging.[8]
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving a Conrad-Limpach or Gould-Jacobs reaction to form the 4-hydroxyquinoline intermediate, followed by chlorination with phosphorus oxychloride. This primary route generally offers good yields and high purity. Alternative methods such as the Friedländer, Combes, and Doebner-von Miller syntheses provide other potential avenues, although they may require more specific or less readily available starting materials and can present challenges in terms of regioselectivity and purification. The choice of the most suitable synthetic route will ultimately be guided by the specific needs and resources of the research or development project.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. Doebner-Miller Reaction [drugfuture.com]
- 8. researchgate.net [researchgate.net]
- 9. synarchive.com [synarchive.com]
- 10. Combes Quinoline Synthesis [drugfuture.com]
- 11. iipseries.org [iipseries.org]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Substituted Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. For researchers, scientists, and drug development professionals, the efficient synthesis of substituted quinolines is a critical step in the discovery and development of new therapeutic agents. This guide provides an objective comparison of prominent traditional and modern methods for quinoline synthesis, with a focus on performance, supported by experimental data and detailed protocols.
Comparative Overview of Quinoline Synthesis Methods
The choice of a synthetic route to a target quinoline derivative is often a balance between the desired substitution pattern, the availability and cost of starting materials, reaction conditions, and overall efficiency. The following table summarizes and compares key aspects of several classical and modern synthesis methods.
| Synthesis Method | Starting Materials | Typical Products | Typical Yield | Key Advantages | Key Disadvantages |
| Skraup Synthesis | Aniline, glycerol, sulfuric acid, oxidizing agent | Unsubstituted or substituted quinolines on the benzene ring | Low to Moderate | Uses readily available and inexpensive starting materials.[1] | Harsh, highly exothermic, and often violent reaction conditions; low yields and formation of tarry byproducts are common.[1][2] |
| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde or ketone | 2- and/or 4-substituted quinolines | Moderate to Good | More versatile than the Skraup synthesis, allowing for the introduction of substituents on the pyridine ring. | Can produce mixtures of regioisomers, and the α,β-unsaturated carbonyl compounds can be prone to polymerization under acidic conditions.[3][4] |
| Combes Synthesis | Aniline, β-diketone | 2,4-disubstituted quinolines | Good to Excellent | Good yields for symmetrically substituted quinolines and a relatively straightforward procedure.[1] | The use of unsymmetrical β-diketones can lead to mixtures of regioisomers.[5] |
| Conrad-Limpach-Knorr Synthesis | Aniline, β-ketoester | 4-hydroxyquinolines (4-quinolones) or 2-hydroxyquinolines (2-quinolones) | Good to Excellent | Excellent method for the synthesis of hydroxyquinolines, which are important pharmaceutical intermediates. The regioselectivity can be controlled by temperature.[6] | Requires high temperatures for the cyclization step.[6] |
| Friedländer Synthesis | 2-Aminoaryl aldehyde or ketone, compound with an α-methylene group | Polysubstituted quinolines | Good to Excellent | High versatility in producing a wide variety of substitution patterns on both rings under generally milder conditions than the Skraup or Doebner-von Miller reactions.[2][7] | The primary limitation is the availability of the starting 2-aminoaryl aldehydes and ketones.[2] |
| Palladium-Catalyzed Synthesis | Varies (e.g., o-alkenylanilines and alkynes, allyl alcohols and anilines) | Polysubstituted quinolines | Good to Excellent | High efficiency, broad substrate scope, and tolerance of a wide range of functional groups. Often proceeds under milder conditions.[8][9] | The cost and potential toxicity of the palladium catalyst can be a drawback. Catalyst and ligand screening may be required for optimization. |
| Microwave-Assisted Synthesis | Varies depending on the specific reaction | Varies | Good to Excellent | Drastically reduced reaction times (minutes vs. hours), often leading to higher yields and cleaner reactions.[10][11] | Requires specialized microwave reactor equipment. Scale-up can be a challenge. |
| Green Synthesis Approaches | Varies; often utilizes greener solvents and catalysts | Varies | Good to Excellent | Environmentally benign, often using water or ethanol as a solvent and employing reusable catalysts. Can lead to improved safety and reduced waste.[12][13] | The efficiency and applicability can be substrate-dependent. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative examples and may require optimization for specific substrates.
Skraup Synthesis of Quinoline
This protocol is a general procedure for the classic Skraup synthesis.
Materials:
-
Aniline (1.0 mole)
-
Glycerol (3.0 moles)
-
Nitrobenzene (0.4 moles)
-
Concentrated Sulfuric Acid (100 ml)
-
Ferrous Sulfate Heptahydrate (10 g)
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Heat the mixture gently in an oil bath. The reaction is highly exothermic, so be prepared to remove the heat source.[14]
-
Once the initial vigorous reaction subsides, heat the mixture to reflux for 3-4 hours.[14]
-
After cooling, dilute the mixture with water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Isolate the crude quinoline by steam distillation.
-
Separate the quinoline layer, dry over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C.[14]
Friedländer Synthesis of 2-Methylquinoline
This protocol describes a typical acid-catalyzed Friedländer synthesis.
Materials:
-
2-Aminobenzaldehyde (1.0 mole)
-
Acetone (1.2 moles)
-
Ethanol
-
Concentrated Sulfuric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzaldehyde in ethanol.
-
Add acetone to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from ethanol.[2]
Palladium-Catalyzed Synthesis of 2-Phenylquinoline
This protocol is an example of a modern palladium-catalyzed approach.
Materials:
-
Cinnamyl alcohol (0.5 mmol)
-
Aniline (0.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
Dimethyl sulfoxide (DMSO, 2 mL)
Procedure:
-
To a test tube, add cinnamyl alcohol, aniline, and Pd(OAc)₂.
-
Add DMSO as the solvent.
-
Attach an oxygen-filled balloon to the test tube.
-
Stir the mixture magnetically and heat in an oil bath at 130°C for 12 hours.[15]
-
After cooling, quench the reaction with water (10 mL).
-
Extract the aqueous solution with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts and dry over anhydrous MgSO₄.
-
Remove the solvent under vacuum and purify the crude product by thin-layer chromatography (TLC) to obtain the pure quinoline product.[15]
Microwave-Assisted Three-Component Synthesis of a Quinoline Derivative
This protocol showcases a rapid and efficient microwave-assisted synthesis.
Materials:
-
A formyl-quinoline derivative (0.05 mmol)
-
A heterocyclic amine (e.g., aminopyrimidine) (0.05 mmol)
-
A cyclic 1,3-diketone (0.05 mmol)
-
Dimethylformamide (DMF, 1.0 mL)
Procedure:
-
In a microwave-safe vessel, combine the formyl-quinoline derivative, the heterocyclic amine, and the cyclic 1,3-diketone.[16]
-
Add DMF as the solvent.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 125–135 °C for 8–20 minutes with a power of 250 W.[16]
-
After the reaction, allow the vessel to cool to room temperature.
-
The solid product can be collected by filtration, washed with ethanol, and dried.
Visualizing the Synthesis Pathways
The following diagrams, created using the DOT language, illustrate the logical flow and key transformations in the classical quinoline synthesis methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
In Silico Docking Analysis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of in silico docking studies of quinoline derivatives, with a focus on placing the potential interactions of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline into the context of similar compounds. Due to the limited publicly available docking data for this specific molecule, we present a comparative analysis against established protein targets for which various other quinoline derivatives have been evaluated. This guide summarizes quantitative data, details common experimental protocols, and visualizes key biological pathways and experimental workflows to aid in the design and interpretation of future in silico studies.
Quinoline and its derivatives are recognized as privileged structures in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and antiviral effects.[1] The versatility of the quinoline nucleus allows for extensive structural modifications, making it a focal point in the design of novel therapeutic agents.[1] Molecular docking is a crucial computational tool in modern drug discovery, offering insights into the binding interactions between small molecules and their biological targets.[1]
Comparative Docking Performance of Quinoline Derivatives
| Quinoline Derivative | Protein Target | PDB ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Reference Compound |
| Compound 13 (a chalcone-quinoline hybrid) | Topoisomerase I | 1T8I | - | - | Camptothecin |
| Compound 4 (a pyrazoline-pyrimidine quinoline) | HIV Reverse Transcriptase | 4I2P | -10.675 | - | Elvitegravir, Rilpivirine |
| Schiff's base 4e | Various Cancer Proteins | 1K4T, 1ZXM, 4B5O | - | - | - |
| Quinoline-based inhibitors | SARS-CoV-2 Mpro | 8DVG | -7.334 | - | - |
| 2-aryl-quinoline-4-carboxylic acids | Leishmania major N-myristoyltransferase | - | - | - | - |
Note: The table is populated with representative data from the search results. Direct comparison is challenging due to variations in docking software and scoring functions used across different studies.
Experimental Protocols: A Generalized In Silico Docking Workflow
The following protocol outlines a standard workflow for performing in silico molecular docking studies, based on methodologies reported in the analysis of various quinoline derivatives.[5][6]
1. Ligand Preparation:
-
The 3D structure of the ligand (e.g., this compound) is constructed using software such as ChemBioOffice.
-
The structure is then energetically minimized using a suitable force field (e.g., MMFF94).
-
For library screening, multiple ligands are prepared and optimized, often using tools like LigPrep within the Schrödinger suite.[5]
2. Protein Preparation:
-
The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.
-
The structure is then minimized to relieve any steric clashes using a protein preparation wizard (e.g., in Schrödinger or AutoDock Tools).[5]
3. Active Site Definition and Grid Generation:
-
The binding site (active site) of the protein is defined. This can be based on the location of a co-crystallized ligand or through prediction algorithms that identify putative binding pockets.
-
A grid box is generated around the defined active site to specify the search space for the docking algorithm.[5]
4. Molecular Docking:
-
Docking is performed using software such as AutoDock, GLIDE, or MOE.[6][7][8] These programs systematically sample different conformations and orientations of the ligand within the active site.
-
The interactions between the ligand and the protein are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The lower the energy score, the more favorable the binding.[6]
5. Analysis of Results:
-
The resulting docked poses are analyzed to identify the most stable binding mode.
-
Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the active site are visualized and examined.[7]
-
The docking scores of the test compound are compared with those of known inhibitors or reference compounds.
Visualizing Molecular Interactions and Pathways
Experimental Workflow for In Silico Docking
The following diagram illustrates a generalized workflow for conducting comparative molecular docking studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Docking Study for Binding Affinity of 2H-thiopyrano[2,3-b]quinoline Derivatives against CB1a - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Quinoline-Based Antimalarial Drugs: A Guide for Researchers
Quinoline-based compounds have long been a cornerstone in the global fight against malaria. From the historical use of quinine to the synthesis of chloroquine, amodiaquine, and piperaquine, this class of drugs has been pivotal in treating and preventing the disease.[1][2] Their primary mechanism of action targets the intraerythrocytic stages of the Plasmodium parasite, specifically by interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[1][3] As the parasite digests hemoglobin within its acidic food vacuole, it releases free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Quinoline drugs are weak bases that accumulate in the acidic environment of the food vacuole, where they bind to heme and inhibit this polymerization process, leading to a buildup of toxic heme and parasite death.[1]
However, the emergence and spread of drug-resistant Plasmodium falciparum strains have compromised the efficacy of many older quinoline drugs, necessitating the development of new derivatives and combination therapies.[1] This guide provides a comparative analysis of the efficacy of various quinoline-based antimalarials, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers and drug development professionals.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following table summarizes the in vitro antiplasmodial activity (IC₅₀), cytotoxicity (CC₅₀), and selectivity index (SI) of representative quinoline drugs and novel hybrid compounds against various strains of P. falciparum. The IC₅₀ value represents the concentration of a drug required to inhibit parasite growth by 50%, serving as a key metric for potency.[4] Comparing efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains is crucial for evaluating a compound's potential to overcome resistance.[4] The selectivity index (SI), calculated as the ratio of CC₅₀ to IC₅₀, provides a measure of the drug's specific toxicity towards the parasite versus mammalian cells.[5]
| Compound | P. falciparum Strain | IC₅₀ (nM) | Cell Line (for CC₅₀) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Chloroquine (CQ) | D6 (CQS) | - | - | - | - | [6] |
| W2 (CQR) | 0.370 µM (370 nM) | - | - | - | [6] | |
| 3D7 (CQS) | 5.23 ng/mL | - | - | - | [6] | |
| K1 (CQR) | 540 | - | - | - | [7] | |
| Amodiaquine (AQ) | - | - | - | - | - | - |
| Piperaquine (PPQ) | K1 (CQR) | - | - | - | - | [8] |
| 3D7 (CQS) | - | - | - | - | [8] | |
| Mefloquine (MQ) | K1 (CQR) | 30 | - | - | - | [7] |
| Quinine | - | 12 - 207 | - | - | - | [6] |
| Ferroquine | CQR Strains | 0.13 µM (130 nM) | - | - | >2.5-fold vs CQ | [6] |
| 4-Aminoquinoline-Pyrimidine Hybrid | W2 (CQR) | 0.033 µM (33 nM) | - | - | 11-fold > CQ | [6] |
| Quinolinyl-1H-1,2,3-triazole (Compound 56) | W2 (CQR) | 1.4 µM (1400 nM) | HepG2 | >492.6 | 351 | [9] |
| Atorvastatin-CQ Hybrid (Compound 83) | W2 (CQR) | 0.40 µM (400 nM) | BGM | 15.6 | 39 | [9] |
| Bisquinoline (n=12) | K1 (CQR) | 17 | - | - | >31-fold vs CQ | [7] |
Note: Data has been compiled from multiple sources and normalized where possible. Direct comparison should be made with caution due to variations in experimental conditions. CQS = Chloroquine-Sensitive; CQR = Chloroquine-Resistant.
Experimental Protocols
Standardized methodologies are critical for the reliable assessment and comparison of antimalarial drug efficacy. Below are detailed protocols for common in vitro and in vivo assays.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-Based)
This widely used method determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum. The assay quantifies parasite proliferation by measuring the fluorescence of SYBR Green I dye, which binds to parasitic DNA.[10]
Materials:
-
P. falciparum culture (e.g., 3D7, Dd2)
-
Human erythrocytes (O+)
-
Complete culture medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum)
-
Test compounds and control drugs (e.g., Chloroquine)
-
SYBR Green I lysis buffer
-
96-well microplates
-
Humidified incubator with a gas supply (5% CO₂, 5% O₂, 90% N₂)
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
Procedure:
-
Parasite Culture Synchronization: Synchronize the P. falciparum culture to the ring stage, for instance, by using a 5% D-sorbitol treatment.[10]
-
Plate Preparation: Prepare serial dilutions of the test compounds and control drugs in the complete culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Add 100 µL of each drug dilution to the wells of a 96-well plate.[10]
-
Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in the complete culture medium. Add 100 µL of this suspension to each well containing the drug dilutions. Include wells with parasite suspension but no drug (100% growth control) and wells with uninfected erythrocytes (background control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.[10]
-
Lysis and Staining: Following incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate the plate in the dark at room temperature for 1-2 hours.[10]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the specified wavelengths.[10]
-
Data Analysis: Subtract the background fluorescence of the negative control wells. Normalize the fluorescence values against the untreated control (100% growth). Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[10]
In Vivo 4-Day Suppressive Test (Peter's Test)
This standard in vivo assay evaluates the schizonticidal activity of antimalarial compounds in a murine model, typically using Plasmodium berghei.[5][11]
Materials:
-
Swiss albino mice
-
P. berghei infected donor mouse
-
Test compounds and control drugs (e.g., Chloroquine)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Inoculate experimental mice intraperitoneally with P. berghei-infected red blood cells (approximately 1 x 10⁷ parasitized erythrocytes) on Day 0.
-
Drug Administration: Administer the test compound orally or subcutaneously to groups of mice once daily for four consecutive days (Day 0 to Day 3).[12] A control group receives only the vehicle.
-
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail blood of each mouse.
-
Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of parasitized red blood cells out of a total of at least 500 red blood cells under a microscope.
-
Data Analysis: Calculate the average percentage of parasitemia for each group. Determine the percentage of suppression using the formula: [(Parasitemia in Control Group - Parasitemia in Treated Group) / Parasitemia in Control Group] x 100 The effective dose for 50% of the population (ED₅₀) can be calculated from a dose-response curve.[11]
Mandatory Visualizations
Mechanism of Action: Inhibition of Hemozoin Formation
The primary target for most quinoline antimalarials is the parasite's heme detoxification pathway within the digestive vacuole. The following diagram illustrates this mechanism.
Caption: Mechanism of quinoline antimalarials via inhibition of heme polymerization.
Experimental Workflow: In Vitro Antiplasmodial Assay
The following diagram outlines the key steps in the SYBR Green I-based assay for determining the in vitro efficacy of antimalarial compounds.
References
- 1. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Antimalarial Drugs with Quinoline Nucleus and Analogs (2024) | Deto Ursul Jean-Paul N’guessan | 2 Citations [scispace.com]
- 3. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Piperaquine, Chloroquine, and Amodiaquine on Drug Uptake and of These in Combination with Dihydroartemisinin against Drug-Sensitive and -Resistant Plasmodium falciparum Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. media.malariaworld.org [media.malariaworld.org]
- 12. mmv.org [mmv.org]
A Researcher's Guide to Cross-Referencing Spectral Data of Known Quinoline Derivatives
For researchers, scientists, and drug development professionals, the accurate identification and characterization of quinoline derivatives are paramount for advancing novel therapeutics. This guide provides a comprehensive comparison of spectral data for a selection of known quinoline derivatives, offering a valuable resource for cross-referencing experimentally obtained spectra. By presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key workflows and biological pathways, this guide aims to streamline the process of spectral analysis and compound verification in the critical field of medicinal chemistry. Quinoline scaffolds are prevalent in a multitude of biologically active compounds, and understanding their precise molecular architecture through spectral analysis is fundamental to elucidating structure-activity relationships (SAR).[1]
Comparative Spectral Data of Quinoline Derivatives
The following tables summarize key spectral data for a selection of quinoline derivatives, compiled from various scientific sources. This allows for a direct comparison with experimentally obtained spectra, aiding in the identification and characterization of these compounds.
Table 1: ¹H NMR Spectral Data of Selected Quinoline Derivatives
| Compound | Solvent | H-2 (δ, ppm, J in Hz) | H-3 (δ, ppm, J in Hz) | H-4 (δ, ppm, J in Hz) | H-5 (δ, ppm, J in Hz) | H-6 (δ, ppm, J in Hz) | H-7 (δ, ppm, J in Hz) | H-8 (δ, ppm, J in Hz) | Other Signals (δ, ppm) |
| 2-Chloro-3-methylquinoline | CDCl₃ | - | 7.91 (s) | 7.73 (d, J=8.0) | 7.36-7.53 (m) | 7.66 (t, J=8.0) | 7.36-7.53 (m) | 8.14 (d, J=8.4) | 2.55-2.59 (s, CH₃)[2] |
| 4-Bromo-2-phenyl-quinoline | CDCl₃ | - | 7.85 (s) | - | 7.36-7.52 (m) | 7.64 (t, J=7.2) | 7.36-7.52 (m) | 8.14 (d, J=8.4) | 4.02 (s, CH₂)[3] |
| 4-Iodo-2-phenyl-quinoline | CDCl₃ | - | 7.87 (s) | - | 7.35-7.57 (m) | 7.67 (t, J=7.6) | 7.35-7.57 (m) | 8.14 (d, J=8.4) | 4.04 (s, CH₂)[3] |
| 2-Phenyl-4-(p-tolyl)quinoline | CDCl₃ | - | 7.91 (s) | - | 7.36-7.53 (m) | 7.66 (t, J=8.0) | 7.36-7.53 (m) | 8.14 (d, J=8.4) | 4.12 (s, CH₂), 2.39 (s, CH₃)[3] |
Table 2: ¹³C NMR Spectral Data of Selected Quinoline Derivatives
| Compound | Solvent | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-4a (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C-7 (δ, ppm) | C-8 (δ, ppm) | C-8a (δ, ppm) | Other Signals (δ, ppm) |
| 2-Chloro-3-methylquinoline | CDCl₃ | 146.65 | 132.55 | 139.98 | 126.30 | 127.14 | 126.53 | 129.20 | 128.90 | 160.76 | 39.14 (CH₂)[3] |
| 4-Bromo-2-phenyl-quinoline | CDCl₃ | 146.79 | 131.92 | 138.97 | 126.71 | 127.18 | 127.52 | 128.42 | 128.86 | 160.63 | 38.66 (CH₂)[3] |
| 4-Iodo-2-phenyl-quinoline | CDCl₃ | 146.75 | 131.85 | 139.64 | 126.69 | 127.15 | 127.50 | 128.41 | 128.84 | 160.61 | 38.74 (CH₂)[3] |
| 2-Phenyl-4-(p-tolyl)quinoline | CDCl₃ | 146.83 | 131.49 | 144.07 | 126.75 | 127.13 | 127.46 | 128.42 | 128.77 | 160.62 | 39.05 (CH₂), 21.25 (CH₃)[3] |
Table 3: Mass Spectrometry Data of Selected Quinoline Derivatives
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-(Furan-2-yl)-quinoline-4-carboxylic acid | EI | 239 (M⁺) | 211 ([M-CO]⁺), 194 ([M-COOH]⁺)[4] |
| 2-(Thiophen-2-yl)-quinoline-4-carboxylic acid | EI | 255 (M⁺) | 210 ([M-COOH]⁺)[4] |
| 2-Chloro-3-methylquinoline | EI | 295 [M]⁺ | - |
| 4-Bromo-2-phenyl-quinoline | EI | 373, 375 [M]⁺ | - |
| 4-Iodo-2-phenyl-quinoline | ESI | 422.0400 [M+H]⁺ | - |
Table 4: UV-Vis Spectral Data of Selected Quinoline Derivatives
| Compound | Solvent | λmax (nm) |
| Quinoline | Methanol | ~225, ~275, ~310[5] |
| 6-Nitroquinoline | Ethanol | ~220, ~260, ~340[6] |
| 6-Aminoquinoline | Ethanol | ~240, ~340[6] |
| Quinoline Yellow A | - | 223[7] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility of experimental results. The following are generalized protocols for acquiring the spectral data presented above, based on common practices found in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of quinoline derivatives.[1]
Apparatus:
-
NMR Spectrometer (e.g., 400 MHz or 600 MHz)
-
NMR tubes
-
Volumetric flasks and pipettes
Reagents:
-
Quinoline derivative sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean vial. Transfer the solution to an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of -2 to 20 ppm, 8-16 scans, and a relaxation delay of 1-2 seconds.[1][8]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 0-200 ppm, 128 or more scans, and a relaxation delay of 2-5 seconds.[1]
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[8]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of quinoline derivatives.
Apparatus:
-
Mass Spectrometer (e.g., coupled with Gas Chromatography, GC-MS, or Liquid Chromatography, LC-MS)
Reagents:
-
Quinoline derivative sample
-
Appropriate solvent (e.g., methanol, acetonitrile)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.
-
Introduction: Introduce the sample into the mass spectrometer, either via direct infusion or through a chromatographic system (GC or LC).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[9]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of quinoline derivatives.[10]
Apparatus:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Reagents:
-
Quinoline derivative sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, chloroform)[5]
Procedure:
-
Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[11]
-
Sample Preparation: Prepare a stock solution of the quinoline derivative in the chosen solvent. From the stock solution, prepare a dilute solution of a known concentration that will give an absorbance reading in the optimal range (typically 0.1-1.0).[5]
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[11]
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).[11]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
The following diagrams illustrate a key signaling pathway targeted by quinoline derivatives and a generalized workflow for spectral data cross-referencing.
Caption: Workflow for cross-referencing spectral data.
References
- 1. benchchem.com [benchchem.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. rsc.org [rsc.org]
- 4. chempap.org [chempap.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Absorption [Quinoline Yellow A] | AAT Bioquest [aatbio.com]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Evaluating the Drug-Likeness of Novel 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the drug-likeness of novel 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline analogs against established quinoline-based drugs. The assessment is based on in silico predictions for the novel analogs and experimental data for the marketed drugs, focusing on key physicochemical and pharmacokinetic properties that influence a compound's suitability as an oral drug candidate.
Introduction to Drug-Likeness and Quinoline Analogs
Drug-likeness is a qualitative concept used in drug discovery to assess a compound's resemblance to known drugs, particularly in terms of its physicochemical properties that influence absorption, distribution, metabolism, and excretion (ADME). A key framework for evaluating drug-likeness is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated octanol-water partition coefficient (logP) not greater than 5.[1][2][3][4]
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[5][6] The this compound scaffold represents a promising starting point for the development of new therapeutic agents. The introduction of a trifluoromethyl group can often enhance metabolic stability and potency. This guide evaluates the drug-likeness of three novel analogs based on this scaffold and compares them with the well-established quinoline drugs: Chloroquine, Moxifloxacin, and Bedaquiline.
Comparative Analysis of Drug-Likeness Parameters
To provide a comprehensive comparison, we have compiled in silico predicted data for three novel this compound analogs and experimental data for three marketed quinoline drugs. The in silico predictions were generated using the SwissADME web tool.
Table 1: Comparison of Physicochemical Properties and Lipinski's Rule of Five
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Violations |
| Novel Analog 1 | C11H7ClF3N | 245.63 | 4.16 | 0 | 1 | 0 |
| Novel Analog 2 | C11H9F3N2 | 226.20 | 2.59 | 1 | 3 | 0 |
| Novel Analog 3 | C16H19F3N3 | 310.34 | 3.51 | 0 | 4 | 0 |
| Chloroquine | C18H26ClN3 | 319.87 | 4.61 | 1 | 3 | 0 |
| Moxifloxacin | C21H24FN3O4 | 401.43 | 2.45 | 1 | 6 | 0 |
| Bedaquiline | C32H31BrN2O2 | 555.51 | 7.27 | 1 | 4 | 2 |
Table 2: Comparison of Solubility, Permeability, and Metabolic Stability
| Compound | Predicted Aqueous Solubility (logS) | Predicted Permeability (PAMPA) | Predicted Metabolic Stability (CYP Inhibitor) |
| Novel Analog 1 | Poorly soluble | High | High probability (CYP2C9, CYP3A4) |
| Novel Analog 2 | Moderately soluble | High | Moderate probability (CYP2C9) |
| Novel Analog 3 | Soluble | High | Low probability |
| Chloroquine | Soluble | High | Moderate probability (CYP2D6, CYP3A4) |
| Moxifloxacin | Soluble | High | Low probability |
| Bedaquiline | Poorly soluble | High | High probability (CYP3A4) |
Note: In silico predictions are estimations and should be validated experimentally.
Experimental Protocols for Drug-Likeness Assessment
To facilitate the experimental validation of the in silico predictions, detailed protocols for key drug-likeness assays are provided below.
Kinetic Solubility Assay
This assay determines the aqueous solubility of a compound from a DMSO stock solution, providing a high-throughput method for early-stage drug discovery.
Protocol:
-
Preparation of Stock Solutions: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 200 µM to 1.56 µM).
-
Addition to Buffer: Add a small volume (e.g., 5 µL) of each DMSO solution to a 96-well plate, followed by the addition of phosphate-buffered saline (PBS) at pH 7.4 to a final volume of 250 µL. The final DMSO concentration should be kept low (e.g., <1%).
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of the solutions using a nephelometer. Alternatively, for a quantitative measurement, filter the solutions and determine the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy.[7][8][9]
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a non-cell-based in vitro model used to predict passive intestinal absorption of compounds.
Protocol:
-
Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.
-
Compound Addition: Add the test compound solution (e.g., 10 µM in PBS, pH 7.4) to the donor wells.
-
Assay Assembly: Place the donor plate into a 96-well acceptor plate containing buffer (PBS, pH 7.4).
-
Incubation: Incubate the assembled plate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS. The permeability coefficient (Pe) is then calculated.[10][11][12][13]
Liver Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s (CYPs).
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat, at a final protein concentration of 0.5-1 mg/mL) in a phosphate buffer (pH 7.4).
-
Compound Incubation: Add the test compound (e.g., 1 µM final concentration) to the reaction mixture and pre-incubate at 37°C.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a cofactor, typically NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.[14][15][16][17]
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in drug-likeness evaluation, the following diagrams illustrate the experimental workflow and a relevant signaling pathway that quinoline analogs may target.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. abeomics.com [abeomics.com]
- 8. Screening of Chloroquine, Hydroxychloroquine and its derivatives for their binding affinity to multiple SARS-CoV-2 protein drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. cusabio.com [cusabio.com]
- 11. bosterbio.com [bosterbio.com]
- 12. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benchmarking the In Vitro Activities of Moxifloxacin and Comparator Agents against Recent Respiratory Isolates from 377 Medical Centers throughout the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. VEGF-Signalweg | Thermo Fisher Scientific - DE [thermofisher.com]
- 15. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 16. Bedaquiline: A Novel Diarylquinoline for Multidrug-Resistant Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 4-Chloro-8-methyl-2-(trifluoromethyl)quinoline, ensuring the protection of personnel and the environment.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to be familiar with its hazard profile. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Precaution Category | Specific Requirement | Citation |
| Eye Protection | Wear chemical safety goggles or a face shield. | [1][2] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact. | [1][2] |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be required. | [1][2] |
| General Handling | Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[1] |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Step 1: Evacuate and Secure the Area
-
Immediately alert others in the vicinity.
-
Evacuate non-essential personnel from the spill area.[1]
-
Remove all sources of ignition and use non-sparking tools.[1]
Step 2: Assemble Spill Cleanup Materials
-
Ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Gather absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads), a sealable container for waste, and cleaning supplies.
Step 3: Contain and Clean the Spill
-
For solid spills, carefully sweep or shovel the material into a suitable, labeled, and closed container for disposal.[2] Avoid generating dust.[2][3]
-
For liquid spills, cover with an inert, non-combustible absorbent material.
-
Once absorbed, collect the material and place it into the designated waste container.
Step 4: Decontaminate the Area
-
Wash the spill area thoroughly with soap and water.[3]
-
Place all contaminated cleaning materials into the waste container.
III. Proper Disposal Procedure
The disposal of this compound and its contaminated waste must be conducted in accordance with all applicable local, state, and federal regulations. The primary method of disposal is through a licensed hazardous waste management facility.
Step 1: Waste Identification and Segregation
-
Identify the waste as "this compound".
-
Segregate this waste from other laboratory waste streams to avoid incompatible mixtures.
Step 2: Waste Collection and Storage
-
Collect all waste containing this chemical, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and appropriate container.[1][2]
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1][2] The storage area should be cool and dry.[1]
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the Safety Data Sheet (SDS) for this compound.
-
The final disposal will be conducted at an approved and appropriate treatment and disposal facility.[1][4]
Below is a logical workflow for the disposal process of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
